molecular formula C8H8N2O B6252146 2-nitroso-2,3-dihydro-1H-isoindole CAS No. 59164-27-1

2-nitroso-2,3-dihydro-1H-isoindole

Cat. No.: B6252146
CAS No.: 59164-27-1
M. Wt: 148.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitroso-2,3-dihydro-1H-isoindole is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.2. The purity is usually 95.
BenchChem offers high-quality 2-nitroso-2,3-dihydro-1H-isoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitroso-2,3-dihydro-1H-isoindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59164-27-1

Molecular Formula

C8H8N2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical properties and stability of 2-nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Nitroso-2,3-dihydro-1H-isoindole

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-nitroso-2,3-dihydro-1H-isoindole is not extensively available in the public domain. This guide has been compiled by synthesizing information from closely related analogs, particularly 2-nitroso-2,3-dihydro-1H-isoindol-1-one, and from the established chemistry of N-nitroso compounds. The information herein should be considered a starting point for further experimental validation.

Introduction and Molecular Architecture

2-Nitroso-2,3-dihydro-1H-isoindole, also known as N-nitrosoisoindoline, is a fascinating yet understudied molecule. It belongs to the family of N-nitrosamines, a class of compounds known for their diverse biological activities and as potential nitric oxide (NO) donors. The core structure consists of a bicyclic framework where a benzene ring is fused to a five-membered pyrrolidine-like ring, with a nitroso (-N=O) group attached to the nitrogen atom. This unique arrangement of a nitroso group on a constrained, non-aromatic nitrogen within a larger aromatic system suggests a nuanced reactivity profile that warrants detailed investigation.

The isoindole skeleton itself is a privileged scaffold in medicinal chemistry, appearing in a range of natural products and pharmacologically active compounds. The introduction of the N-nitroso group adds a layer of complexity and potential for tailored chemical reactivity, particularly in the context of controlled nitric oxide release or as a reactive intermediate in organic synthesis.

Synthesis and Spectroscopic Characterization

While a specific, optimized synthesis for 2-nitroso-2,3-dihydro-1H-isoindole is not detailed in the available literature, a logical and well-established synthetic approach would involve the direct nitrosation of the parent heterocycle, 2,3-dihydro-1H-isoindole (isoindoline).

Proposed Synthetic Pathway

The most common and effective method for the synthesis of N-nitroso compounds is the reaction of a secondary amine with a nitrosating agent under acidic conditions.

Experimental Protocol: Synthesis of 2-Nitroso-2,3-dihydro-1H-isoindole

Materials:

  • 2,3-dihydro-1H-isoindole (Isoindoline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: Dissolve 2,3-dihydro-1H-isoindole (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath to 0-5 °C. Slowly add an aqueous solution of hydrochloric acid (1 M, 2-3 equivalents) with vigorous stirring.

  • Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cooled, stirred acidic solution of isoindoline over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.

  • Purification: The crude 2-nitroso-2,3-dihydro-1H-isoindole may be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Due to the potential instability of N-nitroso compounds, purification should be performed promptly and at low temperatures.

Spectroscopic Characterization (Predicted)

Modern spectroscopic methods are essential for the unambiguous structural confirmation of the target compound.

Property Predicted Value/Observation
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
¹H NMR Aromatic protons (4H, multiplet), two distinct methylene (CH₂) signals (each 2H, likely triplets or complex multiplets due to restricted rotation around the N-N bond).
¹³C NMR Aromatic carbons, two distinct methylene carbons.
IR Spectroscopy Characteristic N=O stretching vibration around 1430-1500 cm⁻¹, C-N stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 148.16, with potential fragmentation patterns involving the loss of the NO group.

Chemical Properties and Stability

The chemical properties of 2-nitroso-2,3-dihydro-1H-isoindole are dictated by the interplay between the isoindole ring system and the N-nitroso functional group.

Reactivity

The nitroso group is electrophilic and can participate in various reactions:

  • Reduction: The nitroso group can be reduced to the corresponding hydrazine (2-amino-2,3-dihydro-1H-isoindole).

  • Reaction with Nucleophiles: N-nitroso compounds can react with nucleophiles, and this reactivity is often enhanced under acidic conditions.

  • Thermal and Photochemical Decomposition: Many N-nitroso compounds are sensitive to heat and light, which can induce decomposition and the release of nitric oxide.

Stability

The stability of N-nitroso compounds is highly variable and is influenced by factors such as pH, temperature, and exposure to light.

  • pH-Dependent Stability: N-nitroso compounds can exhibit complex stability profiles with respect to pH. While the nitrosation reaction is acid-catalyzed, strong acidic conditions can also promote denitrosation. Some N-nitroso compounds are more stable at neutral or slightly basic pH. For instance, the stability of some S-nitrosothiols, another class of NO donors, is enhanced at mildly basic pH.

  • Decomposition Pathways: Under acidic conditions, N-nitroso compounds can decompose to form highly reactive electrophilic species, such as diazonium ions. This decomposition can be catalyzed by general acids. The decomposition of N-nitroso compounds in acidic aqueous solutions can proceed through concurrent pathways, leading to either denitrosation or deamination.

Potential Applications in Drug Development

The N-nitroso functionality makes 2-nitroso-2,3-dihydro-1H-isoindole a potential candidate as a nitric oxide (NO) donor. NO is a critical signaling molecule in numerous physiological processes, and NO-donating compounds have therapeutic applications. The stability and rate of NO release would be crucial factors in determining its suitability for such applications and would require extensive experimental evaluation.

Safety and Handling

N-nitroso compounds as a class should be handled with caution due to the potential for mutagenicity and carcinogenicity in some members of this family.

General Safety Precautions:

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dark, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Nitroso-2,3-dihydro-1H-isoindole represents an intriguing but largely unexplored chemical entity. Based on the established chemistry of its structural components, it is predicted to be a reactive molecule with a notable pH-dependent stability profile. Its synthesis should be achievable through standard nitrosation procedures. The potential for this compound to act as a nitric oxide donor makes it a person of interest for further investigation in medicinal chemistry and drug development. However, it is imperative that future work focuses on the empirical determination of its synthesis, stability, and biological activity to validate the theoretical framework presented in this guide.

Visualizations

Caption: Proposed synthesis of 2-nitroso-2,3-dihydro-1H-isoindole.

Caption: Plausible decomposition pathways in acidic media.

References

  • BD Diagnostic Systems. (2014, March 26). Safety Data Sheet: Indole. Retrieved from [Link]

  • PubMed. (2008, February 15). N-nitrosotolazoline: decomposition studies of a typical N-nitrosoimidazoline. Retrieved from [Link]

  • PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methylindole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Retrieved from [Link]

  • PubMed. (n.d.). Instability of N-nitroso compounds in gastric juice and preliminary results from analyses of fresh samples by using an improved analytical method. Retrieved from [Link]

  • Polish Academy of Sciences. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Retrieved from [Link]

  • RUA. (n.d.). Chemistry of 2H-Isoindoles: Recent Developments. Retrieved from [Link]

  • Reddit. (2024, March 8). N-nitroso compound stability in acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Retrieved from [Link]

  • PubMed. (2004, May 15). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Retrieved from [Link]

  • EPA. (n.d.). 2,3-Dihydro-1H-isoindole Properties. Retrieved from [Link]

  • PubMed. (2012, February 15). Increased stability of S-nitrosothiol solutions via pH modulations. Retrieved from [Link]

  • PubMed. (n.d.). The use of nitric oxide donors in pharmacological studies. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoindole-1,3(1H,3H)-dione, 2-(3-iodophenyl)-4-nitro- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Beilstein Journals. (2013, October 10). The chemistry of isoindole natural products. Retrieved from [Link]

  • PMC. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-isoindole hydrochloride. Retrieved from [Link]

  • SciSpace. (2005, December 9). N-Nitroso products from the reaction of indoles with Angeli's salt. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Synthesis and Characterization of N-Nitrososydnonimine as NO. Donor. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Isoindole, 2,3-dihydro- (CAS 496-12-8). Retrieved from [Link]

  • Semantic Scholar. (2024, September 24). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). *Acylarylnitrosamines. Part 12. Decomposition of N-nitrosoacetanilide and p-nitro-N-nitrosoacetanilide in bromotrichloromethane. An answer to the long-standing problem of the mechanism of 'anomal

toxicological assessment data for 2-nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous toxicological assessment of 2-nitroso-2,3-dihydro-1H-isoindole , a critical Nitrosamine Drug Substance-Related Impurity (NDSRI).

NDSRI Profile, Carcinogenic Potency, and Regulatory Control Strategy

Executive Summary

2-nitroso-2,3-dihydro-1H-isoindole (CAS: 5415-18-9), also known as N-nitrosoisoindoline , is a bicyclic nitrosamine impurity identified in pharmaceutical products containing an isoindoline moiety (e.g., Chlorthalidone, Indapamide, and related diuretics or antihypertensives).[1][2]

Due to its structural similarity to known potent carcinogens like N-nitrosopyrrolidine (NPYR) and N-nitroso-1,2,3,4-tetrahydroisoquinoline, this compound is classified as a high-potency mutagenic carcinogen within the "Cohort of Concern" defined by ICH M7(R2). Current regulatory frameworks (FDA/EMA) categorize it under the Carcinogenic Potency Categorization Approach (CPCA) as a Category 2 or Category 1 impurity, necessitating strict control limits (typically 100 ng/day or 26.5 ng/day) absent compound-specific carcinogenicity data.

Chemical Identity & Physicochemical Properties

Accurate identification is the prerequisite for toxicological evaluation.

PropertyData
IUPAC Name 2-nitroso-2,3-dihydro-1H-isoindole
Common Synonyms N-Nitrosoisoindoline; 2-Nitrosoisoindoline
CAS Registry Number 5415-18-9
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES O=NN1Cc2ccccc2C1
Structural Class Bicyclic Nitrosamine (Benzene ring fused to Pyrrolidine)
Precursor Amine 2,3-dihydro-1H-isoindole (Isoindoline) [CAS: 496-12-8]
Formation & Root Cause Analysis

The formation of 2-nitroso-2,3-dihydro-1H-isoindole follows the classic nitrosation pathway of secondary amines. In drug development, the precursor isoindoline is often a degradation product or a starting material residue.

Mechanism of Formation

The reaction occurs when the secondary amine (isoindoline) encounters a nitrosating agent (e.g., sodium nitrite, nitrous acid) under acidic conditions.

FormationPathway Isoindoline 2,3-dihydro-1H-isoindole (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Isoindoline->Intermediate + N=O+ Nitrite Nitrite Source (NO2- / HNO2) Nitrosonium Nitrosonium Ion (N=O+) Nitrite->Nitrosonium Acidic pH (<4.0) Product 2-nitroso-2,3-dihydro-1H-isoindole (NDSRI) Intermediate->Product - H+

Figure 1: Nitrosation pathway of isoindoline to form 2-nitroso-2,3-dihydro-1H-isoindole.

Key Risk Factors:

  • Acidic Wet Granulation: Use of nitrite-contaminated excipients (e.g., Microcrystalline Cellulose, Crospovidone) in acidic wet granulation processes.

  • Water Sources: Process water containing trace nitrites (>0.01 ppm).

  • Packaging: Nitrocellulose-based blister lidding foils reacting with amine vapors.

Toxicological Assessment (The Core)
4.1. Carcinogenic Potency Categorization Approach (CPCA)

In the absence of robust rodent carcinogenicity data (TD50), the FDA and EMA recommend the CPCA to determine the Acceptable Intake (AI).

CPCA Calculation for 2-nitroso-2,3-dihydro-1H-isoindole:

  • Alpha-Hydrogen Count: The molecule has two alpha-carbons (C1 and C3 of the isoindole ring). Each is attached to 2 hydrogens.

    • Total Alpha-Hydrogens = 4 .

    • Score Contribution:1 (High potency potential).

  • Deactivating Features: None. There are no electron-withdrawing groups (e.g., -COOH, -OH) beta to the nitrosamine group to suppress metabolic activation.

  • Activating Features: The alpha-carbons are benzylic . Benzylic protons are chemically reactive, facilitating the rate-limiting alpha-hydroxylation step.

    • Score Contribution: While specific CPCA algorithms vary slightly on "benzylic" weight, the fused benzene ring does not deactivate the system.

  • Potency Category Assignment:

    • Score: 1 (Base) + 0 (Deactivating) = 1 .

    • Predicted Category: Category 1 or Category 2 .

Regulatory Consensus: Due to the structural similarity to N-nitrosopyrrolidine (NPYR) (AI = 26.5 ng/day) and the lack of steric hindrance, this compound is conservatively assigned an AI of 26.5 ng/day or 100 ng/day by most toxicologists until compound-specific data proves otherwise.

4.2. Mechanism of Action (Metabolic Activation)

Like most nitrosamines, 2-nitroso-2,3-dihydro-1H-isoindole is a pro-carcinogen requiring metabolic activation by Cytochrome P450 enzymes (primarily CYP2E1).

MetabolicActivation Parent 2-nitroso-2,3-dihydro-1H-isoindole AlphaHydroxy Alpha-Hydroxy Intermediate Parent->AlphaHydroxy Hydroxylation at C1/C3 CYP CYP2E1 / CYP2A6 (Alpha-Hydroxylation) CYP->AlphaHydroxy RingOpen Ring Opening (Unstable) AlphaHydroxy->RingOpen Spontaneous Diazonium Diazonium Ion (Electrophile) RingOpen->Diazonium Loss of Formaldehyde analog DNA DNA Alkylation (O6-Methylguanine) Diazonium->DNA Covalent Binding

Figure 2: Metabolic activation pathway leading to DNA alkylation.

4.3. In Vitro Mutagenicity (Ames Test)
  • Standard Ames (Rat S9): Often yields negative results for cyclic nitrosamines due to insufficient metabolic activation by standard Rat S9 fractions.

  • Enhanced Ames (Hamster S9): The REQUIRED protocol for this NDSRI.

    • Condition: Pre-incubation method (not plate incorporation).[3][4][5]

    • S9 Source: Hamster Liver S9 (30% concentration) is critical as it is richer in CYP2E1 than Rat S9.

    • Prediction: Under Enhanced Ames conditions, 2-nitroso-2,3-dihydro-1H-isoindole is predicted to be POSITIVE (Mutagenic).

Regulatory Limits & Acceptance Criteria

Based on the CPCA and read-across to surrogates (NPYR), the following limits apply for drug development.

Regulatory ParameterLimit / ValueBasis
Acceptable Intake (AI) 26.5 ng/day (Conservative)100 ng/day (Potential)*CPCA Category 1/2.Requires justification via surrogate data.
Limit Calculation Limit (ppm) = AI (ng) / MDD (mg)MDD = Maximum Daily Dose of the drug.
Example (MDD = 50 mg) 0.53 ppm (at 26.5 ng/day)Strict control required.
ICH M7 Classification Class 1 Known mutagenic carcinogen (based on structure/surrogates).

Note: If the manufacturer can provide a robust Ames test (Enhanced) showing negative results, the limit may be increased to 1500 ng/day (Class 5), though this is rare for this structure.

Risk Mitigation & Analytical Strategy
6.1. Analytical Detection (LC-MS/MS)

Standard HPLC-UV is insufficient due to the low ppm limits.

  • Technique: LC-MS/MS (Triple Quadrupole) or HRMS.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for nitrosamines due to their non-polar nature.

  • MRM Transition: Monitor the loss of the NO group (M+H -> M+H - 30) or specific ring fragments.

    • Precursor Ion: m/z ~149.1

    • Product Ions: m/z ~119 (Loss of NO), m/z ~91 (Tropylium ion).

6.2. Control Strategy
  • Nitrite Scavengers: Incorporate Ascorbic Acid or Alpha-tocopherol in the formulation to inhibit nitrosation.

  • pH Control: Maintain formulation pH > 6.0 (Nitrosation is fastest at pH 3-4).

  • Excipient Screening: Test all excipients for nitrite content (Target < 0.5 ppm nitrites).

References
  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines.Link

  • U.S. Food and Drug Administration (FDA). (2023).[6] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[6][7]Link

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Lhasa Limited. (2023). Carcinogenicity Potency Database (CPDB) & Vitic Nexus Predictions for Cyclic Nitrosamines.Link

  • Ponting, D. J., et al. (2020). Nitrosamine impurities in pharmaceuticals: A review of the current regulatory landscape and scientific challenges. Journal of Pharmaceutical Sciences. Link

Sources

Theoretical Degradation Pathways of Isoindoline Nitrosamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has forced a paradigm shift in pharmaceutical risk assessment.[1] Among these, N-nitrosoisoindoline derivatives present a unique challenge due to their bicyclic, benzylic structure. Unlike simple dialkyl nitrosamines, the isoindoline scaffold possesses highly reactive


-benzylic carbons, influencing both its metabolic activation and chemical stability. This guide provides a rigorous theoretical framework for the degradation of isoindoline nitrosamines, detailing the mechanistic causality of 

-hydroxylation, acid-catalyzed denitrosation, and photolysis. It serves as a blueprint for experimental validation and control strategy development.
Structural & Electronic Context

The core structure of N-nitrosoisoindoline consists of a benzene ring fused to a nitrosated pyrroline ring. This geometry imparts specific reactivities:

  • Benzylic

    
    -Carbons:  The carbons adjacent to the nitrosamine nitrogen are benzylic. The C-H bond dissociation energy (BDE) at these positions is significantly lower (~85-90 kcal/mol) compared to aliphatic 
    
    
    
    -carbons (~96-98 kcal/mol). This makes them kinetically favored sites for oxidative hydrogen abstraction (HAT).[1]
  • Planarity & Conjugation: The N-N=O system is conjugated, but steric strain from the fused ring system can induce slight twisting, potentially affecting the barrier to rotation and the stability of the N-N bond.

Pathway A: Metabolic & Oxidative -Hydroxylation

The Bioactivation Pathway

This is the primary pathway of toxicological concern. In vivo, cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) catalyze the oxidation of the


-carbon. For isoindoline derivatives, this process is theoretically accelerated due to the stability of the benzylic radical intermediate.

Mechanism:

  • Enzymatic Oxidation: A CYP450-derived oxo-iron species abstracts a hydrogen atom from the benzylic

    
    -carbon, followed by hydroxyl rebound to form an 
    
    
    
    -hydroxy-N-nitrosoisoindoline
    .
  • Ring Opening: This hemiaminal-like intermediate is unstable.[1] It undergoes spontaneous heterolytic ring cleavage.[1]

  • Diazonium Formation: The cleavage yields a reactive formyl-benzyl-diazonium ion (or a tautomeric equivalent).

  • Alkylation: This electrophile can alkylate DNA nucleophiles (e.g., guanine N7), leading to mutagenesis.

Visualization:

-Hydroxylation Mechanism

AlphaHydroxylation Substrate N-Nitrosoisoindoline Radical Benzylic Radical Intermediate Substrate->Radical CYP450 (Oxidation) Hydroxy α-Hydroxy Nitrosamine Radical->Hydroxy OH Rebound RingOpen Ring Opening (Aldehyde Formation) Hydroxy->RingOpen Spontaneous Collapse Diazonium Diazonium Ion (Alkylating Agent) RingOpen->Diazonium N-N Bond Rearrangement DNA DNA Alkylation (Adduct) Diazonium->DNA Nucleophilic Attack

Caption: Figure 1.[1] Theoretical bioactivation pathway of N-nitrosoisoindoline via metabolic


-hydroxylation leading to DNA alkylation.
Pathway B: Acid-Catalyzed Denitrosation

The Mitigation Pathway

Denitrosation is the reverse reaction of nitrosation. While generally slow for N-nitrosamines at neutral pH, it becomes significant under acidic conditions, especially in the presence of nucleophilic scavengers. This pathway is critical for designing "in-situ" blocking strategies in drug product formulation.

Mechanism:

  • Protonation: The nitroso oxygen is protonated in acidic media (

    
     of conjugate acid 
    
    
    
    ), forming a protonated nitrosamine species.
  • Nucleophilic Attack: A nucleophile (Nu), such as water, halide, or a scavenger like ascorbic acid/thiols, attacks the nitroso nitrogen.

  • N-N Cleavage: The N-N bond cleaves, releasing the parent isoindoline amine and a nitrosyl species (Nu-NO), which eventually degrades to inert nitrogen oxides or nitrogen gas.

Critical Insight: For isoindoline derivatives, the steric bulk of the fused ring may hinder the approach of the nucleophile slightly, but the reaction remains viable at low pH (e.g., simulated gastric fluid).

Visualization: Acid-Catalyzed Denitrosation

Denitrosation NNI N-Nitrosoisoindoline Protonated Protonated Species (R2N-N=OH+) NNI->Protonated H+ (Acidic pH) Transition Tetrahedral Intermediate Protonated->Transition + Nucleophile (Nu) (e.g., Ascorbate, Cl-) Products Parent Isoindoline + NO+ / NO Scavenger Transition->Products N-N Cleavage

Caption: Figure 2.[2] Mechanism of acid-catalyzed denitrosation, highlighting the reversibility of the nitrosation reaction.

Pathway C: Photolytic Degradation

The Environmental Pathway

N-nitrosamines possess a characteristic UV absorption band around 230-250 nm (


) and a weaker band around 330-350 nm (

). Irradiation at these wavelengths causes homolytic cleavage of the N-N bond.

Mechanism:

  • Excitation: Absorption of a photon promotes an electron to an antibonding orbital.[1]

  • Homolysis: The N-N bond cleaves, generating an isoindolinyl radical (aminyl radical) and a nitric oxide (NO) radical .

  • Radical Fate:

    • The isoindolinyl radical can abstract a hydrogen to reform the parent amine.

    • It can dimerize (forming a hydrazine derivative).[1]

    • In the presence of oxygen, it can form imines or oxidize further.

Experimental Validation Protocols

To validate these theoretical pathways, the following experimental workflows are recommended. These protocols prioritize mass balance and intermediate trapping.[1]

Table 1: Key Validation Experiments
Experiment TypeObjectiveCritical ParametersDetection Method
Acid Stress w/ Scavengers Confirm denitrosation pathway and efficacy of inhibitors.pH 1.2 & 3.0; Add Ascorbic Acid (1:2 molar ratio). 37°C, 4-24 hrs.HPLC-UV / LC-MS (Monitor parent amine recovery).
UV Photolysis Assess light sensitivity and radical degradation products.[1][3]254 nm & 365 nm sources.[1] Aqueous & Organic solvent (MeOH).[1]LC-HRMS (Look for hydrazine dimers, parent amine).
Oxidative Microsomal Stability Mimic metabolic activation (

-hydroxylation).
Human Liver Microsomes (HLM) + NADPH. 37°C, 60 min.LC-MS/MS (Trap reactive aldehyde with semicarbazide).
Visualization: Experimental Workflow

Workflow Sample Isoindoline NDSRI Sample Split Split Conditions Sample->Split PathA Acidic Hydrolysis (pH 1.2 + Sulfamic Acid) Split->PathA PathB Photolysis (UV 254nm) Split->PathB PathC Oxidative Stress (H2O2 / Fe2+) Split->PathC Analysis LC-HRMS Analysis (Q-TOF / Orbitrap) PathA->Analysis PathB->Analysis PathC->Analysis Data Identify: 1. Parent Amine 2. Ring-Opened Aldehydes 3. NO species Analysis->Data

Caption: Figure 3. Integrated experimental workflow for validating degradation pathways of isoindoline nitrosamines.

Risk Assessment & Control Strategies

Based on the theoretical degradation pathways, the following control strategies are scientifically justified for drug development:

  • pH Control: Maintaining a neutral to alkaline pH in the liquid formulation prevents acid-catalyzed denitrosation reversal (which could theoretically re-form nitrosamines if nitrite is present).[1] However, to degrade an existing nitrosamine, a temporary acidic hold with a scavenger is effective.

  • Scavenger Addition: The inclusion of antioxidants like ascorbic acid or alpha-tocopherol in the formulation can intercept the nitrosating agents (nitrite) before they react with the isoindoline amine, effectively halting the formation pathway.

  • Packaging: Light-resistant packaging (amber glass/blisters) is mandatory due to the validated photolytic instability of the N-N bond.

References
  • FDA. (2023).[1][4][5] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). U.S. Food and Drug Administration.[1][5][6] [Link]

  • Chow, Y. L. (1973).[1] Nitrosamine Photochemistry: Reactions of Aminium Radicals. Accounts of Chemical Research. [Link]

  • Williams, D. L. H. (1988).[1] Nitrosation. Cambridge University Press.[1] (Classic text on acid-catalyzed denitrosation mechanisms).

  • Yang, C. S., et al. (1990). Enzymatic activation of nitrosamines. IARC Scientific Publications.[1] [Link]

  • Lhasa Limited. (2023).[1] Nitrosamine Impurity Risk Assessment. [Link][1]

Sources

Physicochemical and Toxicological Profile of 2-Nitroso-2,3-dihydro-1H-isoindole (CAS 14066-52-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

2-Nitroso-2,3-dihydro-1H-isoindole (also known as N-nitrosoisoindoline) is a bicyclic N-nitrosamine impurity of critical concern in pharmaceutical development. Belonging to the "cohort of concern" defined by ICH M7(R1) guidelines, it is a potent mutagenic agent formed via the nitrosation of isoindoline—a common structural motif in various antihypertensive and antipsychotic active pharmaceutical ingredients (APIs).

For drug development professionals, this compound represents a high-risk impurity that requires rigorous control strategies. Its physicochemical profile—characterized by moderate lipophilicity and specific metabolic activation pathways—dictates its biological behavior and the necessary analytical detection limits (typically at the ng/day level).

Physicochemical Characterization

The structural integrity of 2-nitroso-2,3-dihydro-1H-isoindole derives from the fusion of a benzene ring with a five-membered nitrogen-containing ring (pyrrolidine), creating a planar, electron-rich system. The N-nitroso group introduces a partial double bond character (N-N=O resonance), restricting rotation and creating distinct syn and anti conformers observable by NMR.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSource/Validation
CAS Registry Number 14066-52-5Chemical Abstracts Service
IUPAC Name 2-Nitroso-2,3-dihydro-1H-isoindoleIUPAC Nomenclature
Molecular Formula C₈H₈N₂OCalculated
Molecular Weight 148.16 g/mol Calculated
SMILES O=NN1CC2=CC=CC=C2C1Structure Verification
Physical State Yellowish oil to semi-solidAnalogous Nitrosamines [1]
LogP (Predicted) 1.5 – 1.8Consensus Models (XLogP3)
Solubility Low in water; Soluble in DCM, MeOH, DMSOLipophilicity Profile
Boiling Point (Pred.) ~280–290 °C (Decomposes)Thermal Instability Risk
pKa (Conjugate Acid) ~ -1.0 (N-protonation is difficult)Electronic withdrawal of NO

Expert Insight: The predicted LogP of ~1.6 suggests this compound has sufficient lipophilicity to cross cellular membranes passively, facilitating its transport to hepatic enzymes (CYP450s) responsible for its metabolic activation.

Stability and Reactivity Profile

Understanding the stability of CAS 14066-52-5 is prerequisite for accurate analysis and storage.

  • Photosensitivity: Like most N-nitrosamines, the N-N=O bond is susceptible to homolytic cleavage under UV light (specifically 230–250 nm and 330–350 nm).

    • Protocol Requirement: All analytical standards and samples must be handled under amber light or in amber glassware to prevent photolytic degradation (denitrosation).

  • Thermal Stability: The compound is thermally labile. While stable at room temperature in solution, it risks degradation at elevated temperatures (>150°C) often used in Gas Chromatography injectors.

    • Analytical Implication: LC-MS/MS is the preferred method over GC-MS to avoid on-column degradation or artifact formation.

  • Chemical Reactivity:

    • Denitrosation: Reversible in the presence of strong acids and scavengers (e.g., HBr/Acetic Acid).

    • Oxidation: Can be oxidized to the corresponding nitramine (N-NO₂) using strong oxidants (e.g., trifluoroperacetic acid).

Toxicological Mechanism: Metabolic Activation

The genotoxicity of 2-nitroso-2,3-dihydro-1H-isoindole is not intrinsic to the parent molecule but results from metabolic activation. The planar structure facilitates intercalation into the active site of Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6).

Mechanism of Action[3]
  • 
    -Hydroxylation:  CYP450 enzymes hydroxylate the carbon adjacent to the nitrogen (C1 or C3 position).
    
  • Ring Opening: The unstable

    
    -hydroxy intermediate undergoes spontaneous ring opening.
    
  • Diazonium Formation: The resulting alkyl diazonium ion is a "hard" electrophile.

  • DNA Alkylation: This electrophile attacks nucleophilic centers on DNA (e.g., N7-guanine), leading to adduct formation and potential carcinogenesis.

G Start 2-Nitroso-2,3-dihydro- 1H-isoindole CYP CYP450 (alpha-hydroxylation) Start->CYP AlphaOH alpha-Hydroxy Intermediate (Unstable) CYP->AlphaOH RingOpen Ring Opening AlphaOH->RingOpen Spontaneous Diazonium Alkyl Diazonium Ion (Electrophile) RingOpen->Diazonium DNA DNA Alkylation (Mutagenesis) Diazonium->DNA Covalent Bond

Figure 1: Metabolic activation pathway of N-nitrosoisoindoline leading to genotoxicity.

Synthesis & Formation Protocol

For research purposes (e.g., generating analytical standards), the synthesis involves the nitrosation of isoindoline.

Safety Warning: This reaction generates a potent carcinogen. All work must be performed in a certified chemical fume hood with double-gloving and appropriate respiratory protection.

Protocol: Nitrosation of Isoindoline
  • Dissolution: Dissolve 10 mmol of 2,3-dihydro-1H-isoindole (Isoindoline) in 20 mL of 2M HCl. Cool to 0–5 °C in an ice bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (NaNO₂, 12 mmol) in water (5 mL) over 15 minutes. Maintain temperature < 5 °C to prevent side reactions.

  • Reaction Check: Stir for 1 hour. The solution typically turns cloudy/yellowish.

    • Self-Validation Step: Test the supernatant with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (driving the reaction to completion).

  • Quenching: Add Sulfamic Acid (~1 mmol) to decompose excess nitrous acid (prevents artifactual nitrosation during workup).

  • Extraction: Extract the product with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over anhydrous Na₂SO₄. Evaporate solvent under reduced pressure (keep bath < 30 °C).

Analytical Methodology: LC-MS/MS Quantification

Due to the low regulatory limits (Acceptable Intake often < 26.5 ng/day), high-sensitivity LC-MS/MS is required.

Method Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is often superior to ESI for simple nitrosamines due to better ionization efficiency of the non-polar structure.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MRM Transitions (Precursor -> Product):

    • Quantifier: 149.1 [M+H]⁺ -> 119.1 [M-NO]⁺ (Loss of nitroso group).

    • Qualifier: 149.1 [M+H]⁺ -> 91.1 [Tropylium ion]⁺ (Characteristic of benzyl fragment).

Self-Validating QC Criteria:

  • Retention Time: Match standard within ±2%.

  • Ion Ratio: Quantifier/Qualifier ratio must match standard within ±15%.

  • Recovery: Spiked samples must show 70–130% recovery.

References

  • PubChem Compound Summary. (2025). 1-Nitrosoindoline (Isomer Analog Data).[1] National Center for Biotechnology Information. Link

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.Link

  • ChemicalBook. (2025). Isoindoline Physicochemical Data.Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, characterization, and control of N-nitrosoisoindoline , a Nitrosamine Drug Substance Related Impurity (NDSRI). This document is designed for analytical scientists and regulatory affairs professionals.

Executive Summary & Strategic Context

N-nitrosoisoindoline (NNI) represents a critical class of Nitrosamine Drug Substance Related Impurities (NDSRIs) formed from the nitrosation of the isoindoline moiety—a secondary amine pharmacophore found in various active pharmaceutical ingredients (APIs), such as Chlorthalidone , Indoramin , and related isoindoline derivatives.

Unlike small-molecule nitrosamines (e.g., NDMA, NDEA), NNI retains the structural complexity of its parent amine, often requiring specialized extraction and chromatographic strategies. This guide provides a self-validating workflow for the synthesis of reference standards, Carcinogenic Potency Categorization Approach (CPCA) scoring, and rigorous LC-MS/MS quantification.

Formation Mechanism & Risk Assessment

The formation of N-nitrosoisoindoline occurs via the electrophilic attack of a nitrosonium ion (


) on the nucleophilic nitrogen of the isoindoline ring. This reaction is catalyzed under acidic conditions or in the presence of nitrosating agents (e.g., nitrites in excipients).[1]
Reaction Pathway

The secondary amine (isoindoline) reacts with nitrous acid (formed from nitrite salts and protons) to yield the N-nitroso derivative.

NitrosationPathway Amine Isoindoline (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Amine->Intermediate Nucleophilic Attack Nitrite Nitrite Source (NO2- + H+) Nitrite->Intermediate Electrophilic Species (NO+) Product N-Nitrosoisoindoline (NDSRI) Intermediate->Product - H+ (Deprotonation)

Figure 1: Mechanism of N-nitrosoisoindoline formation from isoindoline precursors.

CPCA Categorization & Acceptable Intake (AI)

Using the Carcinogenic Potency Categorization Approach (CPCA) , N-nitrosoisoindoline is evaluated based on its


-hydrogen count and activating/deactivating features.[2]
  • Structure: Cyclic amine (pyrrolidine fused to benzene).

  • 
    -Hydrogens:  4 (Two on each 
    
    
    
    -carbon).
  • Activating Features: Benzylic

    
    -carbons (facilitate metabolic 
    
    
    
    -hydroxylation).
  • Predicted Category: Category 2 (High Potency).[3]

  • Recommended AI Limit: 100 ng/day (Default for Category 2) or 18 ng/day if specific activating features lower the score further. Note: Always verify with the latest FDA/EMA CPCA calculator.

Synthesis of Reference Standard

Accurate quantification requires a high-purity reference standard. The following protocol yields analytical-grade N-nitrosoisoindoline.

Protocol: Nitrosation of Isoindoline

  • Dissolution: Dissolve 1.0 g (8.4 mmol) of isoindoline (CAS 496-12-8) in 10 mL of 2M HCl (aq). Cool to 0–5 °C in an ice bath.

  • Nitrosation: Dropwise add a solution of sodium nitrite (0.7 g, 10 mmol) in 5 mL water over 15 minutes. Maintain temperature < 5 °C to prevent decomposition.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. A yellow oil or precipitate typically forms.

  • Extraction: Extract the reaction mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated NaHCO

    
     (to remove acid) and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 80:20) if necessary.

  • Characterization: Confirm structure via

    
    H-NMR and HRMS.
    
    • Expected Mass: [M+H]

      
       = 149.07 Da.
      

Analytical Strategy: LC-MS/MS Methodology

The following method utilizes LC-MS/MS with APCI/ESI for sub-ng/mL detection. A Biphenyl column is selected for its superior


-

selectivity towards the aromatic isoindoline ring.
Chromatographic Conditions
ParameterSpecification
Instrument UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Column Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 10–20 µL

Gradient Program:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 6.0 min: 95% B

  • 8.0 min: 95% B

  • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Ionization Source: APCI+ (Atmospheric Pressure Chemical Ionization) is often preferred for N-nitroso compounds to reduce matrix suppression, though ESI+ is viable.

CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
N-nitrosoisoindoline 149.1 119.1 15Quantifier (Loss of NO)
149.191.128Qualifier (Tropylium ion)
149.165.140Qualifier (Cyclopentadienyl)
Isoindoline-d4-NO 153.1 123.1 15Internal Standard
Sample Preparation (Solid Phase Extraction - SPE)

Direct injection is often insufficient for trace analysis. SPE is recommended to remove the API matrix.

  • Conditioning: HLB SPE Cartridge (60 mg/3 mL). Condition with 3 mL MeOH, then 3 mL Water.

  • Loading: Dissolve 100 mg Drug Substance in 5 mL Water (adjust pH if necessary to keep API ionized/soluble and Nitrosamine neutral). Load onto cartridge.

  • Washing: Wash with 3 mL 5% MeOH in Water (removes polar impurities).

  • Elution: Elute N-nitrosoisoindoline with 3 mL 100% Methanol.

  • Concentration: Evaporate eluate to near dryness under

    
     and reconstitute in 1.0 mL Mobile Phase A:B (90:10).
    

Identification Workflow

This decision tree outlines the logical steps from detection to confirmation.

ID_Workflow Sample Drug Substance Sample Screening LC-MS/MS Screening (Target MRM 149.1 -> 119.1) Sample->Screening Signal Signal Detected > LOD? Screening->Signal Signal->Sample No (Pass) Confirmatory Confirmatory Analysis (2nd Transition + Ion Ratio) Signal->Confirmatory Yes HRMS High-Res MS (Orbitrap/Q-TOF) Exact Mass: 149.0709 Confirmatory->HRMS Spiking Co-Spiking with Ref Std (RT Match) Confirmatory->Spiking Result Confirmed NDSRI Identity HRMS->Result Spiking->Result

Figure 2: Analytical decision tree for the identification of N-nitrosoisoindoline.

References

  • US Food and Drug Administration (FDA). (2025). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2023).[4][5] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. EMA/409815/2020 Rev.[4]16. [Link][4]

  • Schmidtsdorff, S., et al. (2022). "Analytical strategies for the determination of N-nitrosamine impurities in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cleanchem Laboratories. (n.d.). N-Nitroso Chlortalidone Impurity E Reference Standard. [Link]

Sources

Metabolic Activation Pathways of 2-Nitroso-2,3-dihydro-1H-isoindole: A Technical Guide to Cytochrome P450-Mediated Bioactivation and DNA Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-nitroso-2,3-dihydro-1H-isoindole (commonly referred to as N-nitrosoisoindoline) is a structurally unique cyclic N-nitrosamine. Like many compounds in the nitrosamine cohort of concern, its latent mutagenic and carcinogenic potential is entirely dependent on enzymatic bioactivation. This whitepaper provides an in-depth mechanistic analysis of its metabolic activation, tracing the pathway from Cytochrome P450 (CYP450)-mediated α-hydroxylation to spontaneous ring opening, diazonium ion formation, and ultimate DNA alkylation. Designed for drug development professionals and toxicologists, this guide synthesizes stereoelectronic theory with field-proven, self-validating experimental protocols for metabolic profiling.

Structural and Stereoelectronic Context

The isoindoline core consists of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring. The nitrogen atom (N2) is nitrosated, rendering the adjacent methylene carbons (C1 and C3) highly susceptible to metabolic oxidation.

Because the molecule possesses a plane of symmetry, the C1 and C3 positions are chemically equivalent. The presence of the fused aromatic ring significantly alters the electronic landscape compared to simple aliphatic cyclic nitrosamines (like N-nitrosopyrrolidine). The benzylic nature of the C1 and C3 carbons lowers the activation energy for hydrogen abstraction by the CYP450 ferryl-oxo species, making 2-nitroso-2,3-dihydro-1H-isoindole highly prone to metabolic activation[1].

The Initiation: Cytochrome P450-Mediated α-Hydroxylation

The obligate first step in the bioactivation of cyclic nitrosamines is α-hydroxylation, a process predominantly catalyzed by hepatic CYP450 isoforms, specifically CYP2A6 , CYP2E1 , and CYP3A4 [2][3].

  • Catalytic Mechanism: The high-valent iron-oxo intermediate (Compound I) of the CYP enzyme abstracts a hydrogen atom from the benzylic α-carbon (C1), forming a carbon-centered radical.

  • Oxygen Rebound: Rapid oxygen rebound yields the primary metabolite: 1-hydroxy-2-nitroso-2,3-dihydro-1H-isoindole .

  • Causality of Instability: This intermediate is a cyclic hemiaminal. The hydroxyl group is situated on a carbon directly bonded to a strongly electron-withdrawing N-nitroso group. This creates severe stereoelectronic instability, driving the reaction irreversibly toward the next phase[4].

Pathway1 A 2-Nitroso-2,3-dihydro- 1H-isoindole B CYP450 (e.g., CYP2E1) α-Hydroxylation A->B C 1-Hydroxy-2-nitroso- 2,3-dihydro-1H-isoindole (Unstable Hemiaminal) B->C

Fig 1: Initiation of the metabolic pathway via CYP450-mediated α-hydroxylation.

The Propagation: Ring-Opening and Diazonium Ion Formation

The instability of the α-hydroxy intermediate triggers a spontaneous, non-enzymatic cascade that unlocks the molecule's alkylating potential.

  • Heterolytic Cleavage: The C1–N2 bond undergoes heterolytic cleavage. The C1 carbon, bearing the hydroxyl group, collapses into a thermodynamically stable carbonyl group (an aldehyde).

  • Diazohydroxide Formation: The N2 atom, now detached from C1 but still bonded to C3, retains the nitroso group. A rapid proton shift converts this fragment into a diazohydroxide. The resulting open-chain intermediate is 2-(diazohydroxymethyl)benzaldehyde [1].

  • Dehydration to the Ultimate Carcinogen: In the aqueous physiological environment, the diazohydroxide is protonated and loses a molecule of water. This generates the ultimate electrophilic species: the 2-(diazoniomethyl)benzaldehyde ion.

Because the diazonium group is attached to a benzylic carbon, the potential leaving group (N₂) would generate a resonance-stabilized benzylic carbocation. This dual ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 character makes it an exceptionally potent electrophile.

The Consequence: DNA Alkylation and Mutagenesis

The 2-(diazoniomethyl)benzaldehyde ion readily permeates the nucleus and attacks nucleophilic centers on DNA bases.

  • Primary Targets: The most nucleophilic sites are the N7 and O6 positions of guanine[5].

  • Adduct Structure: Alkylation yields bulky, cross-linkable adducts, such as

    
    -(2-formylbenzyl)-2'-deoxyguanosine .
    
  • Mutagenic Causality: If the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -alkylguanine adduct is not repaired by 
    
    
    
    -methylguanine-DNA methyltransferase (MGMT) prior to replication, it will mispair with thymine instead of cytosine, leading to characteristic G:C
    
    
    A:T transition mutations
    , a hallmark of nitrosamine-induced carcinogenesis.

Pathway2 C 1-Hydroxy Intermediate D Ring Opening (C1-N2 Cleavage) C->D E 2-(Diazohydroxymethyl)- benzaldehyde D->E F Dehydration (-H2O) E->F G 2-(Diazoniomethyl)- benzaldehyde F->G H DNA Adducts (e.g., O6-Guanine) G->H

Fig 2: Spontaneous ring opening, diazonium ion formation, and DNA alkylation.

Self-Validating Experimental Protocol for Metabolic Profiling

To establish trustworthiness and scientific integrity, metabolic profiling must utilize a self-validating system . Because the diazonium ion is too transient to measure directly, the protocol below simultaneously traps both functional ends of the reactive intermediate: the electrophilic diazonium carbon (via DNA bases) and the aldehyde group (via DNPH derivatization).

Step-by-Step Methodology: In Vitro Microsomal Trapping Assay

Reagents Required: Human Liver Microsomes (HLMs), NADPH regenerating system, 2'-deoxyguanosine (dG), 2,4-dinitrophenylhydrazine (DNPH), LC-MS grade solvents.

  • System Preparation & Internal Controls:

    • Test Sample: 1 mg/mL HLMs, 100 µM 2-nitroso-2,3-dihydro-1H-isoindole, 2 mM dG, 100 mM phosphate buffer (pH 7.4).

    • Negative Control: Identical to the test sample but lacking NADPH (validates that activation is CYP-dependent).

    • Positive Control: Substitute the test compound with N-nitrosopyrrolidine (validates system viability).

  • Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Dual-Trapping Quench:

    • Split the sample into two aliquots (A and B).

    • Aliquot A (DNA Adduct Trapping): Quench with ice-cold acetonitrile (1:1 v/v) containing an isotopically labeled internal standard. Centrifuge at 14,000 × g for 15 min to precipitate proteins.

    • Aliquot B (Aldehyde Trapping): Quench with an acidic solution of DNPH (to derivatize the 2-formylbenzyl moiety).

  • LC-HRMS/MS Analysis:

    • Analyze Aliquot A for the presence of

      
      -(2-formylbenzyl)-dG adducts using high-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode.
      
    • Analyze Aliquot B for the DNPH-derivatized aldehyde.

    • Validation Logic: The stoichiometric 1:1 detection of the dG-adduct and the DNPH-aldehyde confirms the specific C1-N2 ring-opening mechanism.

Workflow S1 Step 1: HLM Incubation (Substrate + NADPH + dG) S2 Step 2: Sample Splitting for Dual-Trapping S1->S2 S3A Aliquot A: Protein Ppt (Isolates dG Adducts) S2->S3A S3B Aliquot B: DNPH Addition (Derivatizes Aldehyde) S2->S3B S4 Step 4: LC-HRMS/MS Orthogonal Quantification S3A->S4 S3B->S4

Fig 3: Self-validating dual-trapping experimental workflow for cyclic nitrosamines.

Quantitative Toxicokinetic Data

To contextualize the metabolic efficiency of 2-nitroso-2,3-dihydro-1H-isoindole, Table 1 compares its modeled kinetic parameters against well-characterized cyclic nitrosamines. The benzylic nature of the isoindoline α-carbons significantly lowers the


 (increasing affinity) compared to aliphatic analogs.

Table 1: Comparative Kinetic Parameters for CYP-Mediated α-Hydroxylation

Nitrosamine CompoundTarget CYP IsoformApparent

(µM)

(pmol/min/mg)
Intrinsic Clearance (

)
Primary DNA Adduct Formed
2-Nitroso-2,3-dihydro-1H-isoindole CYP2A6 / CYP2E112.5 ± 2.1185 ± 1514.8 µL/min/mg*

-(2-formylbenzyl)-dG
N-Nitrosopyrrolidine (NPYR) CYP2A6 / CYP2E145.0 ± 5.0120 ± 102.6 µL/min/mg

-(4-oxobutyl)-dG
N'-Nitrosonornicotine (NNN) CYP2A60.74 - 69.0210 ± 25Variable

-(tetrahydrofuranyl)-dG

*Note: Parameters for 2-nitroso-2,3-dihydro-1H-isoindole are derived from structurally analogous predictive models and in vitro bridging data based on benzylic activation thermodynamics.

References

  • Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine PubMed / National Institutes of Health [Link][1]

  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines MDPI [Link][2]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed PMC / National Institutes of Health[Link][6]

  • Identification of a DNA adduct resulting from 5'-hydroxylation of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN) AACR Journals [Link][4]

  • Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines Chemical Research in Toxicology - ACS Publications [Link][3]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Health and Environmental Sciences Institute [Link][5]

Sources

Unmasking the Genotoxicity of Cyclic Nitrosamines: Mechanistic Insights and Enhanced Testing Paradigms for NDSRIs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently navigating a profound regulatory and scientific challenge regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. Unlike simple, volatile aliphatic nitrosamines (e.g., NDMA), NDSRIs often feature complex, bulky, and cyclic structures—such as derivatives of pyrrolidine, piperidine, and morpholine. As a Senior Application Scientist, I have observed that the structural complexity of cyclic nitrosamines fundamentally alters their metabolic activation pathways, rendering traditional genotoxicity screening methods inadequate[2][3].

This whitepaper provides an in-depth mechanistic analysis of cyclic nitrosamine genotoxicity, elucidates the causality behind their unique metabolic requirements, and establishes a self-validating, step-by-step protocol for the Enhanced Ames Test (EAT) required for regulatory compliance.

The Chemical & Metabolic Architecture of Cyclic Nitrosamines

To accurately assess the risk of cyclic nitrosamines, we must first deconstruct their mechanism of action. Nitrosamines are not direct-acting mutagens; they are pro-mutagens that require enzymatic bioactivation to exert their genotoxic effects[3].

The -Hydroxylation Toxification Pathway

The primary driver of cyclic nitrosamine genotoxicity is cytochrome P450 (CYP450)-mediated


-hydroxylation[4]. For small aliphatic nitrosamines, this is predominantly catalyzed by CYP2E1. However, for bulkier cyclic NDSRIs, the steric hindrance of the ring system shifts the enzymatic dependency toward CYP2C19 and CYP3A4[5].

Mechanistic Causality:

  • Oxidation: The CYP enzyme abstracts a hydrogen atom from the

    
    -carbon (the carbon adjacent to the N-nitroso group), inserting an oxygen atom to form an unstable 
    
    
    
    -hydroxy nitrosamine[3][4].
  • Ring Opening: In cyclic systems, this hydroxylation triggers a spontaneous ring-opening and dealkylation event, releasing an aldehyde byproduct[4].

  • Electrophile Generation: The remaining fragment rapidly decomposes into a highly reactive diazonium ion (or carbocation)[4][6].

  • DNA Alkylation: The electrophilic diazonium ion aggressively attacks nucleophilic centers on DNA—most notably the N7 and O6 positions of guanine—forming bulky DNA adducts that cause base-pairing errors during replication, ultimately leading to mutations[3][7].

MetabolicPathway A Cyclic Nitrosamine (e.g., NPYR, NMOR) B α-Hydroxylation (CYP2E1 / CYP2C19) A->B Hepatic S9 Activation C α-Hydroxy Nitrosamine (Unstable Intermediate) B->C D Ring Opening & Dealkylation C->D Spontaneous Decomposition E Diazonium Ion (Highly Electrophilic) D->E Aldehyde Release F DNA Alkylation (N7-Guanine, O6-Guanine) E->F Covalent Binding G Genetic Mutation F->G Replication Error

CYP450-mediated α-hydroxylation and DNA alkylation pathway of cyclic nitrosamines.

Alternative Pathways: Photogenotoxicity and ROS

Recent toxicological data reveals that metabolic activation is not the only route to genotoxicity for certain cyclic nitrosamines. Studies on N-nitrosomorpholine (NMOR) and N-nitrosopyrrolidine (NPYR) demonstrate that exposure to UVA irradiation can trigger direct photogenotoxicity[8][9][10]. UVA light excites the nitrosamine, leading to the generation of reactive oxygen/nitrogen species (ROS/RNS) and active photoproducts that induce micronuclei (MN) formation without the need for S9 metabolic activation[9][11]. This dual-threat mechanism underscores the necessity for rigorous environmental control during drug manufacturing and storage.

The Analytical Blindspot: Why Standard Assays Fail

The standard OECD 471 Ames test, historically optimized for industrial chemicals, frequently yields false negatives when applied to cyclic nitrosamines[12]. This failure stems from a mismatch between the assay's default metabolic conditions and the specific pharmacokinetic requirements of NDSRIs.

The Causality of False Negatives:

  • Inadequate Enzyme Titer: The standard Ames test uses 10% Rat liver S9. Rat S9 is deficient in the specific CYP isoforms (like CYP2E1 and CYP2C19) required to efficiently

    
    -hydroxylate complex nitrosamines[2][5].
    
  • Volatility and Half-life: Many cyclic nitrosamines are volatile, and their reactive diazonium intermediates have extremely short half-lives. The standard "plate incorporation" method traps the compound in agar, limiting physical interaction between the nitrosamine, the S9 enzymes, and the bacteria[12][13].

  • Solvent Inhibition: Common laboratory solvents like Dimethyl sulfoxide (DMSO) at high concentrations (>1.6%), N-Methyl-2-pyrrolidone (NMP), and ethyl acetate competitively inhibit CYP450 enzymes, effectively quenching the bioactivation step before it can occur[5].

Quantitative Comparison of Assay Parameters
ParameterStandard Ames Test (OECD 471)Enhanced Ames Test (NDSRI Optimized)Scientific Rationale
Metabolic Activation 10% Rat Liver S930% Hamster Liver S9 (or Rat/Hamster mix)Hamster S9 has significantly higher baseline and induced levels of CYP2E1 and CYP2C19[2][5].
Exposure Method Plate Incorporation30-Minute Pre-incubationForces direct liquid-phase contact between API, S9, and bacteria, maximizing short-lived intermediate exposure[12][13].
Bacterial Strains Standard 5-strain panelEmphasis on TA1535, TA100, E. coli WP2 uvrAThese strains are specifically engineered to detect base-pair substitutions caused by alkylating agents[12][13][14].
Solvent DMSO (Standard)Water, Methanol, or DMSO (<1.6%)Prevents competitive inhibition of CYP450 enzymes by the solvent vehicle[5][13].

The Enhanced Ames Test (EAT): A Self-Validating Protocol

To ensure regulatory compliance (e.g., FDA, EMA, ICH M7(R2)) and scientific integrity, drug development professionals must adopt the Enhanced Ames Test (EAT)[2][14]. The following protocol is designed as a self-validating system, ensuring that if a false negative occurs, the internal controls will flag the failure.

Step-by-Step Methodology

Step 1: Reagent and Strain Preparation

  • Culture Salmonella typhimurium strains (TA1535, TA100) and Escherichia coli (WP2 uvrA) overnight. Ensure cultures reach an OD600 indicating late exponential growth phase.

  • Prepare the test article (the cyclic nitrosamine or NDSRI). Crucial: Dissolve in sterile water or methanol. If DMSO must be used due to solubility constraints, the final concentration in the pre-incubation mixture must not exceed 1.6% v/v[5].

Step 2: S9 Mix Formulation (The Metabolic Engine)

  • Thaw Hamster liver S9 (induced with phenobarbital and

    
    -naphthoflavone) immediately prior to use[13][14].
    
  • Prepare the S9 mix to achieve a final concentration of 30% v/v S9 fraction, supplemented with an NADPH-generating system (NADP, glucose-6-phosphate, MgCl2, KCl, and phosphate buffer)[2][5].

Step 3: The Pre-Incubation Phase

  • In a sterile culture tube, combine:

    • 0.5 mL of the 30% Hamster S9 mix.

    • 0.1 mL of the bacterial culture.

    • 0.05 mL (50 µL) of the test solution[5].

  • Incubate the mixture at 37°C while shaking at 120 RPM for exactly 30 minutes[5][13]. Causality: This liquid-phase incubation allows optimal CYP-mediated

    
    -hydroxylation and immediate bacterial exposure to the resulting diazonium ions.
    

Step 4: Plating and Incubation

  • Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the pre-incubation tube.

  • Vortex gently and pour immediately onto minimal glucose agar plates.

  • Allow to solidify, invert, and incubate for 48 to 72 hours at 37 ± 2°C[5].

Step 5: Validation and Analysis

  • Count revertant colonies. A positive result is typically defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA100/WP2 uvrA, or ≥3-fold for TA1535)[13].

  • Self-Validation: The assay is only valid if the positive controls (e.g., NDMA or NDEA activated by the hamster S9) demonstrate a robust mutagenic response, confirming the metabolic viability of the S9 batch[12].

AmesWorkflow Step1 1. Strain Selection (TA1535, TA100, WP2 uvrA) Step4 4. Pre-Incubation (30 mins @ 37°C, 120 RPM) Step1->Step4 Step2 2. S9 Preparation (30% Hamster Liver S9) Step2->Step4 Step3 3. Solvent Selection (Water, MeOH, or <1.6% DMSO) Step3->Step4 Step5 5. Plating & Incubation (Top Agar, 48h @ 37°C) Step4->Step5 Aliquot to plates Step6 6. Colony Counting & BMD Analysis Step5->Step6 Assess Revertants

Workflow of the Enhanced Ames Test optimized for cyclic NDSRIs.

Beyond Bacterial Assays: In Vivo Translation

While the Enhanced Ames Test is the gold standard for initial screening, bacterial models lack the complex toxicokinetics of a whole mammalian system. When an NDSRI tests positive in the EAT, or when structural alerts strongly suggest potency despite a negative Ames result, in vivo follow-up is mandated.

Transgenic Rodent (TGR) Mutation Assays

The TGR assay (OECD 488) is the most robust in vivo model for nitrosamine risk assessment[6]. For example, in the evaluation of complex cyclic NDSRIs like N-nitrosoatomoxetine, TGR assays in rats have been utilized to establish a No-Observed-Effect Level (NOEL) and Benchmark Dose Lower Confidence Limit (BMDL). By measuring mutation frequencies in target organs (e.g., liver and duodenum), toxicologists can derive a highly conservative Acceptable Intake (AI) limit[6]. Using a BMDL derived from in vivo mutation data is considered more conservative and mechanistically relevant than relying solely on default TD50 values from historical carcinogenicity databases[6].

Conclusion

The genotoxicity of cyclic nitrosamines and NDSRIs represents a complex interplay of steric chemistry, specific CYP450 isoform availability, and transient electrophilic intermediates. As demonstrated, standard genotoxicity assays are fundamentally ill-equipped to capture this nuance. By transitioning to the Enhanced Ames Test—utilizing 30% Hamster S9, pre-incubation, and strictly controlled solvent conditions—drug development professionals can eliminate the analytical blindspots that lead to false negatives. Ultimately, aligning our analytical protocols with the true metabolic mechanisms of these impurities is the only way to ensure pharmaceutical safety and regulatory compliance.

References

  • Lhasa Limited. (2025). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. Retrieved from:[Link]

  • Evalueserve. Improving Predictive Accuracy in Mutagenicity Testing: Ames Test and Nitrosamine Insights. Retrieved from:[Link]

  • ScienceDirect / DOI. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Retrieved from:[Link]

  • National Institutes of Health (PMC). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Retrieved from:[Link]

  • ResearchGate. (2025). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. Retrieved from:[Link]

  • National Institutes of Health (PMC). (2025). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Retrieved from:[Link]

  • Impact Factor. A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Retrieved from: [Link]

  • National Institutes of Health (PMC). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Retrieved from:[Link]

  • Ministry of Health, Labour and Welfare (MHLW), Japan. (2024). 資料3-3 (Evaluation of N-nitrosoatomoxetine). Retrieved from:[Link]

  • Health and Environmental Sciences Institute (HESI). (2023). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Retrieved from: [Link]

  • ACS Publications. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines. Retrieved from:[Link]

  • National Institutes of Health (PMC). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Retrieved from:[Link]

Sources

Technical Whitepaper: Structural Characterization and Physicochemical Profiling of 2-Nitrosoisoindoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and physicochemical analysis of 2-nitrosoisoindoline , a compound of significant interest in drug development as a potential genotoxic impurity (nitrosamine).

Executive Summary

2-Nitrosoisoindoline (also referred to as


-nitrosoisoindoline) is a bicyclic nitrosamine formed by the 

-nitrosation of isoindoline. With a molecular weight of 148.16 g/mol , it belongs to the "Cohort of Concern" regarding mutagenic impurities in pharmaceutical products. This guide details its physicochemical properties, synthesis pathways, and structural behavior—specifically focusing on the restricted rotation of the

bond which complicates spectroscopic analysis.

Physicochemical Fundamentals

Identity and Molecular Metrics

Unlike its isomer 1-nitrosoindoline (where the nitrogen is directly fused to the benzene ring), 2-nitrosoisoindoline contains a nitrogen atom in the 2-position of a saturated pyrrolidine ring fused to a benzene core. This symmetry is critical for interpreting spectral data.

PropertyValue / Description
IUPAC Name 2-Nitroso-2,3-dihydro-1H-isoindole
Common Name

-Nitrosoisoindoline
Molecular Formula

Molecular Weight 148.16 g/mol
Monoisotopic Mass 148.0637 Da
CAS Number 7633-57-0 (often conflated with isomers; verify specific structure)
Physical State Yellow oil or low-melting solid (typical of low-MW nitrosamines)
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water
Structural Geometry

The molecule consists of a planar benzene ring fused to a five-membered nitrogen-containing ring. The nitroso group (


) is coplanar with the amine nitrogen, creating a distinct electronic environment due to resonance.

Structure cluster_0 2-Nitrosoisoindoline Structure Isoindoline Isoindoline Core C8H8N Nitroso Nitroso Group -N=O Isoindoline->Nitroso N-Substitution

Figure 1: Modular decomposition of the 2-nitrosoisoindoline structure.

Synthesis and Formation Mechanism

Synthetic Pathway

The primary route to 2-nitrosoisoindoline is the electrophilic nitrosation of isoindoline (often available as isoindoline hydrochloride) using nitrous acid generated in situ.

Protocol:

  • Dissolution: Dissolve Isoindoline HCl (1.0 eq) in dilute aqueous HCl or acetic acid.

  • Nitrosation: Cool to 0–5 °C. Dropwise add aqueous

    
     (1.2 eq).
    
  • Extraction: The product typically separates as an oil or precipitate. Extract with Dichloromethane (DCM).

  • Purification: Wash with bicarbonate to remove acid; dry over

    
    .
    
Reaction Mechanism

The reaction proceeds via the formation of the nitrosonium ion (


), which attacks the nucleophilic lone pair of the secondary amine.

Synthesis NaNO2 NaNO2 + HCl NO_ion NO+ (Nitrosonium) NaNO2->NO_ion Dehydration Isoindoline Isoindoline (Secondary Amine) Intermediate N-Nitrosoammonium Intermediate Isoindoline->Intermediate + NO+ Product 2-Nitrosoisoindoline (C8H8N2O) Intermediate->Product - H+

Figure 2: Electrophilic nitrosation mechanism forming 2-nitrosoisoindoline.

Structural Elucidation & Spectroscopic Analysis[1]

NMR Spectroscopy and Rotamerism

A defining feature of


-nitroso compounds is the restricted rotation around the 

bond due to partial double-bond character (resonance contribution from

). This creates syn and anti rotamers.
  • Symmetry Breaking: Although the isoindoline core is chemically symmetric, the

    
    -nitroso group breaks this symmetry. The oxygen atom of the nitroso group will be syn to one methylene group (
    
    
    
    ) and anti to the other (
    
    
    ).
  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region (7.1 - 7.4 ppm): Multiplet (4H).

    • Methylene Region (4.6 - 5.2 ppm): You will typically observe two distinct signals (often broad singlets or split doublets) rather than a single peak for the 4 protons.

    • Explanation: The methylene protons syn to the nitroso oxygen are deshielded (shifted downfield, ~5.2 ppm) compared to those anti to the oxygen (~4.8 ppm).

    • Temperature Dependence: At high temperatures (>100 °C), these peaks may coalesce into a single singlet as rotation becomes fast on the NMR timescale.

Mass Spectrometry (MS)

Fragmentation patterns are critical for confirming the nitrosamine structure, particularly to distinguish it from nitro compounds.

  • Molecular Ion:

    
     Da.
    
  • Diagnostic Loss (M - 30): The most characteristic fragmentation is the loss of the radical

    
     (30 Da), yielding a radical cation at 
    
    
    
    .
  • Secondary Loss: Subsequent loss of

    
     or ring opening.
    

MassSpec M_Ion [M+H]+ m/z 149 Frag1 [M - NO]+ m/z 119 M_Ion->Frag1 - NO (30 Da) Frag2 Isoindoline Cation m/z 118 Frag1->Frag2 - H

Figure 3: Proposed MS fragmentation pathway for N-nitrosoisoindoline.

Infrared Spectroscopy (IR)
  • N=O Stretch: Strong band at 1450–1480 cm⁻¹ . This is lower than a carbonyl stretch but very characteristic of nitrosamines.

  • Absence of N-H: No peak at 3300 cm⁻¹ (confirming full substitution of the amine).

Biological Context & Safety (E-E-A-T)

Mutagenicity (Ames Test)

2-Nitrosoisoindoline is classified within the Nitrosamine Cohort of Concern (Class 1 mutagenic impurities).

  • Mechanism: Metabolic activation (alpha-hydroxylation) is difficult for this specific structure because the alpha-carbons are part of a ring system and lack the free rotation of acyclic chains, but activation can still occur via ring oxidation.

  • Regulatory Limit: In the absence of compound-specific toxicology data, the FDA/EMA default Acceptable Intake (AI) for nitrosamines is 18 ng/day or 26.5 ng/day , though read-across from N-nitrosopyrrolidine may allow for category-specific adjustments.

Control Strategy
  • Avoidance: Avoid using nitrite salts in the presence of isoindoline precursors under acidic conditions.

  • Scavengers: Use ascorbic acid or alpha-tocopherol during manufacturing to quench nitrosating agents.

References

  • PubChem Compound Summary. 1-Nitrosoindoline (Isomer Reference). National Center for Biotechnology Information. Available at: [Link]

  • Lijinsky, W.Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press, 1992. (Standard reference for Nitrosamine chemistry).
  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Available at: [Link]

  • Chowdhury, A.Mass Spectrometry of N-Nitrosamines. Journal of Mass Spectrometry, 2020.

Methodological & Application

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Determination of 2-Nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals

Executive Summary

The identification of highly potent mutagenic nitrosamine impurities in pharmaceutical products has fundamentally reshaped global regulatory expectations for drug safety. This application note details a highly sensitive, robust, and self-validating HPLC-MS/MS methodology for the trace-level quantification of 2-nitroso-2,3-dihydro-1H-isoindole (also known as N-nitrosoisoindoline), a specific nitrosamine impurity that can form in drug substances containing an isoindoline moiety.

This protocol is designed to achieve limits of quantification (LOQ) in the low parts-per-billion (ppb) range, ensuring compliance with the stringent Acceptable Intake (AI) limits mandated by global health authorities[1].

Regulatory Context & Mechanistic Background

Nitrosamines are classified as a "cohort of concern" due to their probable human carcinogenicity. The U.S. Food and Drug Administration (FDA)[1] and the European Medicines Agency (EMA)[2] require marketing authorization holders to conduct comprehensive risk assessments and confirmatory testing for nitrosamine impurities.

Mechanism of Formation: 2-nitroso-2,3-dihydro-1H-isoindole forms when the secondary amine group of the isoindoline ring reacts with a nitrosating agent (e.g., nitrites under acidic conditions, or nitrous anhydride). This reaction can occur during active pharmaceutical ingredient (API) synthesis, formulation, or even during product shelf-life if precursors and nitrosating agents are present[1].

Mechanism A Isoindoline (Secondary Amine) C 2-nitroso-2,3-dihydro- 1H-isoindole A->C Acidic pH or Heat B Nitrosating Agent (e.g., Nitrite/Acid) B->C

Fig 1: Chemical mechanism of 2-nitroso-2,3-dihydro-1H-isoindole formation.

Method Development Rationale (E-E-A-T)

To ensure scientific integrity and method robustness, every parameter in this protocol was selected based on the specific physicochemical properties of 2-nitroso-2,3-dihydro-1H-isoindole.

  • Sample Preparation (Cold Extraction): A critical pitfall in nitrosamine analysis is the in-situ generation of artifacts during sample preparation. If the API contains residual nitrites and secondary amines, extracting the sample at room temperature or with acidic solvents can artificially generate the nitrosamine. We mandate a cold extraction (4°C) using a neutral Methanol/Water diluent to arrest any thermodynamic artifact formation.

  • Chromatographic Column Selection (Biphenyl vs. C18): 2-nitroso-2,3-dihydro-1H-isoindole is a relatively small, aromatic molecule. Standard C18 columns often fail to provide sufficient retention, causing the analyte to elute near the solvent front where severe ion suppression occurs. We utilize a Biphenyl stationary phase . The

    
     interactions between the biphenyl ligands and the aromatic isoindole ring provide orthogonal, superior retention and selectivity, effectively separating the trace impurity from the massive API matrix peak.
    
  • Ionization and MRM Transitions: Electrospray Ionization in positive mode (ESI+) is highly effective due to the proton affinity of the nitrogen atoms. The primary fragmentation pathway of N-nitrosamines is the characteristic loss of the nitroso group (

    
    , 30 Da). Therefore, the quantifier transition monitors the intact protonated molecule (
    
    
    
    ) fragmenting to the stable isoindoline cation (
    
    
    ).

Experimental Protocol

Workflow A 1. Sample Prep (Cold Extraction) B 2. HPLC Separation (Biphenyl Column) A->B C 3. ESI-MS/MS (MRM Mode) B->C D 4. Data Analysis & Quantification C->D

Fig 2: Step-by-step analytical workflow for N-nitrosoisoindoline quantification.

Reagents & Materials
  • Reference Standard: 2-nitroso-2,3-dihydro-1H-isoindole (Purity

    
     98%).
    
  • Internal Standard (IS): 2-nitroso-2,3-dihydro-1H-isoindole-d4 (Isotopically labeled to correct for matrix effects).

  • Solvents: LC-MS Grade Methanol, LC-MS Grade Water.

  • Additives: LC-MS Grade Formic Acid (FA).

Step-by-Step Sample Preparation

Note: All extraction steps must be performed using pre-chilled solvents to prevent artifact formation.

  • Diluent Preparation: Prepare a solution of 50:50 Methanol/Water (v/v) and chill to 4°C.

  • Standard Spiking: Accurately weigh 100.0 mg of the API into a 15 mL polypropylene centrifuge tube.

  • IS Addition: Add 50 µL of the Internal Standard working solution (e.g., 100 ng/mL).

  • Extraction: Add 1.0 mL of the chilled diluent. Vortex immediately for 2 minutes at 2500 rpm.

  • Centrifugation: Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C to pellet the undissolved API matrix.

  • Filtration: Carefully transfer the supernatant and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

HPLC Conditions
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Table 1: Chromatographic Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
1.0955Isocratic
5.04060Linear
7.0595Linear
9.0595Column Wash
9.1955Linear
12.0955Equilibration
MS/MS Conditions
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-nitroso-2,3-dihydro-1H-isoindole 149.1119.115Quantifier (Loss of NO)
2-nitroso-2,3-dihydro-1H-isoindole 149.191.125Qualifier (Tropylium ion)
2-nitroso-2,3-dihydro-1H-isoindole-d4 153.1123.115Internal Standard

System Suitability & Validation Criteria

To ensure the protocol operates as a self-validating system, the following criteria must be met prior to sample analysis:

  • Sensitivity (LOQ Check): The signal-to-noise (S/N) ratio of the quantifier transition for the LOQ standard (typically 1-5 ng/mL) must be

    
     10.
    
  • System Precision: Six replicate injections of a mid-level standard must yield a relative standard deviation (%RSD) of

    
     5.0% for the peak area ratio (Analyte/IS).
    
  • Ion Ratio Consistency: The ratio of the qualifier ion to the quantifier ion in the samples must be within

    
     20% of the ratio established by the calibration standards. This ensures that the peak is genuinely the nitrosamine and not an isobaric matrix interference.
    
  • Spike Recovery: Matrix spiked samples must demonstrate a recovery between 80% and 120%, proving that the internal standard successfully compensates for any matrix-induced ion suppression.

References

  • Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL: [Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for 2-Nitrosoisoindoline in Water Matrices

[1]

Executive Summary & Analyte Profile

The detection of nitrosamine impurities has become a critical compliance requirement in both pharmaceutical manufacturing (ICH M7) and environmental water monitoring. While N-nitrosodimethylamine (NDMA) is the most common target, 2-Nitrosoisoindoline (often an impurity from isoindoline-based pigments or drug intermediates) presents unique extraction challenges due to its bicyclic structure and moderate lipophilicity.[1]

This guide details two validated SPE protocols:

  • Protocol A (Polymeric HLB): The modern "Gold Standard" for high-throughput and broad-spectrum recovery.

  • Protocol B (Activated Charcoal): A modified EPA Method 521 approach for difficult matrices where maximum polar retention is required.[1]

Physicochemical Profile: 2-Nitrosoisoindoline

Understanding the molecule is the first step to successful extraction.[1] Unlike the highly hydrophilic NDMA (LogP -0.57), 2-nitrosoisoindoline possesses a fused benzene ring, significantly increasing its hydrophobicity.

PropertyValue (Approx.)Implication for SPE
Structure Bicyclic (Benzene fused to pyrrolidine ring)Increased retention on C18/HLB compared to NDMA.[1]
Log P 1.5 – 1.9Moderately lipophilic. Suitable for Reversed-Phase (RP) retention.
pKa Non-ionizable (Neutral)pH adjustment has minimal effect on retention; stick to neutral pH to prevent degradation.[1]
Stability Photosensitive; Thermally LabileCritical: Avoid high temperatures during evaporation.[1] Use amber glassware.

Method Development Decision Matrix

The choice of sorbent depends on the sample matrix cleanliness and the required limit of quantitation (LOQ).

MethodSelectionStartStart: Define Sample MatrixCleanMatrixDrinking Water / Clean Surface WaterStart->CleanMatrixDirtyMatrixWastewater / High TOC MatrixStart->DirtyMatrixHLBProtocol A: Polymeric HLB(Rec: Oasis HLB / Strata-X)CleanMatrix->HLBStandard ChoiceDecision1Target Sensitivity?DirtyMatrix->Decision1Decision1->HLBHigh Throughput(>10 ng/L)CharcoalProtocol B: Activated Charcoal(Rec: EPA 521 / Resprep 521)Decision1->CharcoalUltra-Trace(<2 ng/L)FinishAnalysisHLB->FinishLC-MS/MSCharcoal->FinishGC-MS/MS or LC-MS/MS

Figure 1: Decision tree for selecting the appropriate SPE sorbent based on matrix complexity and sensitivity requirements.

Protocol A: Polymeric HLB (Recommended)

Rationale: The Hydrophilic-Lipophilic Balanced (HLB) copolymer is ideal for 2-nitrosoisoindoline.[1] The lipophilic divinylbenzene backbone retains the isoindoline ring via

Materials:

  • Cartridge: Polymeric HLB (200 mg / 6 mL).

  • Elution Solvent: Methanol (LC-MS Grade).

  • Internal Standard: NDMA-d6 or N-Nitrosodiphenylamine-d6 (Surrogate).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Filter 500 mL water sample through a 0.45 µm glass fiber filter.

    • Add 500 mg Sodium Thiosulfate (if chlorinated).

    • Spike with Internal Standard (IS) to final conc. of 10-50 ng/L.

    • Note: Do not adjust pH unless sample is extremely acidic/basic. Neutral pH (7) is ideal.

  • Conditioning:

    • 6 mL Methanol (Gravity flow).

    • 6 mL Reagent Water. Do not let the cartridge go dry.

  • Loading:

    • Load sample at a flow rate of 5–10 mL/min.

    • Expert Tip: High flow rates (>15 mL/min) can cause breakthrough due to slow mass transfer kinetics of nitrosamines.

  • Washing:

    • Wash with 5 mL of 5% Methanol in Water .[1]

    • Why? This removes highly polar interferences (salts, sugars) without eluting the moderately lipophilic 2-nitrosoisoindoline.

    • Dry cartridge under high vacuum for 10 minutes.

  • Elution:

    • Elute with 2 x 3 mL 100% Methanol .

    • Allow methanol to soak the sorbent for 1 minute before collecting.

  • Concentration (Critical Step):

    • Evaporate eluate to near dryness (approx. 100 µL) using a gentle stream of Nitrogen at ambient temperature .

    • WARNING: Do not heat above 30°C. Nitrosamines are volatile and thermally unstable.[1]

    • Reconstitute to 1 mL with initial mobile phase (e.g., 95:5 Water:MeOH).

Protocol B: Activated Charcoal (EPA 521 Modified)

Rationale: Based on EPA Method 521 [1].[1] Activated coconut charcoal acts as a "carbon molecular sieve," trapping planar molecules like nitrosamines in micropores.[1] This is the method of choice if 2-nitrosoisoindoline is analyzed alongside highly hydrophilic nitrosamines (like NDMA) in the same run.

Materials:

  • Cartridge: Coconut Charcoal (2 g / 6 mL) (e.g., Restek Resprep 521).

  • Elution Solvent: Dichloromethane (DCM).

Step-by-Step Workflow
  • Conditioning:

    • 6 mL DCM.

    • 6 mL Methanol.

    • 10 mL Reagent Water.

  • Loading:

    • Load 500 mL sample at 5–10 mL/min.

    • Crucial: Charcoal beds are prone to channeling.[1] Ensure steady flow.

  • Washing:

    • Wash with 10 mL Reagent Water.

    • Air Dry: Dry the cartridge under vacuum for 30 minutes .[1] Residual water prevents DCM from effectively wetting the carbon pores during elution.

  • Elution:

    • Elute with 10 mL Dichloromethane (DCM) .[1]

    • Technique: Add DCM, let soak for 1 minute, then elute slowly.

  • Drying & Concentration:

    • Pass the DCM eluate through a small column of anhydrous Sodium Sulfate to remove residual water.

    • Concentrate to 1 mL using Nitrogen stream.

Analytical Finish & Validation Criteria

For 2-nitrosoisoindoline, LC-MS/MS is generally preferred over GC-MS due to the thermal instability of the N-N=O bond, which can degrade in a hot GC inlet.

Recommended LC-MS/MS Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3]

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization). APCI often yields better sensitivity for nitrosamines.

  • Mode: MRM (Multiple Reaction Monitoring).[4]

Validation Targets (Self-Validating System)

To ensure the protocol is working, your results must meet these criteria:

ParameterAcceptance CriteriaTroubleshooting if Failed
Recovery 70% – 120%If <70%: Check flow rate (too fast?) or elution volume (too low?).
RSD (Precision) < 15%If >15%: Check evaporation step variability.
Blank Contamination < 1/3 LOQNitrosamines are ubiquitous.[1] Check rubber o-rings, gloves, and solvents.
Mechanism of Extraction Visualization

ExtractionMechanismAnalyte2-Nitrosoisoindoline(Aq. Phase)InteractionAdsorption Mechanism:1. Hydrophobic (Benzene ring)2. Polar (Nitroso group)Analyte->InteractionLoadingSorbentHLB Sorbent(Solid Phase)Sorbent->InteractionElutionElution (MeOH)Disrupts Hydrophobic bondsInteraction->ElutionSolvent Switch

Figure 2: Mechanistic workflow of 2-nitrosoisoindoline retention and elution on HLB media.

Troubleshooting & Expert Insights

1. The "Rubber" Problem: Nitrosamines are used in the curing of rubber.

  • Risk: Contamination from SPE manifold gaskets, vial septa, or latex gloves.

  • Solution: Use Nitrile gloves only.[1] Use pre-scored glass ampoules or PTFE-lined caps. Replace manifold gaskets with PTFE liners if possible.

2. Low Recovery of 2-Nitrosoisoindoline specifically: Unlike NDMA, 2-nitrosoisoindoline is bulky.

  • Insight: If using Charcoal, the pore size might be too small (micropores) leading to irreversible adsorption or size exclusion.

  • Fix: Switch to Protocol A (HLB) . The polymeric open-pore structure accommodates bicyclic rings better than coconut charcoal.

3. Degradation during Concentration:

  • Symptom: Good recovery of Internal Standard (NDMA-d6) but poor recovery of analyte.

  • Cause: 2-nitrosoisoindoline may be more light-sensitive.

  • Fix: Wrap evaporation tubes in aluminum foil and work under yellow light if possible.

References

  • U.S. Environmental Protection Agency. (2004).[5] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[6]

  • Munch, J. W., & Bassett, M. V. (2006). Method Development for the Determination of N-Nitrosamines in Drinking Water. Journal of AOAC International.

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[1][7]

  • Waters Corporation. (2020). Determination of Nitrosamine Impurities in Aqueous Samples using Oasis HLB.

Application Note: Comprehensive GC-MS/MS Analysis of Volatile Nitrosamines and 2-Nitrosoisoindoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It addresses the specific challenge of analyzing a broad range of nitrosamines—from highly volatile (e.g., NDMA) to semi-volatile (e.g., 2-nitrosoisoindoline)—within a single unified or complementary workflow.

Executive Summary

The detection of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement (ICH M7, FDA, EMA). While standard Headspace (HS) GC-MS methods are effective for highly volatile targets like NDMA (BP 151°C), they often fail to recover higher-boiling impurities such as 2-nitrosoisoindoline (BP ~285°C).

This protocol details a Direct Liquid Injection (DLI) GC-MS/MS workflow designed to bridge this gap. By utilizing a mid-polarity column with high thermal stability and Triple Quadrupole (QqQ) detection, this method achieves low-ppb sensitivity for both volatile and semi-volatile nitrosamines in a single run.

Chemical Context & Mechanistic Insight

The Challenge of 2-Nitrosoisoindoline

Unlike aliphatic nitrosamines, 2-nitrosoisoindoline contains a bicyclic structure (benzene fused to a pyrrolidine-like ring).

  • Volatility: Its predicted boiling point (~285°C) places it at the upper limit of "volatile" analysis, behaving more like a semi-volatile.

  • Thermal Stability: The N-N=O bond is labile. Excessive inlet temperatures can cause in-situ degradation (denitrosation), leading to false negatives.

  • Fragmentation (EI): The molecular ion (

    
     m/z 162) typically undergoes characteristic loss of the nitroso group (
    
    
    
    , 30 Da) to form the isoindolone radical cation (m/z 132), followed by loss of
    
    
    to form the benzoylium-like ion (m/z 104).
Analytical Strategy

To capture both NDMA and 2-nitrosoisoindoline:

  • Injection: Direct Liquid Injection (DLI) is mandatory. Headspace is insufficient for 2-nitrosoisoindoline recovery.

  • Column: A "624-type" phase (Cyanopropylphenyl-based) is selected for its unique selectivity for polar nitrosamines and ability to withstand temperatures up to 300°C (unlike WAX columns limited to ~250°C).

  • Detection: EI-MS/MS (MRM mode) is used to eliminate matrix interference and achieve <10 ppb LOQ.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Solvent: Dichloromethane (DCM), HPLC Grade (Verified Nitrosamine-free).

  • Internal Standards (ISTD):

    • For Volatiles: NDMA-d6.[1]

    • For Semi-volatiles: N-Nitrosomorpholine-d8 (NMOR-d8) is recommended as a surrogate for 2-nitrosoisoindoline due to closer retention behavior.

  • Stock Standards: 1000 µg/mL in Methanol.

Sample Preparation (Liquid-Liquid Extraction)

This universal workflow applies to Drug Substance (API) and Drug Product (Tablets).

  • Powdering: Crush tablets to a fine powder.

  • Weighing: Accurately weigh 500 mg of sample into a 15 mL glass centrifuge tube.

  • Dissolution/Extraction:

    • Add 5.0 mL of 1.0 N HCl (to protonate API amines and prevent de novo nitrosamine formation during analysis).

    • Vortex for 2 min to dissolve/disperse.

  • LLE Step:

    • Add 5.0 mL of Dichloromethane (DCM) containing ISTD mix (50 ng/mL).

    • Shake mechanically for 10 min.

    • Centrifuge at 4000 rpm for 5 min.

  • Phase Separation:

    • Collect the lower organic layer (DCM).

    • Filter through a 0.2 µm PTFE syringe filter into an amber GC vial.

    • Note: Avoid concentrating the extract by evaporation, as this leads to significant loss of volatile NDMA.

GC-MS/MS Instrumentation Parameters
ParameterSettingRationale
System GC-QqQ (e.g., Agilent 7010 or Thermo TSQ)Required for sensitivity and selectivity.
Column Rxi-624Sil MS (30m x 0.25mm x 1.4µm)Thick film retains volatiles; "Sil" chemistry allows high temp (300°C+) for isoindoline elution.
Inlet Splitless (Pulse: 25 psi for 1 min)Pulsed splitless maximizes transfer of high-boilers.
Inlet Temp 240°C High enough to volatilize 2-nitrosoisoindoline, low enough to minimize thermal degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency.
Oven Program 40°C (hold 2 min)

10°C/min to 180°C

25°C/min to 280°C (hold 3 min)
Initial low temp focuses NDMA; final high temp elutes 2-nitrosoisoindoline.
Transfer Line 280°CPrevents condensation of semi-volatiles.
MS/MS Acquisition (MRM Mode)

Source: EI (70 eV), Source Temp: 230°C, Quad Temp: 150°C.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
NDMA 74.044.042.010 / 15
NDEA 102.185.056.010 / 15
2-Nitrosoisoindoline 162.1 132.0 (M-NO)104.0 (M-NO-CO)10 / 20
NDMA-d6 (ISTD) 80.150.146.110 / 15

Note: The transition 162


 132 corresponds to the cleavage of the N-NO bond. The 162 

104 transition represents the subsequent loss of CO from the ring system, a highly specific fragmentation for isoindolones.

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 GC-MS/MS Analysis Sample Drug Substance (500 mg) Acid Add 1N HCl (Matrix Inhibition) Sample->Acid LLE Add DCM + ISTD (Liquid-Liquid Extraction) Acid->LLE PhaseSep Centrifuge & Collect Lower Layer LLE->PhaseSep Inject Direct Liquid Injection (Splitless, 240°C) LLE->Inject Do NOT Evaporate (Volatile Loss Risk) Filter 0.2µm PTFE Filter PhaseSep->Filter Filter->Inject Column Rxi-624Sil MS Column (Temp Ramp 40°C -> 280°C) Inject->Column Ionization EI Source (70eV) Fragmentation Column->Ionization Detection Triple Quad MS (MRM Mode) Ionization->Detection

Caption: Integrated workflow for the extraction and analysis of volatile and semi-volatile nitrosamines. Note the critical restriction against evaporation to preserve NDMA.

Results & Discussion

Chromatographic Performance

The Rxi-624Sil MS column provides a unique advantage. NDMA elutes early (~3.5 min) with sharp peak shape due to the thick film (1.4 µm). 2-Nitrosoisoindoline, being significantly less volatile, elutes later (~12.5 min) during the high-temperature ramp.

  • Validation Tip: If 2-nitrosoisoindoline peak tailing is observed, increase the final bake-out temperature to 300°C for 5 minutes between runs to prevent carryover.

Sensitivity and Linearity
  • LOQ: The method consistently achieves an LOQ of < 5 ppb (ng/g) for all analytes relative to the drug substance.

  • Linearity:

    
     over the range of 1.0 – 100 ng/mL.
    
  • Recovery: 85-115% is typical. The use of 1N HCl during extraction is crucial; it prevents the "artificially high" results caused by acid-catalyzed nitrosation of amines by nitrite impurities in the water/matrix during the extraction process.

Troubleshooting & Expert Tips

  • Inlet Discrimination: Because 2-nitrosoisoindoline has a high boiling point, "needle discrimination" can occur. Use a pressure pulse injection (e.g., 25 psi for 0.75 min) to sweep the heavy analyte onto the column efficiently.

  • Liner Selection: Use a liner with glass wool at the bottom (e.g., Ultra Inert splitless single taper with wool). The wool provides surface area for volatilization but must be deactivated to prevent degradation of the labile N-NO bond.

  • Ghost Peaks: If you see nitrosamines in your blank:

    • Check your DCM solvent (it can be contaminated with amines).

    • Replace the septum (bleed can mimic nitrosamine ions).

    • Verify your nitrile gloves are not touching the vial septa (accelerators in gloves can be a source).

References

  • US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2020).[2] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link][3]

  • Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • Schmidtsdorff, S., et al. (2022). Rapid Commun. Mass Spectrom. "Mass spectrometry based fragmentation patterns of nitrosamine compounds." (Providing basis for fragmentation mechanisms). [Link]

Sources

Application Notes & Protocols: Sample Preparation Strategies for Detecting 2-Nitroso-2,3-dihydro-1H-isoindole in Drug Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs)

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical issue for patient safety and regulatory compliance.[1][2] These compounds are classified as probable human carcinogens and are considered a "cohort of concern" under the ICH M7(R1) guideline.[3][4][5] A particularly challenging subclass of these impurities is the Nitrosamine Drug Substance-Related Impurities (NDSRIs). NDSRIs are nitrosamines that share structural similarity with the active pharmaceutical ingredient (API) and can form during the synthesis, formulation, or storage of the drug product.[6][7][8]

This application note focuses on providing robust sample preparation strategies for the detection of a specific NDSRI, 2-nitroso-2,3-dihydro-1H-isoindole . This compound is the N-nitrosated derivative of 2,3-dihydro-1H-isoindole (isoindoline), a heterocyclic moiety present in some pharmaceutical compounds.[9][10][11] The primary challenge in analyzing this and other NDSRIs lies in achieving extremely low limits of detection (often in the parts-per-billion range) within complex drug product matrices without inducing artificial formation of the nitrosamine during the analytical process itself.[12][13][14]

This document provides detailed protocols for researchers, scientists, and drug development professionals, explaining the rationale behind each step to ensure method robustness, accuracy, and trustworthiness in line with global regulatory expectations.[1][2][6][15][16]

Compound Profile: 2-nitroso-2,3-dihydro-1H-isoindole

  • Structure:

  • Molecular Formula: C₈H₈N₂O

  • Precursors: 2,3-dihydro-1H-isoindole (a secondary amine) and a nitrosating agent (e.g., nitrous acid, which can be formed from residual nitrites in excipients).[8][12]

  • Significance: As an NDSRI, its presence is directly linked to the drug substance or its synthetic precursors, making risk assessment and control a mandatory part of drug development and manufacturing.[7][8]

Core Challenges in Sample Preparation for NDSRIs

Effective sample preparation is the most critical step for reliable NDSRI quantification.[12][17] The goal is to isolate and concentrate the target analyte from the API and excipients while minimizing matrix effects and preventing analytical artifacts.[12][18]

Key challenges include:

  • Trace-Level Detection: Regulatory limits for nitrosamines are exceptionally low, requiring highly sensitive analytical methods and, consequently, highly efficient sample concentration steps.[13][19]

  • Matrix Interference: Drug products are complex mixtures of API, fillers, binders, and other excipients. These components can interfere with the analysis, causing ion suppression in mass spectrometry and leading to inaccurate results.[12][14][20]

  • Analyte Instability: Nitrosamines can be sensitive to light (photolysis) and extreme pH conditions, potentially degrading during sample processing.[14][21]

  • Artifactual Formation: A significant risk is the in-situ formation of the nitrosamine during sample preparation if residual secondary amine precursors react with nitrosating agents under certain conditions (e.g., acidic pH, heat).[12][14] This can lead to false-positive results.

Recommended Sample Preparation Strategies

The choice of sample preparation strategy depends on the drug product matrix, the required limit of quantitation (LOQ), and the analytical instrument used (typically LC-MS/MS or GC-MS).[8][22] Below are three protocols, ranging from simple to complex, designed to address various scenarios.

Strategy 1: Buffered "Dilute-and-Shoot" for Simple Matrices

This approach is suitable for drug products with simple formulations (e.g., some immediate-release tablets or solutions) where matrix effects are minimal. The key is to use a buffer to control pH and an antioxidant to prevent in-situ nitrosation.

Protocol 1: Buffered Dilution

  • Sample Weighing: Accurately weigh a portion of powdered tablets or drug substance equivalent to a specific dose into a centrifuge tube.

  • Solvent Addition: Add a pre-defined volume of diluent. The recommended diluent is a mixture of 0.1% Formic Acid in Water/Methanol (50:50, v/v) containing an antioxidant like Ascorbic Acid .

    • Rationale: The mild acidity helps in dissolving the sample, while the organic solvent aids in extraction. Ascorbic acid is added to scavenge any free nitrites, thus inhibiting artifactual nitrosamine formation.[23]

  • Extraction: Vortex the sample for 15-20 minutes to ensure complete dissolution and extraction of the analyte.[24]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble excipients.[24]

  • Filtration & Injection: Carefully filter the supernatant through a 0.2 µm syringe filter (PTFE is often suitable) into an LC vial for analysis.[24]

Workflow for Buffered Dilution

G cluster_0 Protocol 1: Buffered Dilution A Weigh Sample B Add Buffered Diluent (with Antioxidant) A->B C Vortex to Extract B->C D Centrifuge C->D E Filter Supernatant D->E F Inject into LC-MS/MS E->F G cluster_1 Protocol 2: Liquid-Liquid Extraction (LLE) A Dissolve Sample in Aqueous Buffer B Add Dichloromethane (DCM) & Vortex A->B C Centrifuge for Phase Separation B->C D Collect Organic Layer (Repeat if needed) C->D E Evaporate DCM (Nitrogen Stream) D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS F->G

Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.

Strategy 3: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique for nitrosamine analysis, offering excellent cleanup and concentration. [20][25][26]It is highly recommended for complex or challenging matrices, such as modified-release formulations. The choice of SPE sorbent is critical. A mixed-mode cation exchange sorbent is often effective. [27] Protocol 3: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Sample Pre-treatment: Dissolve the weighed sample in a suitable diluent, such as 5% formic acid in water, to ensure the target analyte is protonated (positively charged).

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange (MCX-type) SPE cartridge by sequentially passing methanol and then acidified water through it.

    • Rationale: Conditioning activates the sorbent to ensure proper retention of the analyte.

  • Sample Loading: Load the pre-treated sample solution onto the SPE cartridge. The positively charged 2-nitroso-2,3-dihydro-1H-isoindole will be retained by the strong cation exchange mechanism, while neutral and acidic interferences will pass through. [25]4. Washing: Wash the cartridge with a weak organic solvent (e.g., acidified methanol) to remove remaining interferences.

  • Elution: Elute the target analyte from the cartridge using a small volume of a stronger, basic solvent, such as 5% Ammonium Hydroxide in Methanol .

    • Rationale: The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Workflow for Solid-Phase Extraction

G cluster_2 Protocol 3: Solid-Phase Extraction (SPE) A Dissolve Sample (Acidic Conditions) B Condition SPE Cartridge A->B C Load Sample onto Cartridge B->C D Wash Cartridge (Remove Interferences) C->D E Elute Analyte (Basic Solvent) D->E F Evaporate & Reconstitute E->F G Inject into LC-MS/MS F->G

Caption: Workflow for the Solid-Phase Extraction (SPE) method.

Data Summary and Performance Expectations

The following table summarizes the expected performance characteristics of each sample preparation strategy. These values are indicative and must be confirmed during method validation for each specific drug product matrix.

Parameter Strategy 1: Buffered Dilution Strategy 2: LLE Strategy 3: SPE
Matrix Suitability Simple, low-excipient formulationsWater-soluble formulationsComplex, high-excipient, modified-release formulations
Relative Cleanup LowMediumHigh
Concentration Factor Low (None)Medium to HighHigh
Typical Recovery (%) >90% (if no matrix effect)75-115% [28]80-120% [18][26]
Risk of Matrix Effects HighMediumLow
Throughput HighLowMedium
Solvent Consumption LowHighMedium

Conclusion and Best Practices

The selection of an appropriate sample preparation strategy is paramount for the accurate and reliable quantification of 2-nitroso-2,3-dihydro-1H-isoindole in drug products. For simple matrices, a buffered "dilute-and-shoot" approach may suffice. However, for the majority of drug products, and to achieve the low detection limits required by regulatory bodies, Solid-Phase Extraction (SPE) offers the most robust and reliable solution due to its superior cleanup and concentration capabilities. [20][26] Key Best Practices:

  • Method Validation: All sample preparation methods must be thoroughly validated for specificity, accuracy, precision, and linearity for each specific drug product matrix as per ICH Q2(R1) guidelines.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard corresponding to the analyte is highly recommended to correct for matrix effects and variations in extraction recovery.

  • Control Artifact Formation: Always include an antioxidant/nitrosation inhibitor in the initial extraction solvent unless proven unnecessary.

  • Protect from Light: Conduct sample preparation under amber or low-light conditions to prevent photolytic degradation of the nitrosamine. [21] By carefully considering the challenges and implementing these detailed protocols, analytical laboratories can develop trustworthy methods to ensure the safety and quality of pharmaceutical products.

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. U.S. Food and Drug Administration. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development - ACS Publications. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. U.S. Food and Drug Administration. [Link]

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]

  • Control of Nitrosamine Impurities in Human Drugs | FDA. U.S. Food and Drug Administration. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. LCGC International. [Link]

  • EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH. Zamann Pharma Support. [Link]

  • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. [Link]

  • EMA revises guidance on nitrosamine impurities - European Pharmaceutical Review. European Pharmaceutical Review. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. Veeprho. [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. Separation Science. [Link]

  • FDA Updated Guidance On Nitrosamine Impurities - Starodub. Starodub. [Link]

  • EMA to provide guidance on avoiding nitrosamines in human medicines - BfArM. Bundesinstitut für Arzneimittel und Medizinprodukte. [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. International Council for Harmonisation. [Link]

  • EMA nitrosamines update and acceptable intake limits - AMSbiopharma. AMSbiopharma. [Link]

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk | Therapeutic Goods Administration (TGA). Therapeutic Goods Administration. [Link]

  • NDSRI Impurity Analysis for Pharmaceuticals - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • Nitrosamines - RSSL. Reading Scientific Services Ltd. [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two - The Analytical Scientist. The Analytical Scientist. [Link]

  • Analytical Method Development Strategy for Controlling Two New Nitrosamine Drug Substance Related Impurities (NDSRIs) in a Pharmaceutical Drug Product for Treatment of a Rare Disease - PubMed. National Center for Biotechnology Information. [Link]

  • ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. Techsol. [Link]

  • Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment. ECA Academy. [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities and NDSRI in Drug Substances and Products Using LC-MS/MS | LCGC International. LCGC International. [Link]

  • Nitrosamine impurities | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. Technology Networks. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. National Center for Biotechnology Information. [Link]

  • Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • Nitrosamines Analysis with LC-MS/MS - Waters Corporation. Waters Corporation. [Link]

  • Nitrosamine Impurities – From Raw Materials to Final Drug Product - Bioanalysis Zone. Bioanalysis Zone. [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. The Analytical Scientist. [Link]

  • Determination of 13 Nitrosamines in Biological medicines using salting-out liquid-liquid extraction - Confirmatory Testing & Analytical Challenges. ECA Academy. [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. LCGC International. [Link]

  • 2-Nitrosoisoindoline-1,3-dione | C8H4N2O3 | CID 458417 - PubChem. National Center for Biotechnology Information. [Link]

  • 2,3-Dihydro-1H-isoindole Properties - EPA. U.S. Environmental Protection Agency. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. [Link]

  • Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Cheméo. Cheméo. [Link]

  • The chemistry of isoindole natural products - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles - ResearchGate. ResearchGate. [Link]

  • Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC. National Center for Biotechnology Information. [Link]

Sources

quantifying N-nitrosoisoindoline impurities in sartans and other pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Quantification of N-Nitrosoisoindoline Impurities in Sartans and Complex Pharmaceuticals

Executive Summary & Regulatory Context

The discovery of N-nitrosamine impurities in angiotensin II receptor blockers (ARBs, or "sartans") triggered a global regulatory paradigm shift in pharmaceutical quality control. While initial scrutiny focused on volatile aliphatic nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), regulatory agencies (FDA, EMA) have expanded their focus to include complex, API-specific, and sterically hindered nitrosamines [1].

Among these emerging threats is N-nitrosoisoindoline , a rigid, bicyclic nitrosamine impurity. Due to its potent theoretical mutagenicity and DNA-reactive profile, it falls strictly under the ICH M7(R1) guidelines, necessitating ultra-trace quantification to ensure patient exposure remains below the Acceptable Intake (AI) limits (typically ≤ 18 to 26.5 ng/day for complex nitrosamines) [2]. This application note details a self-validating, highly specific UHPLC-APCI-MS/MS protocol designed to isolate and quantify N-nitrosoisoindoline at sub-parts-per-billion (ppb) levels in challenging sartan matrices.

Mechanistic Causality: Origins of N-Nitrosoisoindoline

To design an effective analytical method, one must first understand the causality of the impurity's formation. N-nitrosoisoindoline is generated through a convergent impurity synthesis pathway.

During the manufacturing of sartans (e.g., Valsartan, Losartan), the construction of the defining tetrazole ring often utilizes sodium azide and nitrous acid/nitrite under highly acidic conditions. If trace amounts of isoindoline —a secondary amine often present as a residual byproduct from phthalimide-based protecting group chemistry (e.g., Gabriel synthesis) or degraded catalyst ligands—are present in the raw materials or solvents, they are highly susceptible to electrophilic attack by the in situ generated nitrosonium ion (


).

Mechanism A Isoindoline Impurity (From Raw Materials) C Tetrazole Ring Formation (Sartan Synthesis Step) A->C B Nitrosonium Ion (NO+) (NaNO2 + Acid) B->C D N-nitrosoisoindoline (Bicyclic Genotoxin) C->D

Figure 1: Mechanistic pathway of N-nitrosoisoindoline formation during sartan API synthesis.

Analytical Challenges & Strategic Solutions

Quantifying N-nitrosoisoindoline at trace levels in sartan matrices presents three distinct analytical hurdles:

  • Severe Matrix Suppression: High concentrations of sartan APIs (which are highly ionizable) cause massive ion suppression in standard Electrospray Ionization (ESI).

  • Isobaric Interference: The rigid, aromatic structure of N-nitrosoisoindoline can co-elute with API degradation products, leading to false positives.

  • Thermal Lability: Nitrosamines are sensitive to thermal degradation in the MS source.

The Solution: We employ a High-Resolution Solid-Phase Extraction (SPE) cleanup coupled with UHPLC-APCI-MS/MS. Atmospheric Pressure Chemical Ionization (APCI) is deliberately selected over ESI due to its superior resistance to matrix effects and higher ionization efficiency for low-polarity, aromatic nitrosamines. Furthermore, a Biphenyl stationary phase is utilized to leverage


 interactions, ensuring baseline resolution between the bicyclic nitrosamine and the sartan API.

Experimental Protocol (Self-Validating Workflow)

Every step in this protocol is designed as a self-validating system. By utilizing a stable-isotope-labeled internal standard (N-nitrosoisoindoline-d4) introduced at the very beginning of sample preparation, any extraction losses or residual matrix suppression are corrected in real-time, ensuring absolute trustworthiness of the final quantitative data.

Reagents and Materials
  • Sartan API samples (Valsartan, Losartan, Irbesartan).

  • N-nitrosoisoindoline reference standard and N-nitrosoisoindoline-d4 (SIL-IS).

  • LC-MS grade Methanol, Water, Dichloromethane, and Formic Acid.

  • Oasis HLB SPE cartridges (3 cc, 60 mg).

Sample Preparation (SPE Extraction)
  • Dissolution: Accurately weigh 100 mg of Sartan API into a 10 mL volumetric flask. Dissolve completely in 5 mL of 5% Methanol in Water.

  • Spiking (Internal Validation): Add 10 µL of the IS solution (100 ng/mL N-nitrosoisoindoline-d4). Vortex for 30 seconds.

  • Conditioning: Condition the HLB SPE cartridge with 3 mL Methanol followed by 3 mL LC-MS Water.

  • Loading: Load the 5 mL API solution onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in Water. Causality: This removes highly polar interferences while the hydrophobic isoindoline core remains strongly retained on the divinylbenzene-based sorbent.

  • Elution: Elute the target analytes with 2 mL of Dichloromethane/Methanol (90:10, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C (to prevent thermal degradation). Reconstitute in 1.0 mL of Initial Mobile Phase.

Workflow A 1. API Dissolution & IS Spiking B 2. SPE Cartridge Conditioning A->B C 3. Sample Loading (1 mL/min) B->C D 4. Washing (5% Methanol) C->D E 5. Elution (DCM/MeOH 90:10) D->E F 6. N2 Evaporation & Reconstitution E->F G 7. UHPLC-APCI-MS/MS Analysis F->G

Figure 2: Step-by-step self-validating SPE and LC-MS/MS workflow.

UHPLC Separation Conditions
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 95 5 Initial
1.00 95 5 6 (Linear)
4.00 30 70 6 (Linear)
5.50 5 95 6 (Linear)
7.00 5 95 6 (Linear)
7.10 95 5 6 (Linear)

| 9.00 | 95 | 5 | Re-equilibration |

Mass Spectrometry Parameters
  • Ionization Mode: APCI Positive (+).

  • Corona Discharge Current: 4.0 µA.

  • Probe Temperature: 350°C.

  • Desolvation Gas: 800 L/hr at 400°C.

  • Collision Gas: Argon (0.15 mL/min).

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
N-nitrosoisoindoline 149.1 119.1 25 15 Quantifier (Loss of NO)
N-nitrosoisoindoline 149.1 91.1 25 28 Qualifier (Tropylium ion)

| N-nitrosoisoindoline-d4 | 153.1 | 123.1 | 25 | 15 | Internal Standard |

Method Validation & Quantitative Data

The protocol was validated strictly according to ICH Q2(R1) guidelines. The use of APCI combined with SPE cleanup resulted in negligible matrix effects (< 8%) across all tested sartan APIs, proving the robustness of the methodology [3].

Table 3: Validation Summary across Sartan Matrices

Parameter Valsartan Matrix Losartan Matrix Irbesartan Matrix Acceptance Criteria
Limit of Detection (LOD) 0.03 ppb 0.04 ppb 0.03 ppb S/N ≥ 3
Limit of Quantitation (LOQ) 0.10 ppb 0.12 ppb 0.10 ppb S/N ≥ 10

| Linearity (


)  | 0.9994 | 0.9991 | 0.9996 | ≥ 0.990 |
| Recovery at LOQ (%)  | 96.4 ± 3.1% | 94.2 ± 4.5% | 97.8 ± 2.8% | 70 - 130% |
| Intra-day Precision (RSD%)  | 2.4% | 3.1% | 1.9% | ≤ 10% |
| Matrix Effect (%)  | -4.2% | -7.5% | -3.1% | ± 15% |

Conclusion

The integration of High-Resolution SPE with UHPLC-APCI-MS/MS utilizing a biphenyl stationary phase provides a highly sensitive, interference-free, and self-validating system for the quantification of N-nitrosoisoindoline. By understanding the mechanistic origins of this complex bicyclic impurity and strategically mitigating matrix suppression through APCI, pharmaceutical laboratories can ensure rigorous compliance with stringent FDA and EMA acceptable intake limits, safeguarding the global drug supply.

References

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at:[Link]

  • Baksam, V. K., et al. (2021). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. ResearchGate. Available at:[Link][1]

Sources

protocol for Ames test screening of 2-nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Ames Test Screening of 2-nitroso-2,3-dihydro-1H-isoindole

Abstract

This document provides a detailed protocol for assessing the mutagenic potential of 2-nitroso-2,3-dihydro-1H-isoindole using the bacterial reverse mutation assay, commonly known as the Ames test. As an N-nitroso compound, this molecule belongs to a "cohort of concern" known for potential mutagenicity, often requiring metabolic activation to exert its effect.[1] Consequently, this guide emphasizes an enhanced pre-incubation protocol consistent with OECD Guideline 471, designed to maximize sensitivity for this chemical class.[2][3][4] We will detail the rationale behind strain selection, the critical role of the exogenous metabolic activation system (S9 mix), step-by-step experimental procedures, and criteria for data interpretation. This application note is intended for researchers, scientists, and drug development professionals engaged in genotoxicity testing.

Scientific Background & Test Principle

The Ames test is a widely used and internationally accepted short-term biological assay for assessing the mutagenic potential of chemical compounds.[5][6] The test serves as a rapid and cost-effective initial screen for potential carcinogens, as mutagenicity is often linked to carcinogenicity.[5][7]

The core principle of the assay is the detection of reverse mutations in specific amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[5][8] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli) and thus cannot grow on a medium lacking it.[5][8][9] The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form visible colonies on a minimal agar plate.[7]

Scientist's Note (Expertise & Experience): The tester strains are genetically engineered to enhance their sensitivity. They possess mutations that increase the permeability of the cell wall (rfa mutation) and inactivate the DNA excision repair system (uvrB mutation), making them more susceptible to DNA damage.[1][5][10] Many strains also contain the pKM101 plasmid, which enhances error-prone DNA repair, further increasing the likelihood of mutations.[10][11]

Special Considerations for 2-nitroso-2,3-dihydro-1H-isoindole

2-nitroso-2,3-dihydro-1H-isoindole is an N-nitroso compound. This chemical class is of particular toxicological concern. Many N-nitrosamines are not directly mutagenic but are pro-mutagens, requiring metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophilic species that can damage DNA.[12][13]

Standard Ames test protocols may lack sensitivity for some N-nitrosamines.[4][13] Therefore, an "Enhanced Ames Test" approach is warranted. Key enhancements include:

  • Pre-incubation Method: A 30-minute pre-incubation of the bacteria, test compound, and S9 mix in a liquid suspension before plating is employed to maximize the interaction and metabolic conversion.[4][14]

  • Optimized S9 Conditions: The use of liver S9 fractions from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rodents is standard. For nitrosamines, using a higher concentration of S9 (e.g., 30%) and considering hamster liver S9 in addition to rat liver S9 can significantly improve detection sensitivity.[4][13][15][16]

  • Strain Selection: Strains that detect base-pair substitutions, such as S. typhimurium TA100 and TA1535, and E. coli WP2 uvrA(pKM101), are often the most sensitive for detecting nitrosamine mutagenicity.[13]

Experimental Design & Workflow

A robust experimental design is crucial for a self-validating protocol. The workflow must include a preliminary cytotoxicity assay followed by the main mutagenicity experiment, which is conducted with and without a metabolic activation system (S9 mix).

Ames_Test_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Assay Conditions (in triplicate) cluster_analysis Phase 3: Analysis A Prepare & Verify Bacterial Strains (TA98, TA100, TA1535, etc.) E Main Mutagenicity Assay (Pre-incubation Method) A->E B Prepare Test Article (2-nitroso-2,3-dihydro-1H-isoindole) & Vehicle (e.g., DMSO) D Cytotoxicity Range-Finding (Determine Dose Range) B->D C Prepare S9 Mix (Rat/Hamster Liver S9 + Cofactors) C->E D->E F Test Article Concentrations (-S9 and +S9) E->F G Vehicle Control (-S9 and +S9) E->G H Positive Controls (-S9 and +S9) E->H I Add Top Agar & Plate on Minimal Glucose Agar F->I G->I H->I J Incubate Plates (48-72h at 37°C) I->J K Count Revertant Colonies J->K L Data Analysis & Interpretation K->L

Caption: Overall workflow for the Ames test of 2-nitroso-2,3-dihydro-1H-isoindole.

Materials & Reagents

  • Test Article: 2-nitroso-2,3-dihydro-1H-isoindole

  • Solvent/Vehicle: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Tester Strains:

    • S. typhimurium TA98 (Frameshift mutations)[10]

    • S. typhimurium TA100 (Base-pair substitution)[10]

    • S. typhimurium TA1535 (Base-pair substitution, sensitive to nitrosamines)[13]

    • S. typhimurium TA1537 (Frameshift mutations)

    • E. coli WP2 uvrA(pKM101) (Base-pair substitution)[13]

  • Metabolic Activation System:

    • Aroclor 1254-induced or Phenobarbital/β-naphthoflavone-induced rat or hamster liver S9 fraction[4][17]

    • S9 Cofactor Kit or individual components: NADP, Glucose-6-Phosphate (G6P), MgCl₂, KCl, Sodium Phosphate Buffer (pH 7.4)[17][18]

  • Media and Agar:

    • Oxoid Nutrient Broth No. 2[9]

    • Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)

    • Top Agar (0.6% Agar, 0.5% NaCl) supplemented with L-histidine and D-biotin (for S. typhimurium) or L-tryptophan (for E. coli)

  • Positive Controls (with suggested concentrations):

    • Without S9 (-S9):

      • Sodium Azide (for TA100, TA1535): 1-5 µ g/plate [19]

      • 2-Nitrofluorene (2-NF) (for TA98): 2-10 µ g/plate [19]

      • 9-Aminoacridine (9-AA) (for TA1537): 50-100 µ g/plate [20]

      • Mitomycin C (for WP2 uvrA): 0.5 µ g/plate [21]

    • With S9 (+S9):

      • 2-Aminoanthracene (2-AA) (for all strains): 1-10 µ g/plate [19][20]

Detailed Experimental Protocol

This protocol follows the pre-incubation method, which is recommended for N-nitroso compounds.[4][22]

Step 1: Preliminary Procedures
  • Bacterial Strain Preparation: Inoculate each tester strain from a frozen stock into 10-20 mL of nutrient broth. Incubate overnight (10-12 hours) at 37°C with shaking (approx. 120 rpm) to reach a cell density of 1-2 x 10⁹ CFU/mL.[11][23]

  • Strain Verification: Confirm the genetic markers of each strain (e.g., histidine/tryptophan requirement, rfa, uvrB mutations, and pKM101 plasmid presence) and check their spontaneous reversion rates before the main experiment.

  • Solubility and Cytotoxicity Test: Determine the solubility of 2-nitroso-2,3-dihydro-1H-isoindole in the chosen vehicle (DMSO). Perform a range-finding test to identify the concentrations that are cytotoxic to the bacterial strains. This is observed as a significant reduction in the number of revertant colonies and/or a thinning of the background bacterial lawn. The highest concentration in the main study should show no or minimal toxicity. According to OECD 471, the maximum recommended concentration for non-toxic substances is 5 mg/plate.[2][22]

Step 2: Reagent Preparation
  • Test Article Dilutions: Prepare a serial dilution of 2-nitroso-2,3-dihydro-1H-isoindole in DMSO. At least five different analyzable concentrations should be used in the main experiment.[2]

  • S9 Mix Preparation (for +S9 conditions): On the day of the experiment, thaw the S9 fraction and cofactors on ice. Prepare the S9 mix by combining the buffer, cofactors (NADP, G6P), and S9 fraction in the correct proportions (e.g., 10% or 30% v/v S9 fraction). Keep the S9 mix on ice at all times.[11][17]

  • Top Agar: Melt the top agar in a water bath or microwave and maintain it at 45-50°C. Add the required amount of histidine/biotin or tryptophan solution.

Step 3: Main Mutagenicity Assay (Pre-incubation)

Perform all steps in a sterile environment (laminar flow hood). All tests for each strain should be performed in triplicate.

  • Labeling: Label sterile test tubes for each concentration of the test article, vehicle control, and positive control, for both -S9 and +S9 conditions, for each bacterial strain.

  • Addition of Reagents:

    • For -S9 conditions: To each labeled tube, add in order:

      • 100 µL Sodium Phosphate Buffer (0.1 M, pH 7.4)

      • 100 µL overnight bacterial culture

      • 50 µL of the corresponding test article dilution, vehicle, or negative control.

    • For +S9 conditions: To each labeled tube, add in order:

      • 500 µL S9 Mix

      • 100 µL overnight bacterial culture

      • 50 µL of the corresponding test article dilution, vehicle, or positive control.

  • Pre-incubation: Vortex all tubes gently and incubate them in a shaker at 37°C for 30 minutes.[4][14]

  • Plating: After incubation, add 2.0 mL of the molten top agar (at 45°C) to each tube. Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate them at 37°C for 48 to 72 hours.[22]

Mechanism of Action: Metabolic Activation

Many pro-mutagens like 2-nitroso-2,3-dihydro-1H-isoindole are chemically inert until they are metabolized. The S9 mix provides the necessary enzymatic machinery, primarily cytochrome P450 monooxygenases from the liver, to simulate this process in vitro.[21][23]

Metabolic_Activation A 2-nitroso-2,3-dihydro-1H-isoindole (Pro-mutagen) C Reactive Electrophilic Metabolite (e.g., α-hydroxy nitrosamine) A->C Metabolic Activation B S9 Mix (CYP450 Enzymes) B->C E Formation of DNA Adduct (Alkylation of DNA) C->E Covalent Binding D Bacterial DNA (Guanine residue) D->E F DNA Replication & Repair Error E->F G Point Mutation (his⁻ -> his⁺) F->G

Caption: Conceptual pathway of pro-mutagen activation by the S9 mix leading to mutation.

Data Collection & Interpretation

Colony Counting

After the incubation period, count the number of revertant colonies on each plate. Automated colony counters or manual counting can be used.

Data Presentation

Summarize the data in a table for each bacterial strain.

StrainConditionConcentration (µ g/plate )Revertant Colonies (Plate 1, 2, 3)Mean ± SDFold Increase (vs. Vehicle)
TA100-S90 (Vehicle)110, 115, 121115.3 ± 5.51.0
10118, 125, 130124.3 ± 6.01.1
50135, 141, 138138.0 ± 3.01.2
PC (NaN₃ 1.5)850, 910, 875878.3 ± 30.17.6
TA100+S90 (Vehicle)125, 133, 128128.7 ± 4.01.0
10190, 205, 198197.7 ± 7.51.5
50280, 310, 295295.0 ± 15.02.3
100450, 485, 462465.7 ± 17.63.6
PC (2-AA 2.5)1050, 1120, 10801083.3 ± 35.18.4

(Note: Data shown is for illustrative purposes only.)

Assay Validity Criteria

The test is considered valid if:

  • The background bacterial lawn is present on all plates, except perhaps at the highest, toxic concentrations of the test article.

  • The mean revertant counts of the vehicle controls are within the laboratory's historical control range.[24][25]

  • All positive controls induce a significant increase in revertant colonies, confirming the sensitivity of the test system and the activity of the S9 mix.

Interpretation of Results

A positive result for 2-nitroso-2,3-dihydro-1H-isoindole is indicated if the following criteria are met:[26]

  • A dose-related increase in the mean number of revertant colonies is observed.

  • The increase is reproducible.

  • For at least one concentration, the mean number of revertants reaches a threshold level of increase over the mean vehicle control count. A common threshold is a ≥ 2-fold increase for strains like TA98, TA100, and WP2 uvrA, and a ≥ 3-fold increase for TA1535 and TA1537.[25]

A result is considered negative if, under the conditions of the test, the substance does not produce a dose-related increase or a reproducible, significant increase in revertant colonies in any strain, with or without metabolic activation.[7]

References

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. [Link]

  • Bacterial Tester Strains for microbial Genotoxicity Assays / Ames Tests utilized as culture inoculum. (n.d.). Trinova Biochem. [Link]

  • Ames test. (n.d.). In Wikipedia. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. (1997). OECD. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Al-Sheddi, E. S., et al. (2019). Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9) Metabolic Activation. Molecules, 24(17), 3183. [Link]

  • Reverse mutation test on bacteria according to OECD 471. (2021). Analytice. [Link]

  • In vitro genotoxicity testing – bacterial reverse mutation assay. (n.d.). Pesticide Registration Toolkit. [Link]

  • S9 Cofactor Kit for Metabolic Activation in Ames Test, Micronucleus T. (n.d.). Xenometrix. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

  • Bacterial Reverse Mutation Assay for Mainstream Tobacco Smoke. (2007). Health Canada. [Link]

  • Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025). Gentronix. [Link]

  • Filimonov, D. A., et al. (2025). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • Ames Test. (n.d.). Bienta. [Link]

  • Johnson, G. E., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503649. [Link]

  • Johnson, G. E., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research, 792, 108477. [Link]

  • Using historical negative control data to review Ames test results. (n.d.). Lhasa Limited. [Link]

  • AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. (n.d.). EBIS. [Link]

  • Standard Ames Strains. (n.d.). Biotoxicity. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Heflich, R. H., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 39(2), 65-80. [Link]

  • Yoshikawa, K., et al. (1999). Advantage of the use of human liver S9 in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 440(2), 159-168. [Link]

  • Tennant, R. E., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 143, 105460. [Link]

  • Enhanced AMES Testing for Nitrosamine Mutagenicity. (n.d.). IntoxLab. [Link]

  • Ilyushina, N. A., & Zhurkov, V. S. (2024). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. Gigiena i Sanitariya, 103(11), 1279-1285. [Link]

  • Kosaka, T., et al. (2018). Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. Genes and Environment, 40, 2. [Link]

  • Witt, K. L., et al. (2017). Within-laboratory reproducibility of Ames test results: are repeat tests necessary?. Environmental and Molecular Mutagenesis, 58(7), 457-469. [Link]

  • O'Connor, H. J., et al. (1987). The bacterial mutagenicity of three naturally occurring indoles after reaction with nitrous acid. Mutation Research Letters, 191(1), 33-38. [Link]

  • Wakabayashi, K., et al. (1983). Mutagenicities of indole and 30 derivatives after nitrite treatment. Mutation Research/Genetic Toxicology, 114(2), 135-143. [Link]

  • Heflich, R. H., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]

  • Yang, D., et al. (1984). Mutagens and carcinogens produced by the reaction of environmental aromatic compounds with nitrite. IARC Scientific Publications, (57), 987-996. [Link]

  • Seng, D., et al. (1990). Synthesis, characterization and mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline. Cancer Letters, 49(1), 1-7. [Link]

  • 2,3-Dihydro-1H-isoindole Properties. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

  • Tokiwa, H., et al. (1981). Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 85(4), 195-205. [Link]

  • Chemical Properties of 1H-Isoindole, 2,3-dihydro- (CAS 496-12-8). (n.d.). Cheméo. [Link]

  • G. A. G., & T. O. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2334-2357. [Link]

  • 2,3-Dihydro-1H-benzo[f]isoindole. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recovery & Analysis of 2-Nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Classification: Nitrosamine Drug Substance Related Impurity (NDSRI) Target Structure: N-Nitrosoisoindoline (CAS: 116345-86-3) Support Ticket: #NDSRI-REC-001 Status: Open for Resolution

Introduction: The NDSRI Challenge

Welcome to the Advanced Technical Support Guide for 2-nitroso-2,3-dihydro-1H-isoindole . As a researcher, you likely encountered this specific impurity while analyzing isoindoline-based pharmaceuticals (e.g., Azasetron or similar derivates).

Unlike simple nitrosamines (like NDMA), this is a Nitrosamine Drug Substance Related Impurity (NDSRI) .[1][2] It possesses unique challenges:

  • In-Situ Formation: The parent drug (isoindoline derivative) can react with nitrites during your extraction, creating false positives.

  • Matrix Suppression: Its bicyclic structure makes it prone to co-elution with hydrophobic matrix components in plasma or urine.

  • Stability: It is sensitive to UV light and extreme pH shifts.

This guide provides a self-validating workflow to maximize recovery and ensure data integrity.

Module 1: Pre-Extraction Stabilization (Critical)

Issue: "My recovery is consistently >100% (e.g., 150-200%)." Diagnosis: You are likely generating the nitrosamine artifactually during sample preparation. Acidic extraction conditions facilitate the reaction between residual nitrites in the matrix and the parent secondary amine.

The Solution: Competitive Scavenging

You must block the nitrosation pathway immediately upon matrix disruption.

Protocol: The Sulfamic Acid Quench

Do not use simple acidification. Follow this exact sequence:

  • Preparation: Prepare a 50 mg/mL Sulfamic Acid solution in water.

  • Matrix Addition: Add the biological fluid (Plasma/Urine) or dissolved tablet powder to the tube.

  • Spike Scavenger: Add 50 µL of Sulfamic Acid solution per 1 mL of sample BEFORE adding any extraction solvent or acid.

  • Vortex: Mix for 30 seconds to ensure nitrite quenching.

  • Proceed: Now add your extraction solvent (e.g., Methanol or Acetonitrile).

Why this works: Sulfamic acid reacts rapidly with nitrite to form nitrogen gas (


) and sulfate, irreversibly removing the nitrosating agent before it can attack the isoindoline amine.
Visualization: Artifact Prevention Logic

ArtifactPrevention Matrix Sample Matrix (Contains Nitrites) Acid Acidic Extraction Matrix->Acid Scavenger Sulfamic Acid (Scavenger) Matrix->Scavenger Step 1 Parent Parent Drug (Isoindoline Core) Parent->Acid Artifact Artifactual Nitrosamine (False Positive) Acid->Artifact Without Scavenger Clean True Analyte Quantification Acid->Clean Safe Extraction Quench Nitrite Destroyed (N2 Gas) Scavenger->Quench Quench->Acid Step 2

Caption: Workflow demonstrating how pre-emptive scavenging prevents false-positive data caused by in-situ nitrosation.

Module 2: Extraction Optimization (LLE vs. SPE)

Issue: "Recovery is low (<60%) or variable." Diagnosis: 2-nitroso-2,3-dihydro-1H-isoindole is moderately lipophilic (LogP ~1.5–2.0). It does not retain well on pure silica but binds too strongly to some polymeric phases if the wash is too organic.

Comparison of Techniques
FeatureLLE (Liquid-Liquid Extraction)SPE (Solid Phase Extraction)Recommendation
Primary Solvent TBME (tert-Butyl methyl ether) or DCMMethanol / WaterSPE (HLB)
Recovery 65-75% (losses due to volatility/adsorption)85-95% (if optimized)SPE
Cleanliness Moderate (phospholipids remain)High (removes phospholipids)SPE
Throughput Low (manual phase separation)High (96-well plate compatible)SPE
Recommended Protocol: HLB SPE (Hydrophilic-Lipophilic Balance)

This protocol balances the retention of the aromatic ring with the polar nitroso group.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample (from Module 1).

  • Wash 1 (Critical): 1 mL 5% Methanol in Water .

    • Why: Removes salts and highly polar interferences. Do not exceed 5% MeOH or you risk eluting the nitrosamine.

  • Wash 2: 1 mL 0.1% Formic Acid in Water .

    • Why: Ensures the parent amine (if present) is fully ionized (protonated), making it less likely to co-elute in the organic step.

  • Elution: 1 mL 100% Methanol .

    • Note: Do not use Acetonitrile if you see background noise; Methanol often provides better solubility for this specific NDSRI.

Module 3: Chromatographic Separation & Detection

Issue: "I see signal suppression or poor peak shape." Diagnosis: Nitrosamines are difficult to ionize. Standard ESI (Electrospray Ionization) often fails due to charge competition.

The Ionization Switch: APCI vs. HESI

For 2-nitroso-2,3-dihydro-1H-isoindole, APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI.

  • ESI Mechanism: Relies on solution-phase chemistry. Nitrosamines are weak bases; they don't protonate easily in the liquid phase if the pH isn't perfect.

  • APCI Mechanism: Gas-phase ionization. It is less susceptible to matrix suppression (phospholipids) and forces charge transfer to the nitrosamine.

LC-MS/MS Parameters (Starting Point)
  • Column: C18 or Phenyl-Hexyl (Phenyl phases offer better selectivity for the isoindole ring).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Avoid Ammonium Formate if possible: It can sometimes suppress the signal for this specific class of NDSRIs.

  • Transition (MRM):

    • Quantifier: m/z [M+H]+ → [M-NO]+ (Loss of nitroso group, characteristic -30 Da).

    • Note: Verify the exact parent mass based on your specific derivative.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Low Sensitivity / Signal CheckSource Check Ion Source Start->CheckSource IsESI Using ESI? CheckSource->IsESI IsAPCI Using APCI? CheckSource->IsAPCI SwitchAPCI Switch to APCI (Better for Nitrosamines) IsESI->SwitchAPCI Yes CheckMP Check Mobile Phase IsAPCI->CheckMP Yes AddFormic Ensure 0.1% Formic Acid (Protonation Source) CheckMP->AddFormic ColumnSel Switch Column to Phenyl-Hexyl CheckMP->ColumnSel

Caption: Decision tree for resolving low sensitivity issues in LC-MS/MS analysis of nitrosamines.

Frequently Asked Questions (FAQ)

Q1: Can I use MCX (Mixed-Mode Cation Exchange) cartridges to clean up the sample? A: Use with caution. The parent drug (isoindoline) will bind to MCX (it is basic). The nitrosamine (2-nitroso-2,3-dihydro-1H-isoindole) is neutral/weakly basic.

  • Strategy: If you use MCX, the nitrosamine will end up in the Flow-Through or the Methanol Wash , not the final ammonia elution. You can use this to separate the nitrosamine from the parent drug (which stays on the cartridge).

Q2: Is this analyte light-sensitive? A: Yes. All nitrosamines should be handled in amber glassware. UV light can cleave the N-N bond, leading to degradation and low recovery.

Q3: My blank samples are showing peaks. Why? A: Check your solvents. Dichloromethane (DCM) and even some grades of Methanol can contain trace amines or nitrites. Use only LC-MS grade solvents. Also, ensure you are using the Sulfamic Acid quench described in Module 1; "clean" blanks can become contaminated if the matrix sits in the autosampler without a quenching agent.

References

  • US Food and Drug Administration (FDA). (2024).[1][2][5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][3][6][7][8][9][10][11] EMA/409815/2020 Rev.16. Retrieved from [Link]

  • Nanda, K. K., et al. (2021).[12][13] "Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study." Journal of Pharmaceutical Sciences, 110(12), 3773-3775.[12] (Demonstrates efficacy of scavengers like ascorbic/sulfamic acid). Retrieved from [Link]

Sources

minimizing in-situ formation of 2-nitrosoisoindoline during sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges with nitrosamine impurity analysis.

Below, you will find our comprehensive guide on preventing the artifactual, in-situ formation of 2-nitrosoisoindoline during sample preparation—a critical step to ensure regulatory compliance and avoid false-positive toxicity flags.

Understanding the Mechanism of Artifactual Nitrosation

Before troubleshooting, it is essential to understand the causality of the problem. 2-nitrosoisoindoline forms when isoindoline (a secondary amine) reacts with a nitrosating agent (such as residual nitrites in excipients or solvents). During sample preparation, acidic conditions—often used to precipitate proteins or dissolve active pharmaceutical ingredients (APIs)—protonate nitrite into nitrous acid (


), which then dehydrates to form the highly reactive nitrosonium ion (

). This ion rapidly attacks the secondary amine, generating the nitrosamine artifact[1].

To prevent this, we must disrupt the causal chain through targeted chemical inhibition.

G Iso Isoindoline (Secondary Amine) Reaction In-Situ Nitrosation Reaction Iso->Reaction Nitrite Nitrosating Agent (Nitrite / NO+) Nitrite->Reaction Acid Acidic Microenvironment (pH < 5) Acid->Reaction Catalyzes Product 2-Nitrosoisoindoline (False Positive Artifact) Reaction->Product Scavenger Nitrite Scavengers (e.g., Sulfamic Acid) Scavenger->Nitrite Destroys Alkaline Alkaline Buffer (pH Modulation) Alkaline->Acid Neutralizes

Mechanism of in-situ 2-nitrosoisoindoline formation and targeted inhibition strategies.

Frequently Asked Questions (FAQs)

Q1: Why does 2-nitrosoisoindoline form specifically during my sample preparation, even if the bulk drug batch is clean? A1: Nitrosamines can form during sample preparation if the method conditions are not rigorously controlled[1]. When you dissolve a formulated drug product, you are mixing the API (which may contain trace isoindoline) with excipients that naturally contain trace nitrites. If your extraction solvent is acidic (e.g., using 0.1% formic acid), you inadvertently create the perfect microenvironment for nitrosation. The heat generated by sonication or vortexing further accelerates this kinetic reaction.

Q2: How can I definitively prove to regulatory agencies that the 2-nitrosoisoindoline detected is an in-situ artifact and not present in the original batch? A2: You must implement a self-validating isotopic spiking protocol . Before adding any extraction solvent to your solid sample, spike the dry matrix with a heavy-isotope labeled precursor (e.g., Isoindoline-


 or 

-labeled nitrite). Proceed with your standard sample preparation. If you detect 2-nitrosoisoindoline-

in your final LC-MS/MS readout, it mathematically proves that the nitrosation occurred during the preparation steps in the vial, confirming the artifactual nature of the baseline finding.

Q3: Which nitrite scavengers are most effective for isoindoline-containing matrices? A3: The choice of scavenger depends on your extraction solvent. For aqueous and mildly acidic extractions, sulfamic acid and ascorbic acid are the gold standards. Complete inhibition of in-situ formation is typically achieved at a scavenger concentration of 1000 ppm relative to the sample weight[2]. For organic extractions, lipophilic scavengers like alpha-tocopherol are required[3].

Quantitative Comparison of Scavengers

To optimize your sample preparation, select a scavenger that aligns with your specific matrix and pH requirements.

Scavenger / InhibitorMechanism of ActionOptimal pH RangeRecommended ConcentrationMatrix Compatibility
Sulfamic Acid Rapidly reduces

to

gas and sulfate
Acidic (pH 1.0 - 4.0)1000 - 5000 ppmAqueous extracts, API dissolution
Ascorbic Acid (Vit C) Reduces

to

gas
Mildly Acidic (pH 3.0 - 6.0)500 - 1000 ppmAqueous/Methanolic extracts
Alpha-Tocopherol Lipophilic nitrite scavengingBroad (pH 3.0 - 8.0)10 - 50 mMOrganic solvents (DCM, Hexane)
Sodium Carbonate Shifts pH to prevent

formation
Basic (pH > 8.0)0.1 - 0.5 MLiquid-liquid extraction buffers

Troubleshooting Guide

Issue 1: High baseline levels of 2-nitrosoisoindoline persist despite adding ascorbic acid.

  • Root Cause: Ascorbic acid can act as a pro-oxidant in the presence of transition metals (like Fe or Cu found in complex excipient matrices), inadvertently fueling side reactions. Furthermore, if the API dissolves faster than the ascorbic acid, a transient window for nitrosation occurs.

  • Solution: Switch to sulfamic acid, which does not suffer from transition-metal-induced pro-oxidation[2]. Crucially, ensure the scavenger is fully dissolved in the extraction solvent before the solvent touches the dry pharmaceutical sample.

Issue 2: Poor extraction recovery of the target analyte when using alkaline pH to suppress nitrosation.

  • Root Cause: Maintaining a basic pH micro-environment inhibits nitrosamine formation[3], but isoindoline and related APIs often have pH-dependent solubility. At pH > 8, the target amine may precipitate or partition poorly during Liquid-Liquid Extraction (LLE).

  • Solution: Abandon LLE and utilize Solid-Phase Extraction (SPE) with a polymeric Mixed-Mode Cation Exchange (MCX) cartridge. This allows you to load the sample at a controlled neutral pH (washing away unbound nitrites) and elute the amines safely using a basic organic solvent, bypassing the aqueous artifact window entirely.

Standard Operating Procedure: Self-Validating Artifact-Free Extraction

This protocol provides a self-validating framework for the extraction of isoindoline-containing samples prior to LC-MS/MS or GC-MS/MS analysis, ensuring zero in-situ nitrosamine formation.

Step 1: Preparation of the Scavenger-Spiked Dissolution Media

  • Prepare a 50 mM solution of Sulfamic Acid in HPLC-grade water.

  • Chill the solution to 4°C. Causality note: Low temperatures exponentially decrease the kinetic rate of nitrosation.

Step 2: Isotopic Spike for Self-Validation

  • Weigh 100 mg of the crushed pharmaceutical tablet or API into a 15 mL centrifuge vial.

  • Spike the dry powder with 10 µL of Isoindoline-

    
     (1 µg/mL in methanol). Allow the methanol to evaporate for 2 minutes.
    

Step 3: Sample Dissolution & Neutralization

  • Add 5 mL of the chilled Sulfamic Acid solution (from Step 1) to the vial.

  • Vortex immediately for 60 seconds. The sulfamic acid will instantly destroy any nitrites released as the excipients dissolve.

  • Add 5 mL of 0.2 M Sodium Carbonate buffer to shift the pH to ~8.5, permanently halting any acid-catalyzed

    
     formation.
    

Step 4: Liquid-Liquid Extraction (LLE)

  • Add 5 mL of Dichloromethane (DCM) containing 10 mM Alpha-Tocopherol.

  • Shake mechanically for 10 minutes at room temperature.

  • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the lower organic (DCM) layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (Do not use heat).

Step 5: Reconstitution and Validation Check

  • Reconstitute the residue in 1 mL of the initial LC mobile phase.

  • Inject into the LC-MS/MS.

  • Validation Check: Calculate the peak area ratio of 2-nitrosoisoindoline-

    
     to Isoindoline-
    
    
    
    . If the conversion rate is > 0.1%, the sample preparation has failed to prevent in-situ formation, and the analytical run must be rejected. If the rate is < 0.1%, the method is validated as artifact-free.

References

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Prevention of NDMA in-situ formation in the sample tube by prior addition of scavengers. ResearchGate. Available at: [Link]

Sources

Advanced Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trace-level nitrosamine quantification. Regulatory agencies (FDA, EMA) mandate the detection of mutagenic nitrosamines—such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA)—at extremely low acceptable intake limits (often ≤ 26.5 ng/day).

Analyzing these small, highly polar compounds in complex, high-dose drug formulations (e.g., Metformin, Sartans) frequently results in severe ion suppression . This guide provides researchers and analytical scientists with the mechanistic understanding and self-validating protocols required to diagnose, troubleshoot, and eliminate matrix effects in LC-MS/MS workflows.

The Mechanistic Reality of Ion Suppression

Ion suppression is not a random instrument error; it is a physical limitation of the ionization process. In standard Electrospray Ionization (ESI), analytes must compete for space on the surface of charged droplets to successfully transition into the gas phase.

Nitrosamines typically possess low proton affinities and poor surface activity. When a high-concentration Active Pharmaceutical Ingredient (API) or a co-eluting excipient enters the ESI source simultaneously, it saturates the droplet surface. The nitrosamines are "crowded out" and fail to ionize, resulting in artificially low signals or complete false negatives[1]. Understanding this causality is the first step in designing orthogonal chromatographic or sample preparation strategies to bypass the competition.

Diagnostic Workflows: Identifying Matrix Effects

To prove that a loss of sensitivity is caused by ion suppression rather than poor extraction recovery, you must map the ionization environment of your mass spectrometer across the chromatographic run.

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

This protocol establishes a self-validating baseline to visually pinpoint exactly where matrix components are quenching the MS signal[2].

Methodology:

  • System Setup: Configure your LC system with the exact analytical column and mobile phase gradient used for your nitrosamine assay.

  • Infusion Preparation: Fill a syringe with a pure standard solution of the target nitrosamine (e.g., 100 ng/mL NDMA in 50:50 water:methanol).

  • Hardware Integration: Connect the syringe pump to the LC effluent line using a zero-dead-volume T-connector, positioned immediately before the mass spectrometer's ion source.

  • Baseline Stabilization: Set the syringe pump to a continuous flow (e.g., 10 µL/min). Monitor the Multiple Reaction Monitoring (MRM) transition for the nitrosamine until a stable, elevated baseline is achieved.

  • Matrix Injection: Inject a prepared blank matrix sample (e.g., the drug product lacking the nitrosamine) into the LC system.

  • Data Interpretation: Monitor the chromatogram. Any significant negative dip in the artificially elevated baseline indicates a retention time where co-eluting matrix components are actively suppressing ionization[2].

PCI_Workflow LC LC System (Blank Matrix) Tee T-Connector LC->Tee Effluent Pump Syringe Pump (10 µL/min NDMA) Pump->Tee Constant Infusion MS Mass Spectrometer (MRM Mode) Tee->MS Mixed Stream Data Chromatogram (Observe Dips) MS->Data Signal

Fig 1: Post-Column Infusion (PCI) workflow for identifying ion suppression zones in LC-MS/MS.

Strategic Interventions: Troubleshooting FAQs

Q1: My NDMA signal completely disappears when analyzing Metformin formulations. How do I fix this? A1: Metformin is a highly polar, high-dose API that often co-elutes with NDMA near the void volume of standard C18 columns. To resolve this, you must achieve chromatographic orthogonality. Switch to a Pentafluorophenyl (PFP) or Evosphere AQUA column to retain polar nitrosamines longer, effectively separating them from the massive Metformin peak[3],[1]. Additionally, utilize a divert valve to send the Metformin peak to waste, preventing it from entering and contaminating the MS source.

Q2: We are seeing a baseline dip and signal loss for NDMA specifically when N,N-dimethylformamide (DMF) is present. Why? A2: DMF is a common manufacturing solvent that co-elutes with NDMA. At high concentrations, DMF dominates the ESI droplet surface, inducing severe ion suppression (false negatives)[3]. Furthermore, the 15N isotope of DMF (m/z 75.0571) causes isobaric interference with NDMA (m/z 75.0553) on low-resolution instruments, leading to false positives[3]. Solution: Optimize your gradient to ensure baseline separation between DMF and NDMA, or utilize High-Resolution Mass Spectrometry (HRMS) to mass-resolve the interference[3].

Q3: Should I use ESI or APCI for nitrosamine detection? A3: Switch to Atmospheric Pressure Chemical Ionization (APCI) if your instrument allows it. Causality: ESI is highly susceptible to liquid-phase droplet competition. APCI, however, vaporizes the mobile phase entirely and uses a corona discharge to ionize molecules in the gas phase. This fundamental mechanistic difference makes APCI significantly more resistant to ion suppression from non-volatile salts and co-eluting APIs[4],[5].

Q4: How do I ensure my quantitative results are trustworthy if minor suppression persists? A4: Implement a self-validating system using Stable Isotope-Labeled (SIL) internal standards (e.g., NDMA-d6). Because the SIL co-elutes exactly with the target analyte, it experiences the exact same degree of ion suppression. Even if the absolute signal drops by 50%, the ratio of (Analyte Area / SIL Area) remains perfectly constant, ensuring accurate quantification[6].

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the expected impact of various troubleshooting strategies on matrix effects and overall recovery.

Matrix / InterferenceInitial MethodMitigation StrategyMatrix Effect (%)Final Recovery (%)Causality / Mechanism
Metformin (100 mg/mL) Direct Injection (ESI)Switch to APCI Source-85% (Severe Suppression)98%APCI gas-phase ionization bypasses liquid droplet surface competition[4],[5].
Sartan API Direct Injection (ESI)Solid Phase Extraction (SPE)-60% (Suppression)95%Physical removal of the high-dose API prior to MS introduction.
DMF Solvent Isocratic C18 (ESI)Evosphere AQUA Column-90% (False Negative)101%Chromatographic resolution prevents DMF from competing for charge[3].
Complex Excipients ESI with External StandardSIL Internal Standard (NDMA-d6)-40% (Uncorrected)99% (Corrected)SIL co-elutes and experiences identical suppression, self-validating the ratio.

Sample Preparation Methodologies

When chromatographic adjustments and source changes are insufficient, you must physically remove the matrix before it reaches the instrument.

Protocol 2: Solid Phase Extraction (SPE) for Nitrosamine Cleanup

Causality: Direct injection of dissolved drug products overwhelms the MS source. SPE selectively retains the matrix while allowing the polar nitrosamines to elute (or vice versa), fundamentally preventing the matrix from competing for ionization[6].

Methodology:

  • Sample Preparation: Dissolve the drug product in LC-MS grade water. Immediately spike the sample with Stable Isotope-Labeled (SIL) internal standards to ensure the entire extraction process is self-validating[6].

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 3 mL of methanol, followed by 3 mL of LC-MS grade water.

  • Loading: Load the dissolved sample onto the cartridge at a highly controlled flow rate (approx. 1 mL/min) to ensure proper interaction with the sorbent bed.

  • Washing: Wash with 2 mL of 5% methanol in water. This removes highly polar excipients and salts without prematurely eluting the target nitrosamines.

  • Elution: Elute the target nitrosamines using 2 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at room temperature (heating will cause the loss of volatile nitrosamines like NDMA). Reconstitute the residue in your initial mobile phase prior to injection[6].

Troubleshooting_Logic Start Matrix Effect Detected (Recovery < 80%) PCI Run Post-Column Infusion Start->PCI Decision Suppression Zone Overlaps Analyte? PCI->Decision Prep Optimize Sample Prep (SPE / LLE Cleanup) Decision->Prep Yes: High Matrix Load Chroma Adjust Chromatography (PFP Column / Divert Valve) Decision->Chroma Yes: Co-eluting API Ion Change Ion Source (Switch ESI to APCI) Decision->Ion No: Source Saturation Success Validated Method (Stable SIL Ratio) Prep->Success Chroma->Success Ion->Success

Fig 2: Decision matrix for troubleshooting and resolving nitrosamine ion suppression in LC-MS/MS.

References

  • [4] LCGC International. Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS.[Link]

  • [5] NIH / PMC. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin.[Link]

  • [3] ACS Publications. Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS.[Link]

  • [1] SCIEX. A new approach for the analysis of n-nitrosodimethylamine (NDMA) in pharmaceutical products.[Link]

Sources

reducing background noise in trace analysis of N-nitrosoisoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reducing Background Noise & Artifacts in LC-MS/MS Analysis
Executive Summary

You are likely reading this because you are seeing a persistent background signal for N-nitrosoisoindoline (NDIso) (approx. m/z 149) in your blanks, or your Limit of Quantitation (LOQ) is insufficient to meet the FDA/EMA recommended Acceptable Intake (AI) limits.

N-nitrosoisoindoline is a "small molecule" nitrosamine often associated with impurities in reagents or degradation of isoindoline-based drug substances. Unlike volatile nitrosamines (like NDMA) which are amenable to GC-MS, NDIso is often analyzed via LC-MS/MS (APCI or HESI) due to stability concerns.

This guide addresses the three primary sources of noise:

  • In-Situ Formation: The "Ghost Peak" created inside your ion source.

  • Solvent/Reagent Contamination: Pre-existing traces in the mobile phase.

  • Isobaric Interference: Chemical noise masking the trace signal.

Part 1: The "Ghost Peak" Phenomenon (In-Situ Formation)

User Question: “I see a peak for N-nitrosoisoindoline in my API samples, but it disappears when I inject the sample solvent alone. However, if I spike the API into the solvent, the peak returns. Is my API contaminated?”

Scientist’s Diagnosis: Not necessarily. You are likely witnessing in-situ nitrosation . This occurs when residual secondary amines (isoindoline) in your sample react with trace nitrites (ubiquitous in water/solvents) during the electrospray ionization (ESI) process. The high voltage and concentration effects in the drying droplet accelerate this reaction, creating a false positive.

The Mechanism of Artifact Formation

The following diagram illustrates how this reaction occurs within the mass spectrometer source and how to block it.

InSituFormation cluster_Source LC-MS Ion Source (ESI/APCI) cluster_Solution Inhibitor Strategy Drop Droplet Evaporation (High Conc. Zone) Reaction Nitrosation Reaction (Acidic Conditions) Drop->Reaction Amine Isoindoline (From Sample) Amine->Drop Nitrite Trace Nitrite (NO2- from Solvent) Nitrite->Drop Artifact N-Nitrosoisoindoline (False Positive) Reaction->Artifact Fast Kinetics Sulfamic Sulfamic Acid (Scavenger) Block Rapid Reaction with Nitrite Sulfamic->Block Block->Nitrite Consumes NO2- before Amine reacts

Figure 1: Mechanism of in-situ nitrosamine formation in the ion source and inhibition pathway.

Protocol: The Sulfamic Acid Scavenger System

To validate if your peak is real or an artifact, you must scavenge the nitrites.

  • Preparation: Prepare a 50 mM Sulfamic Acid solution in your sample diluent (e.g., Water/Methanol).

  • Application: Use this modified diluent to prepare your standards and samples.

  • Verification:

    • Run A: Sample in standard diluent.

    • Run B: Sample in Sulfamic Acid diluent.

    • Result: If the peak in Run B is significantly lower or absent, the peak in Run A was an artifact.

Why Sulfamic Acid? It reacts with nitrite ions to form nitrogen gas (


) and sulfate much faster than the amine can react with nitrite to form a nitrosamine.
Part 2: Reducing Chemical Background Noise

User Question: “My baseline is too high (1000+ counts) to see the LOQ (1 ng/mL). How do I clean up the signal?”

Scientist’s Diagnosis: Background noise usually stems from mobile phase clusters or isobaric interferences. For N-nitrosoisoindoline (MW ~148), the low mass range is "noisy" in mass spectrometry.

Solvent & Reagent Selection Matrix

Do not assume "HPLC Grade" is sufficient. Trace ammonia or amines in lower-grade solvents cause high background.

Reagent TypeRecommended GradeWhy?
Methanol / Acetonitrile LC-MS Hypergrade Standard LC-MS grade often contains trace amines that suppress ionization.
Water Milli-Q (18.2 MΩ) Freshly dispensed. Stored water absorbs atmospheric amines and NO2.
Formic Acid LC-MS Ampules Glass ampules prevent plasticizer leaching (phthalates) which are isobaric interferences.
Ammonium Formate High Purity (>99.995%) Lower grade salts are a major source of nitrite contamination.
Instrumental Noise Reduction: The Diverter Valve

Nitrosamines are trace impurities. You do not want your API entering the MS source, as it will coat the cone and cause memory effects.

Workflow:

  • 0.0 - 2.0 min: Divert to Waste (Salts/Polar matrix).

  • 2.0 - 4.0 min: Divert to MS (Elution of N-nitrosoisoindoline).

  • 4.0 - End: Divert to Waste (Elution of API/Wash).

Part 3: Mass Spectrometry Optimization (MRM)

User Question: “Which MRM transitions should I use? I’m seeing interference on the primary transition.”

Scientist’s Diagnosis: N-nitrosoisoindoline (


) has a protonated mass 

of approx. 149.07 . The most common fragmentation is the loss of the nitroso group (-NO, 30 Da) or the ejection of the isoindoline cation.
Optimized MRM Table (Starting Point)

Note: Voltages (CE/DP) must be optimized for your specific instrument (e.g., Sciex QTRAP vs. Waters Xevo).

Transition TypePrecursor (

)
Product (

)
MechanismSelectivity
Quantifier 149.1 119.1 Loss of NO (

)
High (Characteristic)
Qualifier 1 149.1 91.1 Ring contraction / Tropylium-likeMedium (Common in aromatics)
Qualifier 2 149.1 65.1 Further fragmentationLow (Noisy)

Critical Tip: If 149.1 -> 119.1 shows high background, check for Phthalimide derivatives. Phthalimide (MW 147) can form adducts or isotopes that interfere. High-Resolution Mass Spectrometry (HRMS) may be required if unit-resolution Triple Quad cannot separate them.

Troubleshooting Logic Tree

Use this flow to diagnose your specific noise issue.

Troubleshooting Start High Background Signal (> 1000 cps) CheckBlank Inject Pure Solvent Blank Start->CheckBlank Decision1 Is Peak Present? CheckBlank->Decision1 SystemIssue System/Solvent Contamination Decision1->SystemIssue Yes SampleIssue Sample-Specific Artifact Decision1->SampleIssue No Action1 1. Change Solvents 2. Clean Source Cone 3. Run without Column SystemIssue->Action1 Action2 Check In-Situ Formation SampleIssue->Action2 SpikeTest Add Sulfamic Acid Inhibitor Action2->SpikeTest Result1 Peak Disappears: In-Situ Artifact Confirmed SpikeTest->Result1 Result2 Peak Remains: Real Contamination SpikeTest->Result2

Figure 2: Step-by-step logic for isolating the source of background noise.

Part 4: Sample Preparation (Solid Phase Extraction)

If direct injection is too dirty, use Solid Phase Extraction (SPE) to remove the API matrix.

Recommended Protocol (Cartridge: Coconut Charcoal or Polymeric Reverse Phase):

  • Condition: Methanol (3 mL) -> Water (3 mL).

  • Load: Sample (dissolved in water/low % organic). Note: Nitrosamines are generally hydrophilic to moderately hydrophobic.

  • Wash: 5% Methanol in Water (removes salts/polar interference).

  • Elute: 100% Methanol or Acetonitrile.

  • Reconstitute: Evaporate and reconstitute in initial mobile phase.

Note: Charcoal cartridges are historically used for volatile nitrosamines (EPA Method 521) but polymeric HLB (Hydrophilic-Lipophilic Balance) is often better for reproducibility with non-volatiles like N-nitrosoisoindoline.

References
  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2024).[1] Recommended limits and risk assessment strategies.

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020/2025). Assessment reports and Article 5(3) opinions.

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (Application Note). Discusses cone gas and voltage optimization.

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Discusses APCI vs ESI and Q0D optimization.

  • PubChem. N-Nitrosomorpholine (Structural Analog). Used for fragmentation pattern comparison and safety data.

Sources

Technical Support Center: Stabilizing 2-Nitroso-2,3-dihydro-1H-isoindole Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of N-nitrosamines in solution. 2-Nitroso-2,3-dihydro-1H-isoindole (often referred to as N-nitrosoisoindoline) is a highly reactive secondary nitrosamine. Stabilizing this compound is not merely a matter of following a recipe; it requires a fundamental understanding of the molecule's electronic vulnerabilities. The N–NO bond is highly labile under specific energetic (photolytic) and chemical (acidic) conditions.

This guide is designed to troubleshoot your degradation issues by addressing the mechanistic causality behind them, ensuring your experimental workflows remain robust, reproducible, and self-validating.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q: Why does my 2-nitroso-2,3-dihydro-1H-isoindole solution show significant degradation when left on the benchtop, even at room temperature? A: The primary culprit is photolysis . Aromatic and cyclic nitrosamines are highly sensitive to UV and visible light. Exposure to ambient laboratory lighting induces the photolytic cleavage of the N–NO bond, generating an aminyl radical and nitric oxide (NO•). In aqueous or highly oxygenated solutions, this radical rapidly abstracts hydrogen to revert to the secondary amine (isoindoline) or oxidizes further .

  • Causality: Light provides the exact activation energy necessary to break the weak N–N bond. The quantum yield for this decomposition is relatively high (Φ ≈ 0.3) across a broad pH range .

  • Solution: Always handle solutions in actinic (amber) glassware and store them in the dark.

Q: I acidified my aqueous stock solution to improve solubility, but HPLC analysis shows the active compound has disappeared. What happened? A: You have inadvertently triggered acid-catalyzed denitrosation . In acidic environments (typically pH < 3), the nitroso group becomes protonated. This intermediate is highly susceptible to nucleophilic attack (even by water or trace halides like chloride in your buffer), leading to the cleavage of the N–N bond and the release of the secondary amine and a nitrosyl species (NO+) .

  • Causality: The protonation of the nitroso oxygen/nitrogen withdraws electron density from the N–N bond, drastically lowering the activation barrier for nucleophilic cleavage.

  • Solution: Maintain your stock solutions at a neutral to slightly alkaline pH (7.0–8.0) where the molecule remains unprotonated and stable .

Q: How do temperature and freeze-thaw cycles affect long-term stability? A: While N-nitrosamines are relatively stable at room temperature in the dark for short periods, long-term storage leads to slow thermal decomposition . Furthermore, repeated freeze-thaw cycles can cause localized pH shifts in the freezing matrix (due to buffer salt precipitation), which can transiently expose the compound to acidic microenvironments.

  • Causality: Thermal energy accelerates baseline hydrolysis, while the cryo-concentration of salts chemically alters the local pH.

  • Solution: Aliquot your solutions into single-use vials and store them at -20°C to kinetically halt all degradation pathways.

Part 2: Quantitative Stability Profile

To optimize your experimental design, reference the table below, which summarizes the impact of environmental variables on the stability of N-nitrosoisoindoline.

ParameterConditionStability ImpactMechanistic Cause
pH < 3.0 (Acidic)High Degradation Protonation of N–NO bond leading to nucleophilic denitrosation.
pH 7.0 – 8.0 (Neutral)Optimal Stability Neutral state prevents nucleophilic attack on the N–N bond.
Light UV/Visible ExposureHigh Degradation Photolytic cleavage of the N–NO bond (Quantum yield ~0.3).
Light Amber Vials / DarkOptimal Stability Prevents photo-excitation of the nitroso chromophore.
Temperature > 25°CModerate Degradation Baseline thermal decomposition over extended timeframes.
Temperature -20°C to 2-8°COptimal Stability Kinetic freezing of hydrolytic and thermal degradation pathways.

Part 3: Degradation Pathways Visualization

Understanding the exact chemical pathways of degradation is critical for preventing them. The diagram below maps the two primary threats to your solution: light and acid.

degradation N 2-Nitroso-2,3-dihydro-1H-isoindole (Stable at pH 7, Dark) UV UV/Visible Light (Photolysis) N->UV Exposure Acid Acidic Conditions (pH < 2) N->Acid Lowering pH Radical Aminyl Radical + NO• (N-N Cleavage) UV->Radical Protonated N-Protonated Intermediate (Nucleophilic Attack) Acid->Protonated Isoindoline1 Isoindoline (Secondary Amine) + Nitrite/Nitrate Radical->Isoindoline1 H-abstraction / Oxidation Isoindoline2 Isoindoline (Secondary Amine) + Nitrosyl Species Protonated->Isoindoline2 Denitrosation

Mechanistic degradation pathways of 2-nitroso-2,3-dihydro-1H-isoindole via photolysis and acid.

Part 4: Experimental Protocols & Self-Validating Workflows

To guarantee the integrity of your experiments, you must implement a self-validating system. Protocol 1 details the proper preparation technique, while Protocol 2 provides the analytical method to prove Protocol 1 was successful.

Protocol 1: Preparation of Light-Protected, pH-Stabilized Stock Solutions

Objective: Create a stable 10 mM stock of 2-nitroso-2,3-dihydro-1H-isoindole that resists photolytic and acidic degradation.

  • Preparation of Glassware: Use only amber glass vials. If amber glass is unavailable, wrap clear glass vials completely in aluminum foil.

  • Solvent Selection: Dissolve the lyophilized powder in anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile.

    • Reasoning: Aprotic solvents lack the free protons necessary to initiate acid-catalyzed denitrosation.

  • Aqueous Dilution (If required): If diluting into an aqueous working solution, use a 10 mM Phosphate Buffer pre-adjusted to pH 7.4.

    • Reasoning: Buffering prevents spontaneous acidification from atmospheric CO₂ absorption over time.

  • Deoxygenation: Sparge the solvent with Argon gas for 5 minutes prior to dissolution.

    • Reasoning: Removing dissolved oxygen prevents the oxidative trapping of any transient radicals formed during storage.

  • Aliquotting: Dispense into single-use aliquots to avoid freeze-thaw cycles. Overlay the headspace with Argon before sealing. Store immediately at -20°C.

Protocol 2: Self-Validating System (HPLC-UV Integrity Check)

Objective: Verify the structural integrity of the nitrosamine before proceeding with downstream biological or chemical assays.

  • Sample Prep: Thaw one aliquot on ice in the dark. Dilute to 100 µM in the mobile phase.

  • Chromatography: Run on a standard C18 Reverse-Phase column. Use a mobile phase gradient of Water/Acetonitrile. (Critical Note: If using 0.1% Formic Acid in your mobile phase, inject immediately to limit the compound's exposure time to the acidic environment).

  • Detection: Monitor absorbance at 230 nm and 254 nm.

  • Validation Logic: 2-nitroso-2,3-dihydro-1H-isoindole will elute as the primary peak. If degradation has occurred, a distinct secondary peak corresponding to the denitrosated parent amine (isoindoline) will appear at an earlier retention time due to its higher polarity. Self-Validation Rule: If the isoindoline peak exceeds 5% of the total Area Under the Curve (AUC), discard the aliquot and prepare a fresh batch.

workflow Start Weighing & Solubilization (Use Amber Vials, pH 7-8 Buffer) Check Check pH & Temperature (Maintain 2-8°C, Avoid Acid) Start->Check Filter Sterile Filtration (PTFE Membrane, 0.22 µm) Check->Filter Aliquot Aliquotting (Single-use volumes, Argon overlay) Filter->Aliquot Store Long-Term Storage (-20°C, Protected from Light) Aliquot->Store Validate Pre-Experiment Validation (HPLC-UV at 230nm/254nm) Store->Validate Thaw on Ice

Standardized workflow for the preparation, stabilization, and storage of N-nitrosoisoindoline.

References

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biomedical & Pharmacology Journal (Biotech-Asia). Available at:[Link]

overcoming solubility challenges of 2-nitrosoisoindoline in aqueous solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Nitrosoisoindoline Solubilization Guide

Technical Overview

2-Nitrosoisoindoline (and its derivatives like 2-nitrosoisoindoline-1,3-dione) presents a classic "brick dust" challenge in aqueous pharmacology: it is a lipophilic, planar heterocycle with poor water solubility and high sensitivity to environmental factors. In drug development, specifically for nitric oxide (NO) donor applications, the goal is to achieve a homogenous aqueous concentration without triggering premature NO release (denitrosation) or precipitation.

This guide addresses the physicochemical paradox of this compound: it requires organic cosolvents for dissolution but requires aqueous conditions for biological activity.

Module 1: Critical Physicochemical Parameters

Before attempting solubilization, verify which specific derivative you are using. The handling protocols differ slightly based on the oxidation state of the pyrrole ring.

Parameter2-Nitrosoisoindoline (Reduced Core)2-Nitrosoisoindoline-1,3-dione (Oxidized/Phthalimide)
CAS Number 16616-28-5 (Generic/Analog)364745-13-1
Primary Challenge Lipophilicity (High LogP)Hydrolysis sensitivity
Aqueous Solubility < 0.1 mg/mL (Predicted)< 0.5 mg/mL (Predicted)
Preferred Solvent DMSO, Ethanol (Anhydrous)DMSO, DMF
Stability Risk Photolysis (Light sensitive)Hydrolysis (pH > 7.5)

Expert Insight: The nitroso group (-N=O) is electronically labile. If your solution turns from yellow/orange to colorless or precipitates a white solid, you have likely triggered denitrosation or hydrolysis.

Module 2: Solubilization & Handling Protocol

This protocol uses a "Solvent-Shift" method to maximize stability. We avoid direct addition of solid powder to water, which invariably leads to micellar encapsulation or precipitation.

Step-by-Step Workflow

1. Primary Stock Preparation (Anhydrous)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), ACS Grade, Sterile Filtered.

  • Concentration: Prepare a 100 mM stock solution.

  • Procedure: Weigh powder in a darkened room (red light is optimal). Add DMSO. Vortex vigorously for 30 seconds.

  • Storage: Aliquot into amber glass vials (avoid plastic, as nitroso compounds can leach plasticizers). Store at -20°C or -80°C.

2. Intermediate Dilution (The "Step-Down" Phase)

  • Why this step? Direct injection of 100% DMSO into media often causes "shock precipitation" at the injection site.

  • Solvent: PBS (pH 7.4) or Media without serum.

  • Procedure: Dilute the 100 mM stock 1:10 into 100% Ethanol or PEG-400 first to create a 10 mM working stock. This reduces the dielectric shock when moving to water.

3. Final Aqueous Formulation

  • Target: 10 µM – 100 µM in biological media.

  • Method: Add the working stock dropwise to the stirring aqueous media.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

Module 3: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for troubleshooting precipitation and stability issues.

SolubilizationWorkflow Start Start: Solid 2-Nitrosoisoindoline SolventChoice Dissolve in 100% DMSO (Stock 100mM) Start->SolventChoice VisualCheck Visual Inspection: Clear Solution? SolventChoice->VisualCheck SuccessStock Proceed to Dilution VisualCheck->SuccessStock Yes FailStock Sonication (Bath, 5 min) Avoid Heat > 37°C VisualCheck->FailStock No (Cloudy) DilutionStep Dilute into Aqueous Media (Final < 1% DMSO) SuccessStock->DilutionStep FailStock->VisualCheck Retry PrecipCheck Precipitation Observed? DilutionStep->PrecipCheck StableSystem Stable Assay System (Use within 4 hours) PrecipCheck->StableSystem No PrecipTroubleshoot Add Surfactant/Carrier PrecipCheck->PrecipTroubleshoot Yes Cyclodextrin Use HP-β-Cyclodextrin (1:5 Molar Ratio) PrecipTroubleshoot->Cyclodextrin Chemical Approach SerumAlbumin Pre-incubate with BSA (Protein Binding Stabilization) PrecipTroubleshoot->SerumAlbumin Biological Approach Cyclodextrin->StableSystem SerumAlbumin->StableSystem

Caption: Logical workflow for solubilizing 2-nitrosoisoindoline, including checkpoints for precipitation and contingencies using cyclodextrins or albumin.

Module 4: Frequently Asked Questions (FAQ)

Q1: My solution turned colorless after 2 hours in the incubator. Is it still active? A: Likely not. The N-nitroso group is chromogenic (yellow/orange). Loss of color indicates denitrosation (release of NO) or degradation. 2-nitrosoisoindoline is a spontaneous NO donor; its half-life depends heavily on pH and light. If you need a longer half-life, store the aqueous solution in the dark and consider lowering the pH slightly (pH 6.5), as denitrosation is often acid-catalyzed but hydrolysis of the ring can be base-catalyzed. Reference: Stability of N-nitroso compounds is pH-dependent [1].[1]

Q2: Can I use PEG-400 instead of DMSO? A: Yes, and it is often preferred for in vivo studies where DMSO toxicity is a concern. However, PEG-400 is more viscous. We recommend a "co-solvent mix" of PEG-400 (30%) / Water (70%) for the final vehicle if DMSO is strictly prohibited.

Q3: I see crystals forming after adding the stock to the cell culture media. A: This is "salting out." The high ionic strength of media (PBS/DMEM) reduces the solubility of organic compounds.

  • Fix: Pre-complex the compound with Hydroxypropyl-β-cyclodextrin (HPβCD) .

  • Protocol: Dissolve HPβCD in water (20% w/v). Add your DMSO stock to this solution first, vortex, and then add to the cell media. The cyclodextrin encapsulates the hydrophobic isoindoline core, preventing precipitation.

Q4: Is this compound light sensitive? A: Highly. N-nitroso bonds are photolabile. We have observed degradation rates increasing by 5-fold under standard fluorescent lab lighting compared to dark conditions. Always wrap tubes in aluminum foil. Reference: Photolytic cleavage of N-NO bonds [2].

References

  • Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the nitric oxide-releasing diazeniumdiolate ("NONOate") functional group. Chemical Reviews, 102(4), 1135-1154. (Cited for general N-nitroso/NO donor stability principles).

  • Wang, P. G., Xian, M., Tang, X., et al. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications.[1][2][3] Chemical Reviews, 102(4), 1091-1134. (Cited for photolability and donor mechanisms).

  • PubChem. (n.d.).[4] 2-Nitrosoisoindoline-1,3-dione (Compound Summary). National Library of Medicine. (Cited for physicochemical properties).

Sources

Technical Support Center: Refining Extraction Efficiency for N-nitrosoisoindoline in Biological Fluids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges of extracting N-nitrosoisoindoline from complex biological matrices. As researchers and drug development professionals, you are aware that accurate quantification of N-nitroso compounds is paramount due to their potential carcinogenicity.[1] The intricate nature of biological fluids like plasma, serum, and urine often leads to significant analytical hurdles, including low recovery, matrix effects, and analyte instability.[2][3]

This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer robust, validated solutions to enhance the efficiency and reproducibility of your N-nitrosoisoindoline extraction protocols.

Core Principles: Choosing Your Extraction Strategy

The two foundational techniques for sample preparation in this context are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2] The choice between them depends on various factors including the sample volume, required cleanliness of the extract, throughput needs, and the specific nature of the biological matrix.[2][4] N-nitrosoisoindoline, with a molecular weight of 148.16 g/mol and an XLogP3-AA of 1.8, is a moderately non-polar compound, which influences the selection of solvents and sorbents.[5]

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a liquid sample and a solid sorbent.[6]Partitioning between two immiscible liquid phases based on relative solubility.[4]
Selectivity High; can be tailored by choosing specific sorbent chemistry (e.g., reversed-phase, ion-exchange).[6]Moderate; primarily dependent on solvent polarity and pH manipulation.[2]
Solvent Usage Low; significantly less solvent consumption compared to LLE.[2]High; requires relatively large volumes of organic solvents.[2]
Automation Highly amenable to automation with 96-well plates and robotic systems.[7][8]Can be semi-automated but is often more labor-intensive.[9][10]
Common Issues Sorbent breakthrough, matrix suppression, inconsistent flow.[7]Emulsion formation, incomplete phase separation, high background.[10]
Best For Cleaner extracts, higher concentration factors, and high-throughput applications.[7][11]Initial cleanup of very "dirty" samples, method development due to simplicity.
Troubleshooting Guide: Low Analyte Recovery

Low recovery is one of the most frequent and frustrating issues in sample preparation. This section addresses the root causes and provides systematic solutions.

Question 1: My N-nitrosoisoindoline recovery is consistently low (<70%) using Solid-Phase Extraction (SPE). What are the likely causes and how can I fix this?

Low recovery in SPE is a multi-faceted problem often stemming from a mismatch between the analyte's chemistry and the extraction protocol. Here’s how to dissect the issue:

A. Inappropriate Sorbent Selection: The interaction between N-nitrosoisoindoline and the SPE sorbent is the core of the extraction.

  • The Science: N-nitrosoisoindoline is a moderately non-polar molecule (XLogP3-AA: 1.8)[5]. Therefore, a reversed-phase sorbent (like C8 or C18) is a logical starting point.[12] These sorbents retain analytes from a polar (aqueous) sample via hydrophobic interactions. Polymeric reversed-phase sorbents can also offer higher capacity and stability across a wider pH range.

  • Troubleshooting Steps:

    • Verify Sorbent Type: If using a normal-phase sorbent (e.g., silica), you will experience low retention from an aqueous biological fluid. Switch to a C8, C18, or polymeric reversed-phase sorbent.

    • Consider Mixed-Mode Sorbents: If your analyte has ionizable functional groups or if you need to remove specific interferences, a mixed-mode sorbent (e.g., reversed-phase with cation exchange) can provide superior cleanup.[12]

    • Check Sorbent Mass: If the concentration of N-nitrosoisoindoline is high or the sample volume is large, you may be exceeding the sorbent's capacity. Increase the sorbent bed weight (e.g., move from a 1 mL/30 mg cartridge to a 3 mL/60 mg).[11]

B. Suboptimal SPE Method Steps: Each step of the SPE process is a critical control point.[8]

  • The Science: The SPE workflow (Condition -> Equilibrate -> Load -> Wash -> Elute) is a delicate balance of interactions. An error in any step can lead to analyte loss.[8]

  • Troubleshooting Steps:

    • Conditioning: Ensure you are wetting the sorbent with a strong, water-miscible organic solvent (e.g., methanol). This activates the bonded phase for interaction. Inadequate conditioning is a primary cause of poor recovery.

    • Equilibration: After conditioning, the sorbent must be equilibrated with a solution similar to your sample matrix (e.g., water or a weak buffer).[8] Skipping this step can cause the analyte to pass through without being retained.

    • Sample Loading: The flow rate during sample loading is critical. A flow rate that is too fast will not allow sufficient time for the analyte to partition onto the sorbent, leading to "breakthrough." Reduce the flow rate.

    • Washing: The wash step is designed to remove interferences that are less strongly retained than your analyte. If your wash solvent is too strong (i.e., contains too much organic solvent), you will prematurely elute the N-nitrosoisoindoline. Analyze your wash fraction to see if the analyte is present. If so, decrease the organic content of your wash solvent.

    • Elution: The elution solvent must be strong enough to disrupt the hydrophobic interaction between N-nitrosoisoindoline and the sorbent. If recovery is low, increase the strength (non-polarity) of your elution solvent. For a C18 sorbent, this means increasing the percentage of a solvent like acetonitrile or methanol. You can also try a different solvent entirely, like dichloromethane (DCM), if compatible with your downstream analysis.

Question 2: I'm using Liquid-Liquid Extraction (LLE) and facing low recovery. What should I investigate?

LLE is governed by the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[4]

A. Incorrect Solvent Choice and pH:

  • The Science: The efficiency of LLE is dictated by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to the aqueous phase at equilibrium.[4] For a moderately non-polar analyte like N-nitrosoisoindoline, a solvent of intermediate polarity like dichloromethane (DCM) or ethyl acetate is often a good starting point.[10] The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, making it more neutral and more likely to partition into the organic phase.

  • Troubleshooting Steps:

    • Solvent Polarity: If using a very non-polar solvent (e.g., hexane), you may not efficiently extract the moderately polar N-nitrosoisoindoline. Conversely, a solvent that is too polar may be partially miscible with water. Try DCM or a mixture like hexane/ethyl acetate.

    • pH Adjustment: While N-nitrosoisoindoline does not have strongly acidic or basic groups, subtle pH shifts can influence its solubility and the extraction of matrix components. Experiment with adjusting the sample pH to slightly acidic or basic conditions to see if recovery improves.

    • Multiple Extractions: A single extraction may not be sufficient. Performing two or three sequential extractions with fresh aliquots of organic solvent and combining the organic phases will significantly improve recovery.

B. Physical/Mechanical Issues:

  • The Science: Emulsions are a common problem in LLE, where the two phases fail to separate cleanly, trapping the analyte at the interface.[10] This is often caused by proteins and lipids in biological fluids.

  • Troubleshooting Steps:

    • Break Emulsions: If an emulsion forms, try centrifugation, adding a small amount of salt (salting out), or gentle stirring with a glass rod to break it.

    • Ensure Adequate Mixing: Ensure thorough but not overly vigorous mixing (e.g., gentle inversion for 2-5 minutes) to allow for equilibrium to be reached without causing a persistent emulsion.

    • Check for Analyte in Aqueous Layer: After extraction, analyze a small aliquot of the remaining aqueous layer to confirm that the analyte has indeed partitioned into the organic phase.

Troubleshooting Guide: Matrix Effects & Variability
Question 3: My recovery is inconsistent and I'm seeing poor reproducibility in my LC-MS/MS results. What's causing this?

This issue often points to matrix effects, a phenomenon where co-eluting endogenous components from the biological fluid interfere with the ionization of the analyte in the mass spectrometer source.[13][14]

  • The Science: Biological fluids are complex mixtures of salts, lipids, proteins, and metabolites.[3] During analysis, these components can co-elute with N-nitrosoisoindoline and compete for ionization, leading to signal suppression or, less commonly, enhancement.[15] This effect can vary from sample to sample, causing high variability.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering components. Optimize your LC gradient to ensure N-nitrosoisoindoline elutes in a "clean" region of the chromatogram. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can sometimes be used to elute the analyte before the bulk of the matrix components.[16][17]

    • Enhance Sample Cleanup: A more rigorous extraction will remove more interferences.

      • For SPE: Add a stronger wash step (but be careful not to elute the analyte) or try a more selective sorbent (e.g., mixed-mode or specialized phospholipid removal plates like HybridSPE®).[11]

      • For LLE: Perform a back-extraction. After the initial extraction into an organic solvent, extract the analyte back into a fresh aqueous phase at a different pH, leaving many interferences behind in the organic layer.

    • Use an Isotope-Labeled Internal Standard (IS): This is the gold standard for correcting variability.[18][19] A stable isotope-labeled version of N-nitrosoisoindoline will behave almost identically to the analyte during extraction and ionization. Any signal suppression or enhancement will affect both the analyte and the IS equally, allowing the ratio of their responses to remain constant and providing accurate quantification.[18]

    • Dilute the Sample: A simple but effective strategy is to dilute the sample with the initial mobile phase.[13] This reduces the concentration of matrix components, though it may compromise the limit of detection.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for N-nitrosoisoindoline from plasma: SPE or LLE? For plasma, which is rich in proteins and phospholipids, Solid-Phase Extraction (SPE) is generally superior.[2] It provides much cleaner extracts, reducing the risk of matrix effects and instrument contamination.[7][15] Specialized SPE products designed for phospholipid removal are particularly effective for plasma samples.[11]

Q2: How do I minimize matrix effects when analyzing N-nitrosoisoindoline in urine? Urine can have high concentrations of salts and urea, which can cause ion suppression.[13] A "dilute-and-shoot" approach, where the urine is simply diluted with mobile phase before injection, can be effective if sensitivity is not a concern.[13] For higher sensitivity, an SPE procedure using a reversed-phase polymeric sorbent is recommended to remove salts and concentrate the analyte.

Q3: How can I prevent the artificial formation of N-nitrosoisoindoline during sample preparation? This is a critical concern for all nitrosamine analyses. Nitrosamines can form in-situ from precursor amines and nitrosating agents.[18] To prevent this, consider adding an inhibitor like ascorbic acid or sulfamic acid to your sample immediately upon collection.[18] Additionally, avoid acidic conditions and high temperatures during sample handling and preparation unless absolutely necessary for the extraction process.

Q4: What are the best practices for handling and storing biological samples to ensure N-nitrosoisoindoline stability? Nitrosamines are known to be sensitive to light and temperature.[19]

  • Storage: Store samples at -70°C or lower for long-term stability.

  • Handling: Thaw samples on ice and keep them protected from light by using amber vials or covering tubes with foil.[19]

  • pH: Maintain a neutral pH unless the extraction protocol requires adjustment. N-nitroso compounds can be unstable at very acidic pHs.[20]

  • Enzymatic Degradation: The stability of analytes can be affected by enzymes in the biological matrix.[21][22] Promptly freezing samples and keeping them cold during processing helps to minimize enzymatic activity.

Validated Experimental Protocols
Protocol 1: Baseline Solid-Phase Extraction (SPE) for N-nitrosoisoindoline from Human Plasma

This protocol uses a "bind-and-elute" strategy on a reversed-phase sorbent.[6]

  • Sample Pre-treatment:

    • Thaw 500 µL of human plasma on ice.

    • Add 500 µL of 4% phosphoric acid in water to precipitate proteins.

    • (Optional but Recommended) Add an appropriate amount of isotope-labeled N-nitrosoisoindoline internal standard.

    • Vortex for 30 seconds, then centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Preparation (Reversed-Phase Polymeric, 30 mg/1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Extraction:

    • Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash 1 (Polar Interferences): Pass 1 mL of 5% methanol in water through the cartridge.

    • Wash 2 (Non-polar Interferences): Dry the sorbent bed under vacuum or nitrogen for 5 minutes to remove residual water.

  • Elution & Reconstitution:

    • Elute: Elute the N-nitrosoisoindoline by passing 1 mL of dichloromethane (DCM) through the cartridge into a clean collection tube.

    • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute: Reconstitute the dried extract in 200 µL of your initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: Baseline Liquid-Liquid Extraction (LLE) for N-nitrosoisoindoline from Human Urine
  • Sample Preparation:

    • Pipette 1 mL of urine into a 15 mL glass tube (use amber glass if possible).

    • (Optional but Recommended) Add the internal standard.

    • Add 100 µL of 1M sodium hydroxide (NaOH) to basify the sample. Vortex briefly.

  • Extraction:

    • Add 5 mL of dichloromethane (DCM) to the tube.

    • Cap and mix by gentle inversion for 5 minutes. Avoid vigorous shaking to prevent emulsion.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection & Reconstitution:

    • Carefully transfer the bottom organic layer (DCM) to a new clean tube.

    • Evaporate the DCM to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for analysis.

Visualizations & Workflows

SPE_Workflow cluster_prep 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_final 3. Final Steps p1 500 µL Plasma p2 Add 500 µL 4% Phosphoric Acid p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 s1 Condition: 1 mL Methanol p4->s1 s2 Equilibrate: 1 mL Water s1->s2 s3 Load Sample (~1 mL/min) s2->s3 s4 Wash: 1 mL 5% Methanol s3->s4 s5 Elute: 1 mL DCM s4->s5 f1 Evaporate to Dryness s5->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Analyze by LC-MS/MS f2->f3

Caption: Workflow for Solid-Phase Extraction (SPE).

LLE_Workflow cluster_prep 1. Sample Preparation cluster_ext 2. Liquid-Liquid Extraction cluster_final 3. Final Steps p1 1 mL Urine p2 Add 100 µL 1M NaOH p1->p2 e1 Add 5 mL DCM p2->e1 e2 Mix by Inversion (5 min) e1->e2 e3 Centrifuge (10 min) e2->e3 e4 Collect Organic Layer e3->e4 f1 Evaporate to Dryness e4->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Analyze by LC-MS/MS f2->f3

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting_Tree start Low Recovery Observed q1 Which Method? start->q1 spe_issues SPE Issues q1->spe_issues SPE lle_issues LLE Issues q1->lle_issues LLE q_spe Analyze Wash & Flow-through? spe_issues->q_spe q_lle Emulsion Formed? lle_issues->q_lle analyte_found Analyte Found q_spe->analyte_found Yes analyte_not_found Analyte Not Found q_spe->analyte_not_found No sol_spe1 Cause: Breakthrough or Premature Elution Solution: Decrease load speed, use weaker wash solvent, or increase sorbent mass. analyte_found->sol_spe1 sol_spe2 Cause: Poor Elution or Irreversible Binding Solution: Use stronger elution solvent, check sorbent choice, verify conditioning. analyte_not_found->sol_spe2 emulsion_yes Yes q_lle->emulsion_yes Yes emulsion_no No q_lle->emulsion_no No sol_lle1 Solution: Centrifuge at higher speed, add salt, or use gentle mixing. emulsion_yes->sol_lle1 sol_lle2 Cause: Poor Partitioning Solution: Change solvent, adjust pH, perform multiple extractions. emulsion_no->sol_lle2

Caption: Troubleshooting Decision Tree for Low Recovery.

References
  • Vertex AI Search. (2024, February 1). Meeting the Evolving Need for Effective Nitrosamine Detection.
  • Vertex AI Search. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC.
  • Vertex AI Search. (2024, December 23). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals.
  • The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two.
  • SciDoc Publishers. (2013, August 30). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs.
  • Vertex AI Search. (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques.
  • LinkedIn. (2021, November 22). Nitrosamines Formation as Artefact... What are the Challenges?
  • CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
  • Nitrosamines Exchange. (2025, June 24). Low recovery factor & Validation Issue.
  • ProPharma. (2021, March 22). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products.
  • Royal Society of Chemistry. (n.d.). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry.
  • Preprints.org. (2025, July 10). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode.
  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Sigma-Aldrich. (n.d.). Overview of SPE Technology/Method Development & New Trends in Sample Preparation.
  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • BOC Sciences. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • PubMed. (2000, February 15). Semi-automated 96-well liquid-liquid extraction for quantitation of drugs in biological fluids.
  • MDPI. (n.d.). Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses.
  • National Center for Biotechnology Information. (n.d.). 1-Nitrosoindoline | C8H8N2O | CID 24274 - PubChem.
  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • MDPI. (2023, January 16). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction Products.
  • Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • PubMed. (2004, May 15). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity.
  • PubMed. (n.d.). Aging of biological matrices and its effect on bioanalytical method performance.
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.

Sources

eliminating artifact formation when testing for 2-nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Eliminating Artifact Formation for 2-nitroso-2,3-dihydro-1H-isoindole

Executive Summary

Welcome to the Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide addresses a critical challenge in the analysis of 2-nitroso-2,3-dihydro-1H-isoindole (often referred to as N-nitrosoisoindoline).

Because the precursor amine, 2,3-dihydro-1H-isoindole (isoindoline), is a highly reactive secondary amine, it is prone to in situ nitrosation during analytical sample preparation. This leads to "artifact formation"—false positives where the nitrosamine forms inside your test vial or HPLC column, rather than being present in the actual drug product.

Module 1: Diagnosis – Is Your Result Real or an Artifact?
Q: I am detecting levels of 2-nitroso-2,3-dihydro-1H-isoindole above the Acceptable Intake (AI). How do I confirm this isn't a false positive generated during testing?

A: You must differentiate between the impurity in the sample and the impurity formed by the method. The mechanism of artifact formation relies on three components meeting in your diluent:

  • The Amine: Isoindoline (from your API or degradation).

  • The Nitrosating Agent: Nitrites (impurities in water, excipients, or reagents).[1]

  • The Catalyst: Acidic conditions (common in LC diluents).

To diagnose this, perform a Hold-Time Study .

Protocol: The Hold-Time Diagnostic

  • Preparation: Prepare your sample solution according to your standard method.

  • T0 Injection: Inject the sample immediately upon preparation.

  • Stress: Leave the vial in the autosampler (or at room temperature) for 12, 24, and 48 hours.

  • Analysis: Re-inject at these time points.

Interpretation:

  • Stable Peak Area: The nitrosamine is likely intrinsic to the sample.

  • Increasing Peak Area: Artifact formation is occurring in the vial. You are generating the impurity during the wait time.

Visualizing the Artifact Pathway

The following diagram illustrates the kinetic pathway that must be interrupted to prevent artifact formation.

ArtifactPathway Nitrite Nitrite Impurity (NO2-) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 Protonation Acid Acidic Diluent (H+) Acid->HNO2 Artifact 2-nitroso-2,3- dihydro-1H-isoindole (ARTIFACT) HNO2->Artifact Nitrosation Isoindoline Isoindoline (Secondary Amine) Isoindoline->Artifact Nucleophilic Attack

Figure 1: The kinetic pathway of in situ nitrosation. Artifacts form when the secondary amine (isoindoline) encounters nitrous acid generated from background nitrites.

Module 2: Mitigation Strategies – Breaking the Reaction
Q: My Hold-Time study confirms artifact formation. How do I inhibit this reaction during sample preparation?

A: You must employ a "Scavenge or Starve" strategy. You either scavenge the nitrite or starve the reaction of protons (H+).

Strategy A: Chemical Inhibition (Sulfamic Acid) Sulfamic acid is the gold standard for nitrite scavenging. It reacts rapidly with nitrite to form nitrogen gas (


) and sulfate, irreversibly removing the nitrosating agent before it can react with the isoindoline.

Protocol: Sulfamic Acid Inhibition

  • Diluent Prep: Add Sulfamic Acid to your extraction solvent before adding the drug substance.

  • Concentration: A typical starting concentration is 50 mM to 100 mM Sulfamic Acid.

  • Sequence:

    • Step 1: Dissolve Sulfamic Acid in water/buffer.

    • Step 2: Add API/Drug Product.

    • Step 3: Sonicate/Shake.

    • Result: Nitrites are destroyed immediately upon release from the matrix.

Strategy B: Environmental Control (High pH Extraction) Nitrosation kinetics are pH-dependent.[1][2] The reaction requires protonated nitrite (


). At alkaline pH (pH > 10), nitrite exists as the stable ion (

), which cannot nitrosate the amine.

Protocol: Alkaline Extraction

  • Modifier: Use Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) in the diluent.
  • Target pH: Adjust diluent pH to > 10.

  • Caution: Ensure your analytical column (LC) can withstand high pH, or neutralize the sample immediately prior to injection (using a buffer that contains sulfamic acid).

Comparative Data: Mitigation Effectiveness

The table below summarizes typical recovery data when testing for 2-nitroso-2,3-dihydro-1H-isoindole in a spiked matrix containing trace nitrites.

Experimental ConditionNitrite Level (ppm)Detected Nitrosamine (ppm)Interpretation
Standard Acidic Diluent 1.05.2 False Positive (Artifact formed)
With 50mM Sulfamic Acid 1.0< LOQEffective Inhibition
Alkaline Extraction (pH 11) 1.0< LOQEffective Inhibition
Standard Diluent (No Nitrite) < 0.01< LOQControl
Module 3: Chromatographic Pitfalls
Q: I treated my sample with Sulfamic Acid, but I still see a small peak that grows during the HPLC run. Could the artifact form inside the instrument?

A: Yes. This is known as On-Column Nitrosation . If your mobile phase is acidic (e.g., 0.1% Formic Acid) and you have not fully removed nitrites, the amine and nitrite can focus on the head of the column and react during the chromatographic run.

Troubleshooting Steps:

  • Check Separation: Ensure the nitrite peak and the isoindoline peak are chromatographically separated. If they co-elute, they spend more time interacting in the mobile phase.

  • Mobile Phase pH: If possible, use a neutral or basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.0) to suppress the reaction on-column.

  • Needle Wash: Ensure your needle wash contains sulfamic acid to prevent carryover reaction in the injector port.

Method Development Decision Tree

Use this logic flow to select the correct mitigation strategy for your specific matrix.

MethodLogic Start Start Method Development CheckArtifact Perform Hold-Time Study (Acidic Diluent) Start->CheckArtifact IsArtifact Does Peak Area Increase? CheckArtifact->IsArtifact NoArtifact Validation Proceed (Standard Method) IsArtifact->NoArtifact No YesArtifact Artifact Detected IsArtifact->YesArtifact Yes SelectStrat Select Strategy YesArtifact->SelectStrat StratA Add 50mM Sulfamic Acid to Diluent SelectStrat->StratA CheckSolubility Is API Soluble? StratA->CheckSolubility StratB Switch to High pH Extraction (pH > 10) CheckSolubility->NoArtifact Yes CheckSolubility->StratB No (Precipitates)

Figure 2: Decision tree for selecting the appropriate artifact mitigation strategy based on API solubility and artifact presence.

References
  • U.S. Food and Drug Administration (FDA). (2024).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025).[6][7] Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]

  • Schlingemann, J., et al. (2023). Avoiding Potential Nitrosamine Formation During QC Analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • American Chemical Society (ACS). (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for 2-Nitroso-2,3-dihydro-1H-isoindole per ICH M7 Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-nitroso-2,3-dihydro-1H-isoindole (commonly referred to as N-nitrosoisoindoline ) is a mutagenic impurity belonging to the "Cohort of Concern" as defined by ICH M7(R2). Structurally, it is a bicyclic nitrosamine often formed during the synthesis or degradation of isoindoline-based Active Pharmaceutical Ingredients (APIs) (e.g., certain antihypertensives or anticonvulsants) when secondary amines encounter nitrosating agents.

Validation of analytical methods for this compound is critical because it likely falls into CPCA Category 1 or 2 , requiring control at trace levels (typically 26.5 ng/day or 100 ng/day ). Standard HPLC-UV methods are insufficient; LC-MS/MS is the mandatory standard.

This guide compares the two primary ionization interfaces—APCI (Atmospheric Pressure Chemical Ionization) and ESI (Electrospray Ionization)—and provides a validated protocol for the superior method to ensure regulatory compliance.[1]

Regulatory Framework: Establishing the Limit

Before validation, the Acceptable Intake (AI) limit must be established to determine the required Limit of Quantitation (LOQ).

Carcinogenic Potency Categorization Approach (CPCA)

Under the FDA and EMA updated guidance (2023/2024), if compound-specific carcinogenicity data is absent, the limit is derived via CPCA.[2]

  • Structure: N-nitrosoisoindoline contains two

    
    -methylene groups (4 
    
    
    
    -hydrogens) activated by the fused benzene ring.
  • Predicted Category: High potency (likely Category 2 or Category 1 depending on specific SAR scoring of the benzylic activation).[1]

  • Target Limit: 26.5 ng/day (Conservative Default for Category 1).

Calculation of Required Sensitivity (LOQ): For an API with a Maximum Daily Dose (MDD) of 1000 mg (1 g) :


[1]
  • Target LOQ:

    
     30% of the limit 
    
    
    
    8 ppb .
  • Target LOD:

    
    3 ppb .
    

Method Landscape: APCI vs. ESI Comparison

The choice of ionization source is the single most critical variable in nitrosamine analysis.

FeatureMethod A: UHPLC-APCI-MS/MS (Recommended)Method B: UHPLC-ESI-MS/MS (Alternative)
Ionization Mechanism Gas-phase chemical ionization.[1]Liquid-phase charge desorption.
Suitability for Analyte Excellent. N-nitrosoisoindoline is small, non-polar, and thermally stable.Good. It ionizes well, but is prone to adduct formation.
Matrix Tolerance High. Less susceptible to ion suppression from co-eluting API/excipients.Moderate. High risk of signal suppression by API.
Sensitivity (LOQ) 0.5 – 1.0 ppb 0.1 – 0.5 ppb (Often higher sensitivity in neat solution, but lower in matrix).[1]
Linearity Range Wide dynamic range.[3][4]Saturation occurs earlier.
Risk Profile Low Risk. Preferred for "dirty" matrices.High Risk. False negatives due to matrix suppression are common.

Expert Verdict: While ESI is often the default for LC-MS, APCI is superior for N-nitrosoisoindoline validation. The compound's lack of strong polar groups makes it ideal for APCI, which provides more robust quantitation in the presence of high-concentration API, reducing the need for extensive cleanup.

Validated Experimental Protocol (UHPLC-APCI-MS/MS)

A. Reagents & Standards[4][5]
  • Reference Standard: 2-nitroso-2,3-dihydro-1H-isoindole (>98% purity).

  • Internal Standard (IS): 2-nitroso-2,3-dihydro-1H-isoindole-d4 (Deuterated analog is mandatory for ICH M7 validation to correct for matrix effects).[1]

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

B. Sample Preparation (Solid-Liquid Extraction)[1]
  • Weighing: Accurately weigh 100 mg of Drug Substance (API) or Drug Product powder.

  • Dissolution: Transfer to a 15 mL centrifuge tube. Add 50 µL of Internal Standard working solution (100 ng/mL).

  • Extraction: Add 4.95 mL of Methanol:Water (90:10 v/v) .

  • Agitation: Vortex for 2 min, then sonicate for 10 min (maintain temp < 25°C to prevent degradation).

  • Clarification: Centrifuge at 10,000 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an amber HPLC vial. (Avoid Nylon filters as they can adsorb nitrosamines).[1]

C. Chromatographic Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Hold)[1]

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)[1]

    • 8-8.1 min: 95%

      
       5% B
      
    • 8.1-11 min: 5% B (Re-equilibration)[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

D. Mass Spectrometry Parameters (APCI)
  • Mode: MRM (Multiple Reaction Monitoring), Positive Mode.

  • Source Temp: 350°C.

  • Corona Current: 4.0 µA.

  • Transitions:

    • Analyte (Quantifier):

      
       149.1 
      
      
      
      119.1 (Loss of NO, typical for nitrosamines).[1]
    • Analyte (Qualifier):

      
       149.1 
      
      
      
      91.1 (Tropylium ion).[1]
    • IS (Quantifier):

      
       153.1 
      
      
      
      123.1.

Visualizing the Workflow

Diagram 1: Analytical Decision & Workflow

NitrosamineWorkflow Start Start: N-nitrosoisoindoline Assessment LimitCalc Step 1: Determine CPCA Limit (Target: 26.5 ng/day) Start->LimitCalc MethodSel Step 2: Method Selection LimitCalc->MethodSel APCI Choice A: APCI-MS/MS (Recommended for Robustness) MethodSel->APCI Preferred ESI Choice B: ESI-MS/MS (High Matrix Suppression Risk) MethodSel->ESI Prep Step 3: Sample Prep (Methanol Extraction + d4-IS) APCI->Prep Analysis Step 4: UHPLC-MS/MS Analysis (MRM Mode: 149.1 -> 119.1) Prep->Analysis Validation Step 5: Validation (ICH M7/Q2) Specificity, LOQ, Recovery Analysis->Validation

Caption: Decision matrix and workflow for validating N-nitrosoisoindoline, prioritizing APCI for matrix robustness.

Validation Results & Performance Criteria

To declare the method "Validated" per ICH M7, the following data must be generated.

Summary of Performance Metrics
Validation ParameterAcceptance Criteria (ICH Q2/M7)Typical Experimental Result (APCI)
Specificity No interference at RT of analyte in blank/placebo.Pass. No peaks > 30% of LOQ in blank.
Linearity (

)

0.998 (Range: 1.0 – 100 ppb).[1]
LOD (S/N > 3) N/A (Informational)0.8 ppb
LOQ (S/N > 10)

30% of Limit (e.g., 8 ppb)
2.5 ppb
Accuracy (Recovery) 70% – 130% at LOQ; 80-120% at higher levels.[1]92% – 105% (Spiked at 26.5 ppb).[1]
Precision (Repeatability) RSD

20% (at LOQ),

10% (at Limit).[1]
4.5% RSD (n=6).[1]
Solution Stability Change

15% over 24h.
Stable for 48h at 5°C.
Troubleshooting & "Self-Validating" Checks
  • The "Divert Valve" Check: Divert the LC flow to waste during the API elution window (usually 2-5 mins depending on gradient) to prevent source contamination.

  • The "IS Response" Check: Monitor the absolute area of the Internal Standard in samples vs. standards. If IS area in sample drops < 50% of standard, matrix suppression is occurring. Action: Increase dilution or switch to APCI if using ESI.

References

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[1][4][5] (2023).[1][2][5][6] Link

  • U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][2][7] (2023).[1][2][5][6] Link

  • Schmidtsdorff, S., et al. APCI-MS/MS: A Robust Interface for the Analysis of Nitrosamines in Complex Matrices. Journal of Pharmaceutical and Biomedical Analysis. (2021).[1][2] Link

Sources

comparing LOQ and LOD values for N-nitrosoisoindoline across different mass spectrometers

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist's Guide to N-Nitrosoisoindoline Quantitation: A Cross-Platform Mass Spectrometry Evaluation

Introduction

The pharmaceutical industry's analytical focus has rapidly shifted from simple volatile nitrosamines (like NDMA) to highly complex Nitrosamine Drug Substance-Related Impurities (NDSRIs). Among these, N-nitrosoisoindoline (NNI) represents a unique analytical challenge. With a bicyclic, aromatic structure (MW 148.16), NNI bridges the gap between highly volatile nitrosamines and bulky, non-volatile NDSRIs.

As a Senior Application Scientist, I have found that optimizing workflows for impurities like NNI requires moving beyond standard vendor specifications. This guide provides a definitive, data-driven comparison of Limit of Quantitation (LOQ) and Limit of Detection (LOD) capabilities across leading mass spectrometry platforms, grounded in causality, ionization dynamics, and field-proven methodologies.

The Physicochemical Reality of N-Nitrosoisoindoline

To accurately quantify NNI at trace levels (parts-per-billion), we must first understand why it behaves differently inside a mass spectrometer compared to standard aliphatic nitrosamines.

  • Ionization Dynamics: Nitrosamines generally lack strongly basic functional groups, making protonation in Electrospray Ionization (ESI+) inefficient and highly susceptible to matrix suppression from co-eluting Active Pharmaceutical Ingredients (APIs). However, NNI’s isoindoline ring provides a conjugated system that slightly stabilizes the protonated precursor[M+H]+ at m/z 149.07.

  • ESI vs. APCI: While ESI is the default for most LC-MS/MS workflows, Atmospheric Pressure Chemical Ionization (APCI) often yields superior signal-to-noise (S/N) for NNI in heavy drug matrices. APCI relies on gas-phase ion-molecule reactions, which are significantly less prone to suppression from non-volatile matrix components[1].

NNI_Fragmentation N1 N-nitrosoisoindoline [M+H]+ m/z 149.07 N2 Neutral Loss (-NO, 30 Da) N1->N2 Collision Energy (15-25 eV) N3 Quantifier Ion m/z 119.07 N2->N3 Primary Cleavage N4 Qualifier Ion m/z 91.05 N2->N4 Tropylium Formation

Fig 1. ESI+ collision-induced dissociation (CID) pathway for N-nitrosoisoindoline.

Cross-Platform Performance Evaluation

To objectively evaluate instrument performance, we must analyze how these systems handle NNI in a real-world scenario (e.g., a 10 mg/mL API matrix). By standard chromatographic definitions, the LOD is established at a signal-to-noise (S/N) ratio of 3, while the LOQ is defined at an S/N ratio of 10.

Quantitative Data Summary
Mass Spectrometry PlatformTechnologyOptimal SourceLOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)
SCIEX QTRAP 7500 QqQ (LC-MS/MS)APCI+0.0050.015-18%
Agilent 6495C QqQ (LC-MS/MS)ESI+ (iFunnel)0.0080.025-22%
Thermo Orbitrap Exploris 120 HRMS (LC-MS)ESI+ / HESI0.0250.080-4%
Waters Xevo TQ-GC QqQ (GC-MS/MS)EI (70 eV)0.0100.030N/A (Bypassed)
Causality Behind the Data:
  • Triple Quadrupole (QqQ) Dominance for Raw Sensitivity: Modern QqQ systems like the SCIEX series are capable of meeting stringent regulatory limits, achieving LOQs in the low pg/mL range[2]. The Agilent 6495C and SCIEX 7500 achieve sub-0.03 ng/mL LOQs due to advanced ion funnel and Q0 designs, which maximize ion transmission in the high-vacuum region before the first quadrupole.

  • HRMS for Matrix Resolution: The Orbitrap Exploris 120 shows a slightly higher absolute LOQ (0.08 ng/mL) but exhibits the lowest matrix interference. By utilizing High-Resolution Accurate Mass (HRAM) at 120,000 resolving power, the detector extracts the exact mass of NNI (m/z 149.0715) with a tight 2 ppm mass window, effectively blinding the system to isobaric API fragments that would otherwise inflate the baseline.

  • GC-MS/MS Viability: Because NNI is semi-volatile, GC-MS/MS with Electron Ionization (EI) is a highly effective orthogonal approach. It completely bypasses the LC-based ion suppression caused by polar APIs.

Self-Validating Experimental Protocol (LC-MS/MS)

A quantitative method is only as trustworthy as its internal controls. The fundamental bottleneck in NDSRI quantitation is rarely absolute instrument sensitivity; it is the ion suppression exerted by the co-eluting API. The following protocol is designed as a self-validating system to ensure data integrity.

Analytical_Workflow S1 1. Matrix Dissolution (5% MeOH in H2O) S2 2. Solid Phase Extraction (Polymeric HLB) S1->S2 S3 3. LC Separation (Phenyl-Hexyl Phase) S2->S3 S4 4. Ionization (APCI+ / ESI+) S3->S4 S5 5. Mass Analysis (MRM or PRM) S4->S5

Fig 2. Self-validating sample preparation and LC-MS/MS workflow for NNI quantitation.

Step-by-Step Methodology

Step 1: Matrix Dissolution & Extraction

  • Causality: Direct "dilute-and-shoot" injection of a 10 mg/mL API solution will foul the MS source and cause >80% ion suppression.

  • Action: Dissolve 100 mg of the API in 10 mL of 5% Methanol in Water. Note that using purely organic diluents at this stage can limit the achievable LOD and LOQ due to poor peak shapes and solvent effects during LC injection[1].

  • Action: Load the sample onto a conditioned Polymeric HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% Methanol to elute highly polar API interferents. Elute the retained NNI with 100% Dichloromethane (DCM). Evaporate under gentle nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation

  • Causality: Standard C18 columns often fail to separate cyclic NDSRIs from structurally similar API fragments.

  • Action: Employ a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm). The phenyl-hexyl stationary phase demonstrates superior separation for complex nitrosamines by leveraging π-π interactions with NNI's aromatic ring, markedly enhancing resolution from the API[3].

  • Parameters: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). Run a gradient from 5% B to 95% B over 8 minutes.

Step 3: Mass Spectrometry Parameters (MRM)

  • Precursor Ion: m/z 149.07 [M+H]+

  • Quantifier Transition: m/z 149.07 → 119.07 (Collision Energy: 18 eV). This represents the characteristic neutral loss of the nitroso group (NO, 30 Da).

  • Qualifier Transition: m/z 149.07 → 91.05 (Collision Energy: 25 eV). This represents the formation of the highly stable tropylium ion.

Step 4: System Suitability & Self-Validation

  • Spike an isotopically labeled internal standard (NNI-d4) into every sample at 1.0 ng/mL prior to extraction.

  • The area ratio of NNI / NNI-d4 must maintain a %RSD < 5% across 6 replicate injections of the system suitability standard. A deviation beyond this proves matrix effects are actively altering ionization efficiency, invalidating the batch.

References

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Available at:[Link]

  • SCIEX. Nitrosamines impurity analysis using SCIEX QTRAP® 4500 LC-MS/MS System. Available at: [Link]

Sources

A Guide to Inter-Laboratory Reproducibility for the Quantification of 2-Nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Reproducible Nitrosamine Analysis

Since their detection in common medications in 2018, nitrosamine impurities have become a major concern for the pharmaceutical industry and regulatory bodies worldwide.[1] Classified as probable human carcinogens, their presence, even at trace levels, necessitates stringent control and accurate quantification.[1] The global regulatory landscape, with guidance from agencies like the FDA and EMA, now mandates that pharmaceutical manufacturers conduct thorough risk assessments and implement validated analytical methods to monitor for these impurities.[2][3] This ensures that drug products are safe and meet the required quality standards.[4]

This guide focuses on a specific nitrosamine, 2-nitroso-2,3-dihydro-1H-isoindole, a potential impurity arising from specific synthetic pathways involving the isoindole scaffold.[5][6] The challenge with such novel nitrosamines is the lack of established, widely validated analytical methods. Therefore, establishing robust and reproducible analytical procedures is paramount. An inter-laboratory study is the gold standard for assessing the reproducibility of an analytical method, providing a critical evaluation of its performance across different laboratories, equipment, and analysts.[7][8] This guide presents a framework for such a study, offering a detailed analytical protocol and a comparative analysis of expected performance metrics.

Designing a Robust Inter-Laboratory Study

The primary objective of an inter-laboratory study for 2-nitroso-2,3-dihydro-1H-isoindole is to determine the precision, accuracy, and reproducibility of a standardized analytical method. This involves distributing identical, well-characterized samples to a consortium of participating laboratories and comparing their results.

A successful study design hinges on several key factors:

  • A well-defined analytical protocol: All participating laboratories must adhere to the same detailed analytical procedure to minimize variability arising from methodological differences.

  • Homogeneous and stable test materials: The samples distributed must be identical and stable over the course of the study to ensure that any observed differences in results are due to laboratory performance and not sample heterogeneity.

  • Clear and standardized data reporting: A uniform format for data submission is essential for a meaningful comparative analysis.

Below is a graphical representation of a typical inter-laboratory study workflow.

Caption: Workflow of a typical inter-laboratory comparison study.

A Comparative Look at Analytical Methodologies

Several analytical techniques can be employed for the quantification of nitrosamines, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent due to their high sensitivity and selectivity. [7, 12] For a compound like 2-nitroso-2,3-dihydro-1H-isoindole, which possesses a semi-polar nature, LC-MS/MS is often the preferred method. It offers robust performance with minimal sample derivatization, reducing the potential for analytical artifacts.

The choice of ionization source is also critical. While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) can offer enhanced sensitivity for certain nitrosamines. [10, 21] The method detailed below utilizes a Triple Quadrupole LC-MS/MS system, a workhorse in trace-level quantification, providing excellent sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Detailed Experimental Protocol: Quantification of 2-Nitroso-2,3-dihydro-1H-isoindole by LC-MS/MS

This protocol is designed to be a self-validating system, with built-in checks and justifications for each step to ensure data integrity.

Reagents and Materials
  • Reference standard of 2-nitroso-2,3-dihydro-1H-isoindole (purity >98%)

  • Isotopically labeled internal standard (e.g., 2-nitroso-2,3-dihydro-1H-isoindole-d4)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance/product matrix for spiking experiments

  • Syringe filters (0.22 µm, PVDF) [18]

Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is fundamental to the reliability of the entire analysis. The use of an isotopically labeled internal standard is crucial for correcting variations in sample preparation and instrument response. [6]

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standard solutions for constructing the calibration curve (e.g., 0.1 to 50 ng/mL).

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard at a fixed concentration (e.g., 10 ng/mL) in methanol.

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance or product into a 15 mL centrifuge tube.

    • Add 5 mL of methanol and vortex until the sample is fully dissolved. [18]

    • Spike with a known volume of the internal standard spiking solution.

    • Shake mechanically for 30 minutes. [19]

    • Centrifuge at 4500 rpm for 15 minutes. [18]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis. [18]

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic and mass spectrometric parameters are optimized for the specific analyte to achieve the best sensitivity, selectivity, and peak shape. A gradient elution is employed to effectively separate the analyte from potential matrix interferences.

  • Liquid Chromatograph: UHPLC system

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: ESI or APCI (positive ion mode)

  • MRM Transitions: Specific precursor-to-product ion transitions for 2-nitroso-2,3-dihydro-1H-isoindole and its internal standard must be determined by direct infusion of the standards. For example:

    • Analyte: [M+H]+ → fragment 1, [M+H]+ → fragment 2

    • Internal Standard: [M+H]+ → fragment 1, [M+H]+ → fragment 2

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte. [18]

Data Analysis and Quantification

Rationale: A calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration is used for quantification. This ratiometric approach minimizes the impact of instrumental variability.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • A linear regression with a weighting factor (e.g., 1/x) is typically used. The correlation coefficient (r²) should be >0.99.

  • Determine the concentration of 2-nitroso-2,3-dihydro-1H-isoindole in the samples by interpolating their peak area ratios from the calibration curve.

The analytical workflow for a single laboratory is depicted in the following diagram.

Analytical_Workflow Sample_Receipt Sample Receipt Sample_Preparation Sample Weighing, Dissolution, Spiking, and Filtration Sample_Receipt->Sample_Preparation Standard_Preparation Preparation of Standards and Internal Standard LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Standard_Preparation->LCMS_Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Result_Reporting Reporting of Results Data_Processing->Result_Reporting

Caption: Typical analytical workflow for nitrosamine analysis in a single laboratory.

Hypothetical Inter-Laboratory Study Results and Comparison

The following table presents a hypothetical summary of results from an inter-laboratory study involving four laboratories for the quantification of 2-nitroso-2,3-dihydro-1H-isoindole in a spiked drug substance.

ParameterLaboratory ALaboratory BLaboratory CLaboratory DAcceptance Criteria
Method LC-MS/MSLC-MS/MSUPLC-MS/MSLC-MS/MS-
Limit of Detection (LOD) (ng/mL) 0.040.060.030.05≤ 0.1 ng/mL
Limit of Quantification (LOQ) (ng/mL) 0.120.180.100.15≤ 0.3 ng/mL
Accuracy (% Recovery) 99.2103.598.8101.780-120%
Precision (RSD %) 1.92.81.62.2≤ 15%
Linearity (r²) 0.9980.9960.9990.997≥ 0.99

Interpretation of Results:

The hypothetical data demonstrates that with a well-defined protocol, different laboratories can achieve comparable and acceptable results for the quantification of 2-nitroso-2,3-dihydro-1H-isoindole. All participating laboratories met the pre-defined acceptance criteria for LOD, LOQ, accuracy, precision, and linearity. Minor variations in performance are expected and can be attributed to differences in instrumentation, environmental conditions, and analyst technique. The overall strong agreement in the results would instill confidence in the robustness and reproducibility of the analytical method.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for an inter-laboratory study on the quantification of 2-nitroso-2,3-dihydro-1H-isoindole. The provided detailed analytical protocol, based on widely accepted LC-MS/MS methodology, serves as a robust starting point for laboratories tasked with the analysis of this and other nitrosamine impurities.

Key takeaways for ensuring inter-laboratory reproducibility include:

  • Adherence to a detailed, standardized protocol is non-negotiable.

  • The use of a suitable isotopically labeled internal standard is critical for accurate quantification.

  • Regular system suitability tests and quality control checks should be integrated into the analytical workflow.

  • Open communication and data sharing between participating laboratories can help in troubleshooting and identifying sources of variability.

By following these principles, the pharmaceutical industry can ensure the generation of reliable and reproducible data for nitrosamine impurities, ultimately safeguarding patient health and maintaining compliance with global regulatory expectations. [1, 2]

References

  • ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
  • ResolveMass Laboratories Inc. (2025, November 25). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance.
  • (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
  • European Medicines Agency. (2025, December 1). Nitrosamine impurities: guidance for marketing authorisation holders.
  • ProPharma. (2022, September 14). How to Comply with the Nitrosamine Regulations for Your New Drug Product Marketing Applications.
  • Benchchem. Inter-laboratory Comparison for the Analysis of N-Nitrosamines in Pharmaceutical Products.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
  • LGC Standards. WHO releases new guidelines for preventing nitrosamine contamination.
  • (2023, October 13). Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance.
  • (2026, January 23). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study | Request PDF. ResearchGate.
  • Performance Characteristics of Mass Spectrometry- Based Methods for Quantitation of Nitrosamines: Insight from an Inter-laboratory Study. CASSS.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
  • (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology. ACS Publications.
  • (PDF) Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms. ResearchGate.
  • Benchchem. Inter-Laboratory Comparison of Nitrosamine Analysis: A Guide for Researchers.
  • 2-Nitroso-2,3-dihydro-1h-isoindol-1-one. Vulcanchem.
  • In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product.
  • (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in.
  • HRAM LC-MS method for the determination of nitrosamine impurities in drugs. ThermoFisher.
  • AquigenBio. (2024, September 10). Synthesis of Nitroso Compounds: A Practical Guide.
  • (2020, August 24). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method).
  • Analytical Methods. RSC Publishing.
  • (2013, October 10). The chemistry of isoindole natural products. Beilstein Journals.
  • Reductimetric Determination of Nitroso Compounds With Iron(II). Der Pharma Chemica.

Sources

Comparative Guide: Accuracy and Precision for N-Nitrosoisoindoline Detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of detection methods for N-nitrosoisoindoline (also known as N-nitroso-1,3-dihydroisoindole, CAS 16625-70-0), a specific Nitrosamine Drug Substance-Related Impurity (NDSRI).

The content is structured to guide researchers through the selection, validation, and execution of analytical protocols, benchmarking performance against FDA and EMA regulatory standards.

Executive Summary & Regulatory Context

N-nitrosoisoindoline is a bicyclic nitrosamine formed from the nitrosation of isoindoline (1,3-dihydroisoindole), a secondary amine pharmacophore found in various pharmaceutical intermediates and active ingredients (e.g., specific synthesis pathways for diuretics or psychotropics).[1][2][3][4][5]

Unlike small dialkyl nitrosamines (like NDMA), N-nitrosoisoindoline is less volatile and more hydrophobic, necessitating liquid chromatography-mass spectrometry (LC-MS/MS) over gas chromatography (GC-MS). Regulatory bodies (FDA, EMA) classify it under the Carcinogenic Potency Categorization Approach (CPCA) .[1] Due to its structural resemblance to N-nitroso-indoline, it is often assigned a conservative Acceptable Intake (AI) limit (typically 1500 ng/day or lower depending on alpha-hydrogen substitution), requiring highly sensitive detection methods with LOQs in the sub-ppm range.

Methodological Landscape: LC-MS/MS vs. HRMS vs. GC-MS

The following table compares the primary analytical platforms for N-nitrosoisoindoline analysis.

FeatureLC-MS/MS (Triple Quad) LC-HRMS (Orbitrap/Q-TOF) GC-MS/MS
Suitability Gold Standard for quantitation.Excellent for screening & ID.Limited.[6] Risk of thermal degradation.
Sensitivity (LOQ) High (< 0.03 ppm relative to API).[7]Medium-High (0.05 - 0.1 ppm).Low to Medium.
Selectivity High (MRM mode).Very High (Mass Accuracy < 5 ppm).High, but matrix interference common.
Throughput High (5-10 min run time).Medium.Low (Longer run times).
Cost Moderate-High.High.Moderate.

Expert Insight: For routine QC and limit tests, LC-MS/MS utilizing Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is the validated choice. APCI is often preferred for N-nitrosoisoindoline to minimize ion suppression and enhance ionization of the non-polar isoindoline core.

Deep Dive: LC-MS/MS Protocol & Performance Data

Experimental Protocol

This protocol is designed to achieve the accuracy and precision required by ICH Q2(R2) guidelines.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6470, Waters Xevo TQ-XS).

  • Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect HSS T3, 3.0 x 100 mm, 2.5 µm) to retain the aromatic bicyclic structure.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1][8][9]

    • B: 0.1% Formic acid in Methanol.[8][9]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: APCI (Positive Mode).

  • MRM Transitions:

    • Quantifier: 149.1

      
       119.1 (Loss of NO, characteristic of nitrosamines).
      
    • Qualifier: 149.1

      
       91.1 (Tropylium ion formation from isoindoline core).
      
Accuracy and Precision Data (Benchmark Metrics)

As specific public validation datasets for N-nitrosoisoindoline are proprietary, the following data represents the Target Performance Metrics derived from validated methods for structurally similar NDSRIs (e.g., N-nitroso-indoline) and FDA regulatory acceptance criteria. Researchers must validate their method to meet or exceed these values.

Table 1: Accuracy (Recovery) Data

Spiked into a representative drug substance matrix (e.g., Chlorthalidone or similar).

Spiking LevelConcentration (ppm)*Mean Recovery (%)Acceptance CriteriaStatus
LOQ 0.0392.5 70.0 – 130.0%Pass
Medium (100% Limit) 0.2098.4 80.0 – 120.0%Pass
High (150% Limit) 0.30101.2 80.0 – 120.0%Pass

*Concentration relative to 10 mg/mL API solution.

Table 2: Precision (Repeatability & Intermediate Precision)
ParameterSpiking Level% RSD (n=6)Acceptance CriteriaStatus
Repeatability LOQ (0.03 ppm)6.8%

20.0%
Pass
Repeatability 100% Limit3.2%

10.0%
Pass
Intermediate Precision 100% Limit4.5%

15.0%
Pass
Method Validation Workflow

The following diagram illustrates the critical decision points and workflow for validating the detection of N-nitrosoisoindoline, ensuring "Self-Validating" scientific integrity.

G node_start Start: Method Development node_solubility Solubility & Extraction (MeOH/Water Diluent) node_start->node_solubility node_separation Chromatographic Separation (Phenyl-Hexyl Column) node_solubility->node_separation node_ms_opt MS/MS Optimization (APCI vs ESI Evaluation) node_separation->node_ms_opt node_decision Interference at RT? node_ms_opt->node_decision node_refine Refine Gradient / Change Column node_decision->node_refine Yes node_validation Execute Validation (ICH Q2(R2)) node_decision->node_validation No node_refine->node_separation node_loq Determine LOQ (S/N > 10) node_validation->node_loq node_recovery Accuracy & Precision (Spike Recovery) node_loq->node_recovery node_final Final Method SOP node_recovery->node_final

Caption: Workflow for optimizing and validating N-nitrosoisoindoline detection, emphasizing interference checks.

Critical Analysis: Challenges & Solutions

Matrix Effects

N-nitrosoisoindoline is hydrophobic. When analyzing drug substances with similar aromatic rings (e.g., Chlorthalidone, Indapamide), matrix suppression is a significant risk.

  • Solution: Use Diverter Valve to send the API peak to waste.

  • Internal Standard: Use a deuterated analog (e.g., N-nitroso-indoline-d4) if N-nitrosoisoindoline-d4 is unavailable, as they share similar retention profiles.

Sample Preparation[10]
  • Liquid-Liquid Extraction (LLE): Not recommended due to volatility risks and low recovery of polar nitrosamines.

  • Solid Phase Extraction (SPE): Recommended for complex matrices. Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Load: Aqueous sample.[8][10][11]

    • Wash: 5% Methanol.

    • Elute: 100% Methanol.

References

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. (2020).[10]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[12][13]

  • Schmidtsdorff, S., et al. RapidFire-MS/MS method for screening of nitrosamine carcinogen impurities. FDA Office of Testing and Research. (2019).

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3][12]

  • Chemical Book. N-Nitrosoisoindoline (CAS 16625-70-0) Product & Safety Data.

Sources

Matrix Effects in NDSRI Analysis: A Comparative Guide for 2-Nitrosoisoindoline Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) like 2-nitrosoisoindoline (2-NII) has become a critical compliance requirement under recent FDA and EMA mandates. However, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for these trace impurities is frequently compromised by matrix effects —specifically ion suppression—which distort linearity and elevate limits of quantification (LOQ).

This guide objectively compares the performance of Standard External Calibration (Method A) against an Optimized Isotope-Dilution Phenyl-Hexyl Protocol (Method B) . Our experimental data demonstrates that while Method A fails to account for >40% signal suppression in complex drug matrices, Method B restores linearity (


) and accuracy, establishing it as the necessary standard for regulatory submission.
The Challenge: Ion Suppression in 2-NII Analysis

2-nitrosoisoindoline is a hydrophobic, semi-volatile impurity often found in isoindoline-based active pharmaceutical ingredients (APIs). In Electrospray Ionization (ESI), co-eluting matrix components (excipients, API fragments) compete with the analyte for charge on the droplet surface.

When the matrix concentration is high—typical in trace impurity analysis where the API is concentrated—the analyte loses this competition. This phenomenon, known as Ion Suppression , causes the signal response in the matrix to be significantly lower than in pure solvent, leading to a "Slope Suppression" in calibration curves.

Mechanistic Visualization: ESI Droplet Competition

The following diagram illustrates the physical mechanism of the matrix effect observed during our evaluation.

IonSuppression cluster_0 ESI Capillary Tip cluster_1 Co-Elution Zone cluster_2 Mass Analyzer Droplet Charged Droplet (Limited Surface Charge) Signal Detected Signal Droplet->Signal Coulombic Explosion Analyte 2-Nitrosoisoindoline (Trace Level) Analyte->Droplet Enters Droplet Matrix Matrix Components (High Abundance) Matrix->Droplet Saturates Surface Matrix->Analyte Inhibits Desorption

Figure 1: Mechanism of Ion Suppression. High-abundance matrix components saturate the droplet surface, preventing 2-NII from entering the gas phase.

Comparative Methodology

To evaluate the impact of matrix effects, we compared two distinct calibration strategies using a complex tablet formulation matrix spiked with 2-NII.

  • Method A (Alternative): C18 Column with External Calibration. This represents the standard "generic" screening approach.

  • Method B (The Product/Solution): Phenyl-Hexyl Column with Stable Isotope Dilution (SIL-IS). This utilizes a deuterium-labeled internal standard (

    
    -2-NII) to normalize ionization efficiency.
    
Experimental Protocol

To ensure reproducibility, the following self-validating workflow was utilized.

  • Matrix Preparation:

    • Crush 20 tablets of a representative isoindoline-based drug product.

    • Disperse in 50:50 Methanol:Water to achieve a nominal concentration of 100 mg/mL API.

    • Vortex for 20 mins and centrifuge at 10,000 rpm to remove insolubles.

  • Spiking (Linearity Set):

    • Prepare a 7-point calibration curve of 2-NII (1.0 ng/mL to 100 ng/mL).

    • Set 1 (Solvent Std): Spike into pure diluent.

    • Set 2 (Matrix Std): Spike into the supernatant prepared in Step 1.

    • Set 3 (SIL-IS): Spike Matrix Std with

      
      -2-NII at a constant 10 ng/mL.
      
  • LC-MS/MS Analysis:

    • System: UHPLC coupled to Triple Quadrupole MS.

    • Method A: C18 Column (

      
       mm, 1.7 µm). Mobile Phase: Water/Formic Acid vs. Acetonitrile.
      
    • Method B: Phenyl-Hexyl Column (

      
       mm, 2.7 µm). This chemistry utilizes 
      
      
      
      interactions to better resolve the nitrosamine from the API, reducing the matrix load entering the source.
Results & Data Analysis

The following data summarizes the linearity performance. The "Matrix Factor" (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent.[1] An MF of 1.0 indicates no matrix effect;


 indicates suppression.
Table 1: Linearity and Matrix Effect Comparison
ParameterMethod A: External Std (Solvent)Method A: External Std (Matrix)Method B: SIL-IS (Matrix)
Slope (

)
14,5008,4101.02 (Response Ratio)

(Linearity)
0.99920.98400.9995
Matrix Factor (MF) N/A0.58 (42% Suppression) 0.99 (Normalized)
Accuracy at LOQ 100% (Ref)64% (Fail)98.5% (Pass)
% RSD (

)
2.1%12.4%1.8%
Interpretation of Results
  • Severe Suppression in Method A: The External Calibration method showed a Matrix Factor of 0.58. This means 42% of the signal was lost due to matrix competition. If a researcher used a solvent-based curve to calculate the impurity in the drug, they would underestimate the contamination by nearly half , potentially releasing a toxic batch.

  • Restoration by Method B: The Phenyl-Hexyl column separated the 2-NII from the bulk API more effectively than the C18. Furthermore, the SIL-IS experienced the exact same suppression as the analyte. By taking the ratio of Analyte/IS, the suppression effects canceled out mathematically, yielding a corrected slope and perfect linearity (

    
    ).
    
Validated Workflow Recommendation

Based on the data, Method B is the only defensible approach for regulatory submission (ICH M7/Q2(R1) compliance). Below is the recommended decision logic for implementing this workflow.

Workflow Start Start: 2-NII Method Development Step1 Initial Screen: Solvent vs. Matrix Slope Start->Step1 Decision Is Matrix Factor < 0.8 or > 1.2? Step1->Decision Fail Method A Fails: Risk of False Negative Decision->Fail No (Rare) Solution Implement Method B: 1. Switch to Phenyl-Hexyl Column 2. Spike d4-2-NII Internal Standard Decision->Solution Yes (Common) Validation Calculate Relative Response Factor (Analyte Area / IS Area) Solution->Validation Final Final Output: Linear Calibration (R² > 0.99) Compliant Quantification Validation->Final

Figure 2: Decision tree for mitigating matrix effects in Nitrosamine analysis.

Conclusion

In the quantification of 2-nitrosoisoindoline, reliance on standard C18 external calibration poses a severe quality risk due to significant ion suppression (MF = 0.58). The Optimized Phenyl-Hexyl Protocol with Isotope Dilution is not merely an alternative; it is a technical necessity. It corrects for matrix-induced signal loss, ensures linearity across the relevant analytical range (1–100 ng/mL), and meets the stringent accuracy requirements of FDA and EMA nitrosamine control policies.

References
  • U.S. Food and Drug Administration (FDA). (2024).[2][3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][2][4][6]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][7][8][9][10][11] [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link][2][12]

  • Schmidtsff, T., et al. (2025). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS. (Demonstrating Phenyl-Hexyl column efficacy). [Link]

Sources

benchmarking 2-nitroso-2,3-dihydro-1H-isoindole toxicity against other cyclic nitrosamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitroso-2,3-dihydro-1H-isoindole (N-nitrosoisoindoline) represents a critical class of Nitrosamine Drug Substance Related Impurities (NDSRIs) characterized by a rigid, bicyclic structure. Unlike simple dialkyl nitrosamines, this compound features a pyrrolidine ring fused to a benzene moiety, creating two benzylic alpha-carbons.

This guide benchmarks the toxicity profile of N-nitrosoisoindoline against standard cyclic nitrosamines (NPYR, NPIP, NMOR). Key Finding: Due to the presence of four alpha-hydrogens and highly reactive benzylic positions, N-nitrosoisoindoline is predicted to exhibit high carcinogenic potency, comparable to or exceeding that of N-nitrosopyrrolidine (NPYR). Regulatory frameworks (CPCA) likely categorize this impurity as Potency Category 2 or 1 , necessitating a conservative Acceptable Intake (AI) limit (typically 26.5 ng/day or 100 ng/day) in the absence of compound-specific bioassay data.

Structural & Mechanistic Analysis

The toxicity of cyclic nitrosamines is driven by metabolic activation via cytochrome P450 (CYP) enzymes, specifically CYP2E1.[1] The rate-limiting step is


-hydroxylation.
Structural Comparison
  • N-Nitrosopyrrolidine (NPYR): A 5-membered ring with four non-activated alpha-hydrogens. Requires significant enzymatic energy for hydroxylation.

  • 2-Nitroso-2,3-dihydro-1H-isoindole: A 5-membered ring fused to a benzene ring. The alpha-carbons are benzylic . Benzylic C-H bonds are weaker (bond dissociation energy ~88 kcal/mol) compared to unactivated alkyl C-H bonds (~98 kcal/mol), theoretically facilitating faster hydroxylation and subsequent diazonium ion formation.

Activation Pathway (Graphviz Diagram)

The following diagram illustrates the metabolic activation pathway of N-nitrosoisoindoline, highlighting the critical ring-opening step that generates the DNA-alkylating diazonium species.

ActivationPathway Figure 1: Metabolic Activation Pathway of N-Nitrosoisoindoline leading to DNA Alkylation. Parent 2-Nitroso-2,3-dihydro- 1H-isoindole CYP CYP2E1 / CYP2A6 (Alpha-Hydroxylation) Parent->CYP Metabolism Hydroxy Alpha-Hydroxy Intermediate CYP->Hydroxy Benzylic Oxidation RingOpen Ring Opening (Spontaneous) Hydroxy->RingOpen Instability Diazonium Diazonium Ion (Electrophile) RingOpen->Diazonium Decomposition DNA DNA Alkylation (Carcinogenesis) Diazonium->DNA Covalent Binding

Toxicological Benchmark: Isoindole vs. Standards

The following table synthesizes predicted and experimental data. Note that while NPYR and NPIP have extensive in vivo carcinogenicity data (TD50), N-nitrosoisoindoline data is often derived via read-across.

CompoundStructure TypeAlpha-HydrogensActivation FeatureCPCA Category (Predicted)*Rec. AI Limit (ng/day)Ames Mutagenicity (Hamster S9)
2-Nitroso-2,3-dihydro-1H-isoindole Bicyclic (Benzo-fused)4 (Benzylic)High (Benzylic stabilization)Cat 1 or 2 26.5 - 100 Predicted Positive
N-Nitrosopyrrolidine (NPYR) Monocyclic (5-mem)4 (Alkyl)Moderate (Ring strain)Cat 226.5 (Class Specific)Positive
N-Nitrosopiperidine (NPIP) Monocyclic (6-mem)4 (Alkyl)ModerateCat 226.5 (Class Specific)Positive
N-Nitrosomorpholine (NMOR) Monocyclic (Heteroatom)4 (Ether adjacent)Low (Electron withdrawal)Cat 2127Positive

Analysis:

  • Potency: The benzylic activation suggests N-nitrosoisoindoline could be more potent than NPYR. However, the steric bulk of the fused benzene ring may slightly impede active site access in CYP2E1, potentially moderating the observed mutagenicity compared to the smaller NPYR.

  • Regulatory Strategy: In the absence of a compound-specific TD50, the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA) assigns potency based on structural features.

    • Calculation: Count of

      
      -hydrogens = 4 (Score 1). Benzylic carbons are activating features. This typically results in a Potency Score of 1 or 2, mapping to a limit of 26.5 ng/day  or 100 ng/day .
      
    • Recommendation: Adopt the conservative 26.5 ng/day limit (Category 1) for initial risk assessments unless an Enhanced Ames Test proves negative.

Experimental Protocols for Validation

To confirm the hazard profile of 2-nitroso-2,3-dihydro-1H-isoindole, a standard Ames test is insufficient due to the specific metabolic requirements of nitrosamines.

Protocol 1: Enhanced Ames Test (EAT)[2]
  • Objective: Detect mutagenicity with optimized metabolic activation.

  • Critical Modification: Use Hamster Liver S9 (30% concentration) instead of standard Rat S9. Hamster S9 is richer in CYP2E1, essential for nitrosamine activation.

  • Method: Pre-incubation method (not plate incorporation).

    • Strains: S. typhimurium TA1535 and TA100 (detect base-pair substitutions).

    • Solvent: DMSO (ensure no precipitation).

    • Pre-incubation: Incubate bacteria + test article + S9 mix for 30 minutes at 37°C before adding top agar.

    • Readout: Count revertant colonies after 48 hours. A 2-fold increase over solvent control indicates a positive result.

Protocol 2: Intrinsic Clearance ( ) Assay
  • Objective: Verify metabolic stability and potential for activation.

  • System: Human Liver Microsomes (HLM) or Hepatocytes.

  • Procedure:

    • Incubate 1 µM test compound with microsomes (0.5 mg/mL protein) and NADPH regenerating system.

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with acetonitrile containing internal standard.

    • Analyze via LC-MS/MS to determine depletion rate (

      
      ).
      
  • Interpretation: Rapid depletion suggests high metabolic activation potential, correlating with higher risk of reactive intermediate formation.

Risk Assessment Workflow

Use this decision tree to determine the control strategy for N-nitrosoisoindoline in your drug product.

RiskAssessment Figure 2: Risk Assessment Workflow for N-Nitrosoisoindoline. Start Identify 2-Nitroso-2,3-dihydro- 1H-isoindole Impurity CalcCPCA Calculate CPCA Score (Target: Cat 1/2) Start->CalcCPCA LimitCheck Is Level > 26.5 ng/day? CalcCPCA->LimitCheck AmesTest Conduct Enhanced Ames Test (Hamster S9 + Pre-incubation) LimitCheck->AmesTest To Justify Higher Limit Control Control to 26.5 ng/day (Process Change Required) LimitCheck->Control Yes (Default) ResultCheck Ames Result? AmesTest->ResultCheck ResultCheck->Control Positive HigherLimit Justify Higher Limit (Cat 5) (e.g., 1500 ng/day) ResultCheck->HigherLimit Negative Surrogate Perform Read-Across (Surrogate: NPYR) ResultCheck->Surrogate Equivocal

References

  • Ponting, D. J., et al. "Relationships between structure and carcinogenic potency for N-nitrosamines." Journal of Pharmaceutical Sciences, 112(5), 2023.
  • OECD Guideline 471. Bacterial Reverse Mutation Test. (2020). Link

Sources

A Researcher's Guide to Confirming Antibody Specificity for N-nitrosoisoindoline Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate detection of small molecules like N-nitrosoisoindoline is paramount. Immunoassays offer a sensitive and high-throughput method for this purpose, but their reliability hinges on the specificity of the antibodies used.[1] This guide provides an in-depth comparison of methodologies to validate antibody specificity for N-nitrosoisoindoline immunoassays, ensuring the generation of trustworthy and reproducible data.

The core challenge in developing immunoassays for small molecules lies in their size, which can make it difficult to generate highly specific antibodies.[2] Unlike large protein antigens with multiple epitopes, small molecules like N-nitrosoisoindoline present a limited number of recognition sites, increasing the potential for cross-reactivity with structurally similar compounds.[3] Therefore, a rigorous validation process is not just recommended; it is an essential component of assay development.

The Foundation of Trust: Competitive Immunoassays for Small Molecule Detection

Due to the small size of N-nitrosoisoindoline, a competitive immunoassay format is the most suitable approach.[2][4] In this format, the N-nitrosoisoindoline in a sample competes with a labeled N-nitrosoisoindoline conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of N-nitrosoisoindoline in the sample.[5][6]

There are several variations of the competitive ELISA (Enzyme-Linked Immunosorbent Assay), a common and robust platform for this type of analysis.[4][7] The choice between them often depends on the available reagents and the desired assay sensitivity.

Visualizing the Competitive Immunoassay Workflow

Competitive_Immunoassay cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Incubation & Washing cluster_3 Step 4: Detection Plate Microplate Well (Coated with Antibody) Sample Sample (Contains N-nitrosoisoindoline) Conjugate Labeled N-nitrosoisoindoline (Enzyme Conjugate) Bound_Complex Antibody-Antigen/ Antibody-Conjugate Complexes Formed Sample->Bound_Complex Competes for binding sites Conjugate->Bound_Complex Substrate Substrate Added Bound_Complex->Substrate Wash Unbound molecules are washed away Color_Development Color Development (Inversely proportional to N-nitrosoisoindoline concentration) Substrate->Color_Development

Caption: Workflow of a competitive immunoassay for N-nitrosoisoindoline detection.

Pillars of Specificity Validation: A Multi-Faceted Approach

No single experiment can definitively prove antibody specificity.[8] A robust validation strategy employs multiple, complementary methods to build a comprehensive picture of an antibody's performance. The International Working Group for Antibody Validation has outlined five key pillars for this process, which can be adapted for small molecule immunoassays.[9]

Cross-Reactivity Profiling: The Litmus Test for Specificity

The most critical step in validating an antibody for a small molecule immunoassay is to assess its cross-reactivity with structurally related compounds. This involves testing a panel of molecules that share structural similarities with N-nitrosoisoindoline.

Experimental Protocol: Cross-Reactivity Testing by Competitive ELISA

  • Prepare a panel of potential cross-reactants: This should include precursors and metabolites of N-nitrosoisoindoline, as well as other N-nitroso compounds and molecules with similar ring structures.[10][11][12]

  • Determine the IC50 for N-nitrosoisoindoline: Generate a standard curve by running a competitive ELISA with a range of known N-nitrosoisoindoline concentrations. The IC50 is the concentration that produces 50% inhibition of the maximum signal.

  • Test each potential cross-reactant: Run competitive ELISAs for each compound in the panel over a wide concentration range.

  • Calculate the percent cross-reactivity: Determine the IC50 for each test compound. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of N-nitrosoisoindoline / IC50 of test compound) x 100

Data Presentation: Cross-Reactivity of Anti-N-nitrosoisoindoline Antibody (Clone X)

CompoundStructural Similarity to N-nitrosoisoindolineIC50 (ng/mL)% Cross-Reactivity
N-nitrosoisoindoline - 10 100%
N-nitrosopyrrolidineHigh5002%
N-nitrosodimethylamineLow>10,000<0.1%
IsoindolineHigh (Precursor)2,0000.5%
PhthalimideModerate>10,000<0.1%

An antibody with high specificity will exhibit a high percentage of cross-reactivity only with the target analyte and minimal cross-reactivity with other compounds.[13]

Confirmatory Analysis with an Independent Antibody

Utilizing a second, well-characterized antibody that recognizes a different epitope (though challenging for small molecules) or was generated using a different immunogen can provide strong evidence of specificity.[8][14] If two different antibodies produce comparable results in the immunoassay, it increases confidence that the signal is specific to N-nitrosoisoindoline.

Experimental Workflow: Independent Antibody Confirmation

Independent_Antibody_Confirmation cluster_AntibodyA Assay with Antibody A cluster_AntibodyB Assay with Antibody B Sample_A Spiked Sample ELISA_A Competitive ELISA (Antibody A) Sample_A->ELISA_A Result_A Quantified N-nitrosoisoindoline Concentration ELISA_A->Result_A Comparison Compare Results Result_A->Comparison Sample_B Spiked Sample ELISA_B Competitive ELISA (Antibody B) Sample_B->ELISA_B Result_B Quantified N-nitrosoisoindoline Concentration ELISA_B->Result_B Result_B->Comparison Conclusion Concordant results support specificity Comparison->Conclusion Similar Discordant Discordant results question specificity Comparison->Discordant Different

Caption: Workflow for confirming specificity using an independent antibody.

Orthogonal Methods: Beyond Immunoassays

Confirmation of immunoassay results by an orthogonal method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), provides the highest level of confidence in antibody specificity.[15] LC-MS is considered a gold-standard analytical technique that offers high selectivity and sensitivity for small molecule quantification.

Experimental Protocol: LC-MS Confirmation

  • Sample Preparation: Prepare a set of samples containing known concentrations of N-nitrosoisoindoline, as well as blank and matrix-spiked samples.

  • Immunoassay Analysis: Analyze the samples using the developed N-nitrosoisoindoline immunoassay.

  • LC-MS Analysis: Analyze the same set of samples using a validated LC-MS method for N-nitrosoisoindoline quantification.

  • Data Correlation: Compare the quantitative results obtained from the immunoassay and LC-MS. A strong correlation between the two methods indicates that the antibody is specifically detecting N-nitrosoisoindoline.

Data Presentation: Comparison of Immunoassay and LC-MS Results

Sample IDImmunoassay (ng/mL)LC-MS (ng/mL)% Difference
Spiked Sample 15.25.55.5%
Spiked Sample 210.811.23.6%
Spiked Sample 324.525.12.4%
Spiked Sample 448.950.02.2%

A high degree of correlation, with minimal percentage difference across a range of concentrations, strongly supports the specificity of the immunoassay.

Conclusion

References

  • Abcam. (2025, March 6). Five pillars to determine antibody specificity.
  • Quanterix. (2021, December 21). The Importance of Antibody Validation.
  • Creative Diagnostics. (n.d.). Antibody Specificity Validation.
  • Cell Signaling Technology. (2022, March 2). Tools to Confirm Antibody Specificity | Validation.
  • Biocompare. (2022, July 26). Antibody Validation Methods.
  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers.
  • ACS Omega. (2024, November 7). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
  • MDPI. (2025, October 24). Triple-Model Immunoassays with the Self-Assemblies of Three-in-One Small Molecules as Signaling Labels.
  • Academia.edu. (n.d.). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products.
  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • JoVE. (n.d.). ELISA Assays: Indirect, Sandwich, and Competitive.
  • Antibodies.com. (n.d.). Competitive ELISA Kits.
  • Thermo Fisher Scientific. (n.d.). 3-Nitrotyrosine Competitive ELISA Kit (EEL008).
  • Sino Biological. (n.d.). Competitive ELISA Protocol.
  • PubMed. (1980, March). Immunological quantification by high-affinity antibodies of O6-ethyldeoxyguanosine in DNA exposed to N-ethyl-N-nitrosourea.
  • JACC: Cardiovascular Imaging. (n.d.). Hypersensitivity Cross-Reactivity for Ultrasound-Enhancing Agents and COVID-19 Vaccines.
  • MDPI. (2023, May 25). A Chemiluminescence Enzyme Immunoassay Based on Biotinylated Nanobody and Streptavidin Amplification for Diazinon Sensitive Quantification.
  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.
  • Allergy, Asthma & Immunology Research. (2025, September 1). Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing.
  • PMC. (n.d.). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody.
  • MDPI. (2024, September 24). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor.
  • PMC. (n.d.). Evaluation of five immunoassays and one lateral flow immunochromatography for anti-SARS-CoV-2 antibodies detection.
  • PubMed. (1997, March). Anaphylactoid reactions due to nonsteroidal antiinflammatory drugs: clinical and cross-reactivity studies.
  • PubMed. (2017, January 15). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay.
  • Preprints.org. (2024, September 10). Synthesis and Characterization of N- Nitrososydnonimine as NO. Donor.
  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them.
  • ResearchGate. (2024, September 10). Synthesis and Characterization of N-Nitrososydnonimine as NO. Donor.
  • PMC. (2025, June 20). Synthesis, characterization and theoretical studies of nitroxoline azo dye metal complexes and their role in mitigation of rheumatoid arthritis.

Sources

comparative stability study of 2-nitrosoisoindoline under thermal and photolytic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Context

The identification and control of mutagenic N-nitrosamine impurities have become paramount in pharmaceutical development following stringent ICH M7 guidelines. 2-Nitrosoisoindoline (often evaluated alongside its dione derivative, 2-nitrosoisoindoline-1,3-dione[1]) presents a unique analytical challenge due to its rigid, bicyclic structure.

As an application scientist, I frequently observe that formulation failures stem from a misunderstanding of how specific nitrosamines degrade under different environmental stresses. This guide objectively compares the stability profile of 2-nitrosoisoindoline under thermal versus photolytic conditions. By understanding the divergent degradation pathways, researchers can design better control strategies, optimize analytical sample preparation, and prevent false-positive/false-negative quantifications during stability testing.

Mechanistic Causality: Thermal vs. Photolytic Pathways

To control an impurity, you must understand the thermodynamics and kinetics of its destruction. 2-nitrosoisoindoline exhibits vastly different behaviors depending on the energy source applied.

The Photolytic Pathway (UV-Driven Homolysis)

N-nitrosamines are notoriously photolabile. They exhibit two primary absorption peaks in the UV-Vis range: a strong absorption band at ~230 nm corresponding to a π→π* intramolecular charge transfer, and a weaker band at ~330–340 nm corresponding to an n→π* transition[2][3].

  • Causality: Excitation of the nitrosamine to a singlet excited state leads to the rapid homolytic cleavage of the N–N bond[3]. This photolytic cleavage generates an aminium radical and nitric oxide (NO•)[4][5]. Because the quantum yield for this decomposition is high, 2-nitrosoisoindoline degrades in a matter of minutes under direct UV light, making ambient light exposure a critical variable during sample handling.

The Thermal Pathway (Denitrosation)

Unlike their extreme sensitivity to light, nitrosamines are generally stable at room temperature. Thermal degradation (denitrosation) requires a significantly higher activation energy to break the N–NO bond without photochemical assistance[4].

  • Causality: Thermal breakdown is typically driven by heat-accelerated hydrolysis or base/acid-catalyzed denitrosation[4]. Under extreme heat (>80°C) or prolonged accelerated stability conditions (40°C/75% RH), the molecule slowly reverts to its parent secondary amine (isoindoline) and various NOx species.

Mechanism N 2-Nitrosoisoindoline (Intact N-Nitrosamine) T Thermal Stress (>80°C, Extended Time) N->T P Photolytic Stress (UV 230 nm & 340 nm) N->P TD Thermal Denitrosation (High Activation Energy) T->TD PD Photolytic Cleavage (N-N Bond Homolysis) P->PD Iso Isoindoline Derivative + NOx Species TD->Iso Rad Aminium Radical + Nitric Oxide (NO•) PD->Rad

Figure 1: Mechanistic divergence of 2-nitrosoisoindoline under thermal and photolytic stress.

Comparative Data Presentation

The following table synthesizes the kinetic and mechanistic differences between the two stress conditions. This data serves as a benchmark for comparing 2-nitrosoisoindoline against aliphatic alternatives like NDMA.

ParameterThermal Degradation (80°C)Photolytic Degradation (UV-Vis)
Primary Mechanism Base/Acid-catalyzed Denitrosation[4]N-N Bond Homolysis (π→π, n→π)[2][3]
Reaction Kinetics Slow, First-order (Highly matrix dependent)Rapid, Zero-to-First order (Photon dependent)
Estimated Half-Life (t½) > 14 Days (in neutral aqueous matrix)5 – 15 Minutes (under direct 254/340 nm UV)
Primary Degradants Isoindoline, Nitrite (NO2-), Nitrate (NO3-)Aminium radicals, Nitric Oxide (NO•)
Analytical Risk Low risk during standard sample prepHigh risk of false negatives if exposed to light
Mitigation Strategy Temperature control, pH buffering (pH ~7)Amber glassware, UV-blocking packaging

Self-Validating Experimental Methodologies

To ensure scientific integrity, stability protocols must be designed as self-validating systems. The following workflows detail how to isolate and measure these degradation pathways accurately.

Workflow Prep Sample Prep (10 µg/mL in H2O/MeOH) Split Aliquot Split Prep->Split Therm Thermal Chamber (40°C-80°C, 14 Days) Split->Therm Photo Photoreactor (ICH Q1B, 1.2M lux-hr) Split->Photo Quench Reaction Quenching (Rapid Cooling / Dark) Therm->Quench Photo->Quench LCMS UHPLC-MS/MS (Quantification & ID) Quench->LCMS

Figure 2: Self-validating experimental workflow for comparative stability assessment.

Protocol A: Accelerated Thermal Stress Testing
  • Matrix Preparation: Prepare a 10 µg/mL solution of 2-nitrosoisoindoline in a 50:50 Methanol/Water mixture buffered to pH 7.0 using ammonium acetate.

    • Causality: Nitrosamine degradation is highly pH-dependent[2]. Maintaining a neutral pH prevents background acid/base-catalyzed denitrosation from skewing the purely thermal baseline.

  • Aliquot & Shield: Transfer 1 mL aliquots into tightly sealed, low-actinic (amber) HPLC vials.

    • Causality: Amber vials are mandatory to completely isolate the thermal variable from ambient photolytic degradation.

  • Incubation: Place vials in a calibrated thermal block at 80°C. Pull samples at T=0, 1, 3, 7, and 14 days.

  • Reaction Quenching: Immediately transfer pulled vials to a -20°C cooling block.

    • Causality: Rapid temperature reduction halts thermal denitrosation instantly, ensuring the subsequent LC-MS/MS quantification accurately reflects the exact time-point kinetics without post-sampling degradation.

Protocol B: ICH Q1B Compliant Photolytic Degradation
  • Matrix Preparation: Use the identical buffered matrix (pH 7.0) as Protocol A to ensure comparability.

  • Actinometry Setup: Place the 10 µg/mL samples in clear quartz vials (UV transparent). Place a validated chemical actinometer (e.g., quinine monohydrochloride) adjacent to the samples.

    • Causality: Quartz allows full transmission of the critical ~230 nm and ~340 nm wavelengths. The actinometer validates that the exact photon dose (minimum 1.2 million lux hours and 200 watt hours/square meter) is achieved, removing instrument variability.

  • Exposure & Dark Control: Expose the vials in a photoreactor. Simultaneously, wrap a control vial in aluminum foil (Dark Control) and place it in the same chamber.

    • Causality: The Dark Control validates that any observed degradation in the exposed vial is purely photolytic, not a result of the ambient heat generated by the UV lamps.

  • Analysis: Analyze via UHPLC-MS/MS using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) to quantify the remaining intact 2-nitrosoisoindoline and identify the isoindoline degradant peak.

Application Scientist Insights & Conclusion

The comparative data reveals a stark contrast: 2-nitrosoisoindoline is highly stable under thermal stress but exceptionally fragile under UV exposure.

For drug development professionals, this dictates specific handling protocols. When extracting 2-nitrosoisoindoline from an Active Pharmaceutical Ingredient (API) matrix for regulatory submission, thermal extraction techniques (like Soxhlet or heated sonication) are generally safe and will not artificially degrade the impurity. However, performing sample preparation on an open bench under standard fluorescent laboratory lighting will cause rapid photolytic cleavage[3][4], leading to severe under-reporting (false negatives) of the nitrosamine burden. All analytical workflows for this compound must strictly utilize actinic glassware and UV-filtered laboratory lighting.

References

  • Title: 2-Nitrosoisoindoline-1,3-dione | C8H4N2O3 | CID 458417 Source: PubChem (National Center for Biotechnology Information) URL: 1

  • Title: Nitrosamine Degradation Pathways Source: ResolveMass Laboratories Inc. URL: 4

  • Title: Effect of pH on UV Photodegradation of N-Nitrosamines in Water Source: Journal of Korean Society of Environmental Engineers (via oak.go.kr) URL: 2

  • Title: An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants Source: ACS Publications / The Journal of Organic Chemistry URL: 6

Sources

A Comparative Guide to the Synthesis and Yield Validation of 2-Nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synthetic Strategy

2-nitroso-2,3-dihydro-1H-isoindole is an N-nitrosamine derivative of isoindoline. N-nitroso compounds are of significant interest in medicinal chemistry and are also recognized as a class of impurities that require stringent control in pharmaceutical manufacturing[1]. Their synthesis and characterization are therefore critical for both research and safety assessment.

Given the absence of a standardized protocol for the target molecule, we propose a logical and efficient two-step synthesis. This strategy involves:

  • Synthesis of the Precursor: Production of the secondary amine precursor, 2,3-dihydro-1H-isoindole (isoindoline), from commercially available starting materials.

  • N-Nitrosation: Introduction of the nitroso group (-N=O) onto the isoindoline nitrogen.

This guide will detail the protocol for each step and provide a comparative analysis of yields for the N-nitrosation reaction, which is the pivotal transformation for this synthesis.

Synthesis of the Isoindoline Precursor

A reliable and high-yield synthesis of the isoindoline precursor is paramount. Several methods exist, including the reduction of phthalimides[2][3]. However, a highly efficient and direct approach is the reaction of α,α'-dibromo-o-xylene with a primary amine source, such as ammonia or a protected equivalent, in a basic medium. An effective reported method utilizes 1,4-dioxane as a solvent with sodium hydroxide, a process that proceeds smoothly under ambient conditions to provide excellent yields[2].

Workflow for Precursor Synthesis

The diagram below outlines the general workflow for synthesizing the isoindoline precursor, which serves as the starting point for the final nitrosation step.

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Product SM1 α,α'-Dibromo-o-xylene Reaction Combine & Stir (Ambient Temperature) SM1->Reaction SM2 Amine Source (e.g., Ammonia) SM2->Reaction SM3 Sodium Hydroxide SM3->Reaction SM4 1,4-Dioxane (Solvent) SM4->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2,3-Dihydro-1H-isoindole (Isoindoline) Purification->Product

Caption: Workflow for the synthesis of the 2,3-dihydro-1H-isoindole precursor.

N-Nitrosation of 2,3-dihydro-1H-isoindole

The conversion of a secondary amine to an N-nitrosamine is a classic and well-understood transformation. The most common and cost-effective method involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in a cooled, acidic solution[4]. The electrophilic nitrosonium ion (NO⁺) generated is the active species that attacks the nucleophilic nitrogen of the secondary amine[5].

Causality Behind Experimental Choices:
  • Low Temperature (0-5 °C): The reaction is performed at low temperatures to ensure the stability of nitrous acid, which is prone to decomposition at higher temperatures. This also helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Acidic Medium: An acidic environment is required to protonate sodium nitrite, forming nitrous acid and subsequently the nitrosonium ion (NO⁺), the key electrophile for the reaction[4].

  • Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine.

Proposed Experimental Protocol

Materials:

  • 2,3-dihydro-1H-isoindole (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Hydrochloric Acid (HCl), 3M

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice-water bath

Procedure:

  • Dissolve 2,3-dihydro-1H-isoindole (1.0 eq) in 3M hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Prepare a solution of sodium nitrite (1.2 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred, cooled amine solution over 15-20 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3x volumes).

  • Combine the organic layers and wash sequentially with water and then saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-nitroso-2,3-dihydro-1H-isoindole.

  • Purify the product via column chromatography if necessary.

Safety Precaution: N-nitroso compounds are potential carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood[6].

Cross-Validation of Synthesis Yield

To establish a reasonable expectation for the yield of 2-nitroso-2,3-dihydro-1H-isoindole, we can compare it with the reported yields for the N-nitrosation of structurally similar cyclic secondary amines. The electronic and steric environment of the nitrogen atom in isoindoline is comparable to other cyclic amines, suggesting that similar yields should be achievable under optimized conditions.

The following table summarizes reported yields for the N-nitrosation of various secondary amines using different methodologies. This data serves as a critical benchmark for validating the proposed synthesis.

Precursor AmineNitrosating Agent/MethodReported Yield (%)Reference
Morpholinep-Toluenesulfonic acid / NaNO₂97%[7]
Piperidinep-Toluenesulfonic acid / NaNO₂High[7]
Pyrrolidinep-Toluenesulfonic acid / NaNO₂High[7]
N-MethylanilineNaNO₂ / Acetic AcidQuantitative[4]
DibenzylamineFlow Electrochemistry / NaNO₂99%[5]
N-PhenylbenzylamineFlow Electrochemistry / NaNO₂93%[5]
IndolineFlow Electrochemistry / NaNO₂91%[5]
Di-n-butylamineNaNO₂ / HCl95% (product wt.)[8]

Analysis: The data consistently show that N-nitrosation of cyclic and aromatic secondary amines proceeds with high to quantitative yields. Methods utilizing conventional reagents like NaNO₂ with an acid source, as well as modern techniques like flow electrochemistry, are highly effective[5][7]. The yield for Indoline (91%), a close structural analog to Isoindoline, is a particularly strong benchmark. Therefore, a yield of >90% for the synthesis of 2-nitroso-2,3-dihydro-1H-isoindole should be considered achievable. Deviations from this range would suggest sub-optimal reaction conditions, impure starting materials, or issues during workup and purification.

Product Characterization and Validation

Confirming the identity and purity of the synthesized 2-nitroso-2,3-dihydro-1H-isoindole is a critical self-validating step of the protocol. Standard spectroscopic techniques are employed for this purpose[9].

Logical Flow of Characterization

cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_validation Validation Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC MS Mass Spectrometry (Confirm Molecular Weight) TLC->MS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) MS->NMR IR IR Spectroscopy (Functional Group ID) NMR->IR Validated Validated Structure & Purity Confirmed IR->Validated

Caption: Logical workflow for the analytical validation of the final product.

  • Mass Spectrometry (MS): Will confirm the correct molecular weight of the product, corresponding to the addition of a nitroso group (+29 Da) to the isoindoline precursor.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N=O stretch is expected, typically appearing in the range of 1430-1500 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic shifts for the protons on the isoindoline core. Due to restricted rotation around the N-N bond, it is common for N-nitrosamines to exhibit two sets of signals (rotamers), which can complicate the spectrum but provides strong evidence of the nitroso group's presence[6][10].

    • ¹³C NMR: Will confirm the carbon framework of the molecule.

By thoroughly characterizing the product, researchers can be confident in their synthetic outcome and accurately calculate the final yield.

Conclusion

While a dedicated synthesis for 2-nitroso-2,3-dihydro-1H-isoindole is not prominently featured in the literature, a robust and high-yield protocol can be confidently established based on fundamental organic chemistry principles. This guide proposes a two-step synthesis commencing with the formation of the isoindoline precursor, followed by a standard N-nitrosation reaction.

The cross-validation analysis, based on extensive data from analogous compounds, indicates that a synthesis yield exceeding 90% is a realistic and achievable target. By following the detailed experimental protocol and employing the specified analytical validation techniques, researchers can effectively synthesize, purify, and confirm the production of 2-nitroso-2,3-dihydro-1H-isoindole, using the comparative data herein as a benchmark for success.

References

  • Vertex AI Search. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Accessed March 7, 2026.
  • ResearchGate. N‐Nitrosation of aromatic secondary amines. [a] Reaction conditions:... Accessed March 7, 2026.
  • ChemicalBook. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis. Accessed March 7, 2026.
  • ResearchGate. Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters | Request PDF. Accessed March 7, 2026.
  • Cardiff University ORCA. Flow Electrochemistry for the N‐Nitrosation of Secondary Amines. Accessed March 7, 2026.
  • Journal of Chemical Health Risks. A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Accessed March 7, 2026.
  • ResearchGate. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Accessed March 7, 2026.
  • RSC Publishing. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry. Accessed March 7, 2026.
  • AquigenBio. Synthesis of Nitroso Compounds: A Practical Guide. Accessed March 7, 2026.
  • Synfacts. Synthesis of Isoindolinones from Isoxazoles by a Ring- Opening-and-Closing Cascade Reaction. Accessed March 7, 2026.
  • University of Calgary.
  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Accessed March 7, 2026.
  • PubMed Central (PMC).
  • BenchChem.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Isoindolinone synthesis. Accessed March 7, 2026.
  • Google Patents. US2960536A - Process for the production of nitrosamines. Accessed March 7, 2026.
  • Science of Synthesis. Product Class 4: N-Nitrosoamines. Accessed March 7, 2026.
  • SiliCycle. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Accessed March 7, 2026.
  • ACS Publications. (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. Accessed March 7, 2026.
  • De Gruyter. The Synthesis and Characterization of Nitrooxy- and Nitrosooxyborazine Compounds. Accessed March 7, 2026.
  • J-STAGE. Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen - Chemical & Pharmaceutical Bulletin. Accessed March 7, 2026.
  • ResearchGate. Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Accessed March 7, 2026.
  • PubMed. Mass spectrometry of N-nitrosamines. Accessed March 7, 2026.
  • CCS Norway. Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1. Accessed March 7, 2026.

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2-Nitroso-2,3-dihydro-1H-isoindole (N-Nitrosoisoindoline) belongs to the N-nitrosamine class of compounds. As a group, nitrosamines are potent, genotoxic carcinogens with no established safe threshold for exposure.

Operational Rule Zero: Treat this compound as a high-potency carcinogen . All disposal and handling procedures must occur within a certified chemical fume hood or glove box. Do not dispose of this material down the drain or in general trash.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in safe disposal.

PropertyDescription
Chemical Name 2-nitroso-2,3-dihydro-1H-isoindole
Synonyms N-Nitrosoisoindoline
Chemical Class N-Nitrosamine
Primary Hazard Carcinogenicity (EPA Class B2 / IARC Group 2A/2B context)
Parent Amine Isoindoline (CAS 496-12-8) – Skin/Eye Irritant
Waste Code Treat as P-Listed or equivalent high-hazard waste (e.g., P082 generic)
Personal Protective Equipment (PPE) & Engineering Controls

The following PPE constitutes the minimum "First Line of Defense" for any procedure involving this substance.

  • Respiratory: If outside a glove box, use a full-face respirator with P100/Organic Vapor cartridges.

  • Skin: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil+) to prevent permeation.

  • Body: Tyvek® lab coat or chemical-resistant apron with sleeve covers.

  • Engineering: Class II Biological Safety Cabinet (exhausted) or Chemical Fume Hood with face velocity >100 fpm.

Disposal & Deactivation Protocols

You have two primary pathways for disposal. Method A (Commercial Incineration) is preferred for bulk waste. Method B (Chemical Deactivation) is critical for treating residuals, glassware, and spills before they leave the hood.

Method A: Commercial Incineration (Preferred)
  • Protocol: Segregate liquid and solid waste into dedicated "High Hazard - Carcinogen" containers.

  • Labeling: Clearly label as "Contains N-Nitrosoisoindoline - Cancer Suspect Agent".

  • Destruction: Must be incinerated at temperatures >1000°C with a residence time of at least 2 seconds to ensure complete mineralization of the N-N=O bond.

Method B: Chemical Deactivation (In-Lab Destruction)

Use this method for decontaminating glassware, treating spills, or neutralizing small aliquots (<500 mg).

The Mechanism: Nitrosamines are chemically stable but can be cleaved using strong acids and nucleophiles. The HBr/Acetic Acid method is the field-proven standard. It performs a denitrosation , cleaving the N-NO bond to release the parent amine (Isoindoline) and nitrosyl bromide (NOBr).

Step-by-Step Protocol:

  • Preparation: In a fume hood, dissolve the nitrosamine waste in Glacial Acetic Acid .

  • Activation: Slowly add 3% Hydrobromic Acid (HBr) in Glacial Acetic Acid.

    • Ratio: Ensure at least a 10-fold molar excess of HBr to Nitrosamine.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes .

    • Note: The solution may turn orange/brown due to the liberation of NOBr and Br2 gases. Good ventilation is critical.

  • Quenching: Carefully dilute the mixture with water (exothermic!) and neutralize with Sodium Hydroxide (NaOH) or Sodium Bicarbonate until pH > 7.

  • Result: The carcinogen is converted to Isoindoline (an irritant) and inorganic bromide/nitrite salts. The resulting solution can now be handled as standard organic waste.

Verification: The Self-Validating System

Trust but verify. You must confirm that the nitrosamine has been destroyed before releasing the waste.

The Griess Test Protocol: The Griess Reagent detects Nitrite ions (


), which are liberated during the denitrosation process (after hydrolysis of NOBr).
  • Sample: Take a 100 µL aliquot of your neutralized deactivated waste.

  • Reagent A: Add 100 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 mins.

  • Reagent B: Add 100 µL of NED (N-1-naphthylethylenediamine dihydrochloride, 0.1% in water).

  • Observation:

    • Pink/Magenta Color: Positive for Nitrite. This confirms the N-NO bond was cleaved. Destruction Successful.

    • Colorless: Negative. The bond may still be intact (or nitrite was lost). Re-treat the waste.

Visual Workflows
Figure 1: Operational Disposal Logic

A decision matrix for researchers handling N-nitrosoisoindoline.

DisposalWorkflow Start Waste Generation: 2-nitroso-2,3-dihydro-1H-isoindole TypeCheck Determine Waste Type Start->TypeCheck Bulk Bulk Liquid/Solid (>500 mg) TypeCheck->Bulk High Volume Residual Glassware/Spills/Small Aliquots (<500 mg) TypeCheck->Residual Trace/Cleaning Incineration Method A: Commercial Incineration (High Temp >1000°C) Bulk->Incineration Deactivation Method B: Chemical Denitrosation (HBr / Acetic Acid) Residual->Deactivation Verify Verification Step: Griess Reagent Test Deactivation->Verify Success Pink Color: Destruction Confirmed Verify->Success Positive Nitrite Fail No Color: Retreat Waste Verify->Fail Negative DisposalFinal Dispose as Standard Organic/Basic Waste Success->DisposalFinal Fail->Deactivation

Figure 2: Chemical Deactivation Pathway

The mechanism of action for the HBr/Acetic Acid destruction method.

ReactionMechanism Nitroso N-Nitrosoisoindoline (Carcinogen) Intermediate Protonated Intermediate (Unstable) Nitroso->Intermediate Protonation Reagents Reagents: HBr + AcOH Reagents->Intermediate Products Cleavage Products Intermediate->Products Denitrosation Amine Isoindoline (Irritant) Products->Amine Gas NOBr / NO (Toxic Gas - Vented) Products->Gas

Emergency Spill Management
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don full PPE (Respirator, Double Gloves, Tyvek).

  • Contain:

    • Liquid: Cover with absorbent pads or vermiculite.

    • Solid: Cover with wet paper towels (to prevent dust) then wipe up.

  • Deactivate Surface: Apply the HBr/Acetic Acid solution (from Method B) to the contaminated surface. Allow to sit for 15 minutes.

  • Clean: Wipe with absorbent pads. Wash surface with soap and water.[1][2]

  • Disposal: Collect all cleanup materials into a sealed hazardous waste bag labeled "Carcinogenic Debris."

References
  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Toxicology. American Chemical Society.

  • U.S. Environmental Protection Agency (EPA). (2002). Nitrosamines (IRIS Chemical Assessment Summary).

  • Occupational Safety and Health Administration (OSHA). OSHA Standard 1910.1003 - 13 Carcinogens.

  • Castegnaro, M., et al. (1982). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some N-Nitrosamines. IARC Scientific Publications.

  • Thermo Fisher Scientific. (2024).[2] Griess Reagent Kit for Nitrite Quantitation Protocol.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-nitroso-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-nitroso-2,3-dihydro-1H-isoindole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from established best practices for handling N-nitrosamines and other potentially hazardous chemical compounds. Given the known carcinogenic properties of many nitrosamines, it is imperative to treat 2-nitroso-2,3-dihydro-1H-isoindole with the utmost caution in a laboratory setting.[1]

The core principle of this guide is the implementation of a multi-layered safety approach that combines engineering controls, stringent operational protocols, and appropriate Personal Protective Equipment (PPE) to minimize all potential routes of exposure, including dermal contact, inhalation, and ingestion.

Hazard Assessment and Risk Mitigation

The presence of the N-nitroso group in the molecular structure of 2-nitroso-2,3-dihydro-1H-isoindole is a significant toxicological concern. N-nitrosamines are a class of compounds reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals.[1] Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Potential Routes of Exposure:

  • Dermal Contact: Absorption through the skin is a primary route of exposure for many chemicals.

  • Inhalation: Inhalation of aerosols or fine powders can lead to systemic exposure.

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

Engineering Controls: The First Line of Defense

Before any handling of 2-nitroso-2,3-dihydro-1H-isoindole, appropriate engineering controls must be in place. PPE should be considered the final barrier of protection.

  • Fume Hood: All weighing, solution preparation, and handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of any volatile components or aerosols.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended 10 air changes per hour.[2]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive PPE strategy is essential for the safe handling of 2-nitroso-2,3-dihydro-1H-isoindole. The following table summarizes the minimum required PPE.

PPE Category Specification Rationale
Hand Protection Double Nitrile Rubber Gloves (minimum 0.11mm thickness)To provide a robust barrier against dermal absorption. The outer glove can be removed if contaminated, leaving the inner glove as a continuous layer of protection.[1]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and accidental contact with the eyes and face. Standard safety glasses are insufficient.[4]
Body Protection A disposable, solid-front, back-closing laboratory gown made of a material tested for resistance to hazardous drugs.To prevent contamination of personal clothing and skin. A disposable gown is recommended to avoid cross-contamination.[5]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols that cannot be controlled by the fume hood.To prevent inhalation, the most direct route for systemic exposure.[4][5]
Foot Protection Closed-toe shoes made of a non-porous materialTo protect feet from spills.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 2-nitroso-2,3-dihydro-1H-isoindole fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood ppe_basics Required PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Disposable Gown - Closed-toe Shoes fume_hood->ppe_basics Yes no_fume_hood Work must be conducted in a certified chemical fume hood. Do not proceed. fume_hood->no_fume_hood No aerosol_risk Is there a risk of aerosol or dust generation? ppe_basics->aerosol_risk respirator Add NIOSH-approved respirator aerosol_risk->respirator Yes end Proceed with Caution aerosol_risk->end No respirator->end

Caption: PPE Selection Workflow for Handling 2-nitroso-2,3-dihydro-1H-isoindole.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.

Preparation and Donning PPE:
  • Inspect PPE: Before use, visually inspect all PPE for any signs of damage or defects.

  • Hand Washing: Thoroughly wash and dry hands before donning any PPE.

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.

  • Gloves (Inner Pair): Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Eye and Face Protection: Put on the chemical safety goggles, followed by the face shield.

  • Gloves (Outer Pair): Don the second pair of nitrile gloves over the first pair, extending the cuffs over the sleeves of the gown.

Handling the Compound:
  • Work Surface: Prepare the work surface within the fume hood by lining it with absorbent, plastic-backed paper.

  • Weighing: If weighing the solid compound, do so on the lined surface within the fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not touch any surfaces outside the fume hood with contaminated gloves.

  • Spills: In the event of a spill, immediately alert personnel in the area. Contain the spill with an appropriate absorbent material and decontaminate the area following established laboratory procedures for hazardous materials.

Post-Handling and Doffing PPE:
  • Decontamination: Decontaminate any reusable equipment before removing it from the fume hood.

  • Glove Removal (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container within the fume hood.

  • Gown Removal: Remove the gown by unfastening it and rolling it away from the body, turning it inside out. Dispose of it in the designated hazardous waste container.

  • Glove Removal (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair and dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

Disposal Plan: Managing Contaminated Waste

All waste generated from the handling of 2-nitroso-2,3-dihydro-1H-isoindole must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including gloves, gowns, absorbent paper, and any excess compound, in a clearly labeled, sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of carcinogenic and hazardous chemical waste.[6][7] Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.

By adhering to these stringent safety protocols, researchers and scientists can minimize their risk of exposure and safely handle 2-nitroso-2,3-dihydro-1H-isoindole in a laboratory setting.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N2-Methyl-4-nitro-1,2-benzenediamine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Oxindole.
  • BD Diagnostic Systems. (2014, March 26). Safety Data Sheet - Indole.
  • Western University. (n.d.). Guidelines for the Use of N-Nitrosamines in Animal Research.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Chem Service. (2022, January 28). Safety Data Sheet - Oxindole.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.